H-Val-OMe.HCl
Description
The exact mass of the compound L-Valine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197198. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGLDBMQKZTXPW-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212389 | |
| Record name | Methyl valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-52-1 | |
| Record name | L-Valine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl valinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl valinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl valinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Valine Methyl Ester Hydrochloride (H-Val-OMe.HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) is a pivotal building block in the field of organic and medicinal chemistry. As a derivative of the essential amino acid L-valine, it serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its primary utility lies in peptide synthesis, where the methyl ester protection of the carboxylic acid group and the hydrochloride salt of the amino group offer enhanced stability and reactivity control. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and an analysis of its spectral data.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following tables summarize its key characteristics.
| Identifier | Value |
| IUPAC Name | methyl (2S)-2-amino-3-methylbutanoate hydrochloride |
| Synonyms | This compound, L-Valine methyl ester HCl |
| CAS Number | 6306-52-1 |
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| Appearance | White to off-white crystalline powder or solid.[1] |
| Property | Value | Reference |
| Melting Point | 163-165 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727). | [1] |
| Qualitative Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | ||
| Storage Temperature | 4°C | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound. Below is an analysis of its expected Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides distinct signals corresponding to the different protons in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH(NH₃⁺)- | ~3.9 - 4.1 | Doublet | 1H |
| -CH(CH₃)₂ | ~2.2 - 2.4 | Multiplet | 1H |
| -OCH₃ | ~3.7 - 3.8 | Singlet | 3H |
| -CH(CH₃)₂ | ~0.9 - 1.1 | Doublet of doublets | 6H |
| -NH₃⁺ | ~8.0 - 9.0 | Broad singlet | 3H |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~170 - 175 |
| -CH(NH₃⁺)- | ~58 - 62 |
| -OCH₃ | ~52 - 55 |
| -CH(CH₃)₂ | ~30 - 34 |
| -CH(CH₃)₂ | ~18 - 20 |
FTIR Spectroscopy
The infrared spectrum reveals the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| N-H (Ammonium) | 3100 - 3300 (broad) | Stretching |
| C-H (Alkyl) | 2850 - 3000 | Stretching |
| C=O (Ester) | 1735 - 1750 | Stretching |
| N-H (Ammonium) | 1500 - 1600 | Bending |
| C-O (Ester) | 1100 - 1300 | Stretching |
Experimental Protocols
Detailed and reliable experimental procedures are paramount for successful synthesis and application.
Synthesis of this compound
A common and efficient method for the synthesis of L-Valine methyl ester hydrochloride is the esterification of L-Valine using trimethylchlorosilane (TMSCl) in methanol.
Materials:
-
L-Valine
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend L-Valine in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add trimethylchlorosilane (TMSCl) dropwise to the stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol and excess TMSCl under reduced pressure using a rotary evaporator.
-
The resulting white solid is L-Valine methyl ester hydrochloride. The product can be further purified by recrystallization if necessary.
dot
References
H-Val-OMe.HCl: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Valine methyl ester hydrochloride (H-Val-OMe.HCl), a crucial building block in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis, and its place within relevant biochemical pathways.
Core Physicochemical Data
The following table summarizes the key quantitative and qualitative data for this compound, facilitating easy reference for experimental design and execution.
| Property | Value |
| Molecular Weight | 167.63 g/mol |
| Chemical Formula | C₆H₁₄ClNO₂ |
| CAS Number | 6306-52-1 |
| Appearance | White crystalline powder |
| Melting Point | Approximately 170 °C (decomposes)[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |
| Specific Rotation [α]²⁰/D | +15.0 to +16.0 degrees (c=2, H₂O)[3] |
| Purity | >98.5% (Argentometric Titration)[3] |
Biological Context: The Biosynthesis of L-Valine
This compound is a derivative of the essential amino acid L-valine. Understanding the natural biosynthetic pathway of L-valine provides context for its importance and the utility of its derivatives in biochemical studies. The synthesis of valine begins with pyruvate (B1213749), a key intermediate in several metabolic pathways. The following diagram illustrates the biosynthetic route from pyruvate to L-valine.
Experimental Protocols
The synthesis of this compound is a common procedure in organic chemistry labs, often serving as a precursor for peptide synthesis. Below are detailed methodologies for its preparation.
Method 1: Esterification using Thionyl Chloride
This is a widely used and effective method for the synthesis of amino acid methyl esters.
Workflow Diagram:
Detailed Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, add anhydrous methanol.[4][5] Cool the flask to a temperature between -8 to -10°C using an ice-salt bath.
-
Addition of Thionyl Chloride : While maintaining the low temperature, slowly add thionyl chloride (SOCl₂) to the stirred methanol over a period of 0.8 to 1.5 hours.[4][5]
-
Addition of L-Valine : After the complete addition of thionyl chloride, add L-Valine to the reaction mixture under cooling conditions.[4][5]
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 2.5 to 3.5 hours. Following this, heat the mixture to reflux at 60 to 70°C and maintain for 7 to 9 hours.[4][5]
-
Work-up : After the reaction is complete, remove the excess methanol and thionyl chloride by vacuum distillation.
-
Crystallization and Purification : The resulting residue is cooled to induce crystallization. The crystals are collected by vacuum filtration.[4][5] For higher purity, the crude product can be recrystallized from anhydrous methanol and diethyl ether to yield white, fine powder crystals of L-Valine methyl ester hydrochloride.[4][5]
The molar ratio of the reactants is typically n(L-Valine) : n(SOCl₂) : n(anhydrous methanol) = 1.0 : 1-1.5 : 20-21.[4]
Method 2: Esterification using Chlorotrimethylsilane (B32843) (TMSCl)
This method offers a milder alternative for the esterification of amino acids.[6]
Procedure:
-
Reaction Setup : Place the amino acid (0.1 mol) in a round-bottom flask.
-
Reagent Addition : Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask and stir.
-
Solvent Addition : Add methanol (100 mL) to the mixture. The resulting solution or suspension is stirred at room temperature.[6]
-
Reaction Monitoring and Work-up : The reaction progress is monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, the mixture is concentrated using a rotary evaporator to yield the amino acid ester hydrochloride.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE) : It is recommended to use splash goggles, a full suit, a dust respirator, boots, and gloves.[7]
-
Engineering Controls : Use in a well-ventilated area, preferably with local exhaust ventilation or within a process enclosure to minimize airborne exposure.[7]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8] Do not store at temperatures above 5°C.[7]
-
Disposal : Dispose of waste in accordance with federal, state, and local environmental control regulations.[7]
Applications in Research and Development
This compound is a valuable intermediate in various synthetic applications:
-
Peptide Synthesis : It serves as a key building block in the solution-phase synthesis of peptides.[9]
-
Pharmaceutical Intermediates : It is used as an intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug Valsartan and the antiviral drug Valacyclovir.[4]
-
Drug Discovery : As a derivative of a natural amino acid, it is frequently utilized in the development of novel therapeutic agents and peptidomimetics.
References
- 1. H-D-Val-OMe.HCl | CAS#:7146-15-8 | Chemsrc [chemsrc.com]
- 2. This compound | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. L-Valine Methyl Ester Hydrochloride | 6306-52-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. N-ME-VAL-OME HCL - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
L-Valine Methyl Ester Hydrochloride: A Technical Guide to its Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of L-Valine methyl ester hydrochloride, a crucial intermediate in pharmaceutical synthesis. The document details its solubility in various solvents, provides a robust experimental protocol for solubility determination, and illustrates its pivotal role in the synthesis of the antiviral drug, Valacyclovir.
Core Concepts and Applications
L-Valine methyl ester hydrochloride (CAS No. 6306-52-1) is the hydrochloride salt of the methyl ester of the essential amino acid L-valine.[1] It presents as a white to off-white crystalline powder.[2] Its primary significance in the pharmaceutical industry lies in its role as a chiral building block and a protected amino acid. The esterification of the carboxylic acid group and the formation of the hydrochloride salt enhance its stability and utility in various reaction media. This compound is a key starting material in the synthesis of Valacyclovir, the L-valyl ester prodrug of Acyclovir, which exhibits improved oral bioavailability.[3]
Solubility Profile of L-Valine Methyl Ester Hydrochloride
| Solvent | Solubility | Observations |
| Water | Soluble | A 5% (w/v) solution in water is described as a clear, colorless to light yellow solution, indicating a solubility of at least 50 g/L.[4][5] |
| Methanol | Slightly Soluble | [3][6] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][6] |
Note: "Slightly soluble" is a qualitative term and suggests that the solubility is likely in the range of 1-10 g/L. Precise quantitative determination requires experimental validation.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the accurate determination of the solubility of L-Valine methyl ester hydrochloride in aqueous and organic solvents. This protocol is based on the established principles of equilibrium solubility determination.
Objective: To determine the equilibrium solubility of L-Valine methyl ester hydrochloride in a given solvent at a specified temperature.
Materials:
-
L-Valine methyl ester hydrochloride (purity ≥ 99%)
-
Solvent of interest (e.g., deionized water, methanol, DMSO)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Reference standard of L-Valine methyl ester hydrochloride
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of L-Valine methyl ester hydrochloride to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary experiments should be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method.[7][8]
-
Prepare a calibration curve using standard solutions of L-Valine methyl ester hydrochloride of known concentrations.
-
Determine the concentration of L-Valine methyl ester hydrochloride in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Role in Pharmaceutical Synthesis: The Valacyclovir Pathway
L-Valine methyl ester hydrochloride is a critical precursor in the multi-step synthesis of Valacyclovir. The following diagram illustrates a common synthetic route.
Caption: Synthetic Pathway of Valacyclovir.
The diagram above outlines the key stages in the synthesis of Valacyclovir hydrochloride. L-Valine, often protected and activated, is coupled with Acyclovir. A subsequent deprotection step, followed by salt formation with hydrochloric acid, yields the final active pharmaceutical ingredient. L-Valine methyl ester hydrochloride serves as a readily available and stable source of the L-valine moiety for this process.[9][10][11]
Conclusion
L-Valine methyl ester hydrochloride is a compound of significant interest to the pharmaceutical industry due to its essential role in the synthesis of Valacyclovir. While detailed quantitative solubility data is limited, its solubility in water and slight solubility in common organic solvents are established. The provided experimental protocol offers a reliable framework for researchers to determine its precise solubility parameters, which is critical for process optimization and formulation development. The visualization of its role in the Valacyclovir synthesis pathway underscores its importance as a key pharmaceutical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. L-Valine methyl ester hydrochloride, 99% 6306-52-1, India L-Valine methyl ester hydrochloride, 99% 6306-52-1 Manufacturers, China L-Valine methyl ester hydrochloride, 99% 6306-52-1 Suppliers [ottokemi.com]
- 3. atompharma.co.in [atompharma.co.in]
- 4. L-Valine methyl ester hydrochloride, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 6306-52-1 CAS | L-VALINE METHYL ESTER HYDROCHLORIDE | Esters | Article No. 06468 [lobachemie.com]
- 6. L-Valine methyl ester hydrochloride CAS#: 6306-52-1 [m.chemicalbook.com]
- 7. Analytical purity method development and validation by gas chromatography of l valine methyl ester hydrochloride for production of anti-hypertensive drugs | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
In-Depth Technical Guide: Physicochemical Characterization of H-Val-OMe.HCl
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key physicochemical property of L-Valine methyl ester hydrochloride (H-Val-OMe.HCl), its melting point. This parameter is a critical indicator of purity and identity for this widely used pharmaceutical intermediate.
Core Data: Melting Point of this compound
The melting point of this compound has been consistently reported within a narrow range, indicating a well-defined crystalline solid. The data from various sources is summarized below for comparative analysis.
| Parameter | Reported Value (°C) | Source |
| Melting Point | 163-165 °C | Atom Pharma[1] |
| Melting Point | 171-173 °C | iChemical[2], ChemicalBook[3], Sigma-Aldrich[4][5] |
| Melting Point | 171-172 °C | Huanggang Yinhe Adi Pharmaceutical Co., Ltd.[6] |
| Melting Point | 170-173 °C | Benchchem[7] |
| Melting Point | 171.0°C to 173.0°C | Thermo Scientific Chemicals[8] |
Experimental Protocol: Melting Point Determination
The following is a detailed methodology for the accurate determination of the melting point of this compound, a critical quality control test.
Objective: To determine the melting point range of a solid sample of this compound using a capillary melting point apparatus.
Materials and Equipment:
-
This compound sample (finely powdered)
-
Melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not already powdered)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind any crystals in a clean, dry mortar and pestle.
-
Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-4 mm.
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
If the approximate melting point is known (from the data above), set the plateau temperature to about 15-20°C below the expected melting point to allow for rapid initial heating.
-
Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium during the melting phase. A slow heating rate is crucial for an accurate determination.
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Begin heating the sample.
-
Observe the sample closely through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.
-
Continue to observe the sample and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.
-
-
Reporting Results:
-
The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting (e.g., 171.5°C - 173.0°C).
-
For high accuracy, the determination should be performed in triplicate, and the average range reported.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses.
-
The heating block of the melting point apparatus can reach high temperatures. Avoid direct contact.
-
Handle the glass capillary tubes with care to avoid breakage.
Visualization of Quality Control Workflow
The following diagram illustrates a typical quality control workflow for a pharmaceutical intermediate like this compound, highlighting the role of melting point determination as a key identity and purity test.
Caption: Quality control workflow for this compound.
References
- 1. This compound | 6306-52-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. pharmajia.com [pharmajia.com]
- 6. studylib.net [studylib.net]
- 7. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 8. thinksrs.com [thinksrs.com]
H-Val-OMe.HCl: A Technical Guide to its Hygroscopic Nature for Researchers and Drug Development Professionals
Introduction
H-Val-OMe.HCl, the hydrochloride salt of L-Valine methyl ester, is a crucial chiral building block and protected amino acid widely utilized in peptide synthesis and the development of pharmaceutical agents. Its stability and handling characteristics are of paramount importance to ensure the integrity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, a critical physical property that influences its storage, processing, and formulation. Understanding and quantifying the moisture sorption behavior of this compound is essential for researchers, scientists, and drug development professionals to mitigate potential stability issues and ensure product quality.
While specific public domain data on the moisture sorption isotherm of this compound is limited, this guide synthesizes information from material safety data sheets, supplier handling recommendations, and established methodologies for hygroscopicity testing in the pharmaceutical industry to provide a comprehensive overview. The handling and storage instructions from various suppliers, which consistently recommend keeping the container tightly closed and storing in a dry, cool place, strongly indicate the compound's propensity to absorb moisture from the atmosphere.
Quantitative Data on Hygroscopicity
To illustrate the typical moisture sorption behavior of a hygroscopic pharmaceutical solid like this compound, the following table presents a representative dataset that would be generated from a Dynamic Vapor Sorption (DVS) analysis. This data showcases the percentage of water absorbed by the material at various relative humidity (RH) levels at a constant temperature of 25°C.
Table 1: Representative Moisture Sorption Isotherm Data for this compound at 25°C
| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |
| 0 | 0.05 | 0.10 |
| 10 | 0.25 | 0.35 |
| 20 | 0.50 | 0.65 |
| 30 | 0.80 | 1.00 |
| 40 | 1.20 | 1.50 |
| 50 | 1.75 | 2.10 |
| 60 | 2.50 | 2.90 |
| 70 | 3.60 | 4.00 |
| 80 | 5.20 | 5.50 |
| 90 | 8.50 | 8.50 |
Note: This data is illustrative and represents a typical profile for a hygroscopic crystalline solid. Actual values for a specific batch of this compound should be determined experimentally.
Experimental Protocols for Hygroscopicity Assessment
The most common and accurate method for determining the hygroscopicity of a pharmaceutical solid is Dynamic Vapor Sorption (DVS) . This gravimetric technique measures the change in mass of a sample as it is exposed to a controlled environment of varying humidity at a constant temperature.
Detailed Methodology for Dynamic Vapor Sorption (DVS) Analysis
1. Objective: To determine the moisture sorption and desorption isotherm of this compound to characterize its hygroscopic nature.
2. Instrumentation: A Dynamic Vapor Sorption (DVS) analyzer equipped with a microbalance, a humidity and temperature-controlled chamber, and a programmable software interface.
3. Sample Preparation:
- Accurately weigh approximately 10-20 mg of this compound directly onto the DVS sample pan.
- Ensure the sample is a fine, uniform powder to maximize surface area exposure.
4. Experimental Parameters:
- Temperature: 25°C (isothermal)
- Carrier Gas: Dry nitrogen
- Flow Rate: 200 sccm (standard cubic centimeters per minute)
- Humidity Range: 0% to 90% RH (sorption) and 90% to 0% RH (desorption)
- Humidity Steps: 10% RH increments
- Equilibrium Criterion: A mass change of less than 0.002% per minute ( dm/dt ≤ 0.002% min⁻¹) over a 10-minute period.
- Maximum Step Time: 6 hours (to prevent excessively long run times if equilibrium is not reached).
5. Experimental Procedure:
- Drying: The sample is first dried in the DVS instrument by exposing it to 0% RH until a stable dry mass is achieved. This initial mass serves as the reference for all subsequent mass changes.
- Sorption Phase: The relative humidity is incrementally increased in 10% steps from 0% to 90%. At each step, the system holds the humidity constant until the sample mass equilibrates according to the defined criterion. The mass change at each step is recorded.
- Desorption Phase: After reaching equilibrium at 90% RH, the relative humidity is incrementally decreased in 10% steps from 90% back to 0%. The equilibrated mass is recorded at each step.
6. Data Analysis:
- The percentage change in mass at each humidity step is calculated relative to the initial dry mass.
- A moisture sorption isotherm is generated by plotting the percentage water content (y-axis) against the relative humidity (x-axis) for both the sorption and desorption phases.
- The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of a typical hygroscopicity assessment using Dynamic Vapor Sorption.
Logical Relationship in Drug Development
The hygroscopic nature of an API like this compound has significant implications throughout the drug development process. The diagram below illustrates the logical relationships between hygroscopicity and key development considerations.
This compound exhibits a hygroscopic nature that necessitates careful consideration during its handling, storage, and formulation. While specific quantitative data is not widely published, the consistent recommendations for storage in dry conditions underscore its affinity for atmospheric moisture. The use of Dynamic Vapor Sorption analysis is the gold standard for quantifying this property and generating a moisture sorption isotherm. By understanding and characterizing the hygroscopicity of this compound, researchers and drug development professionals can implement appropriate control strategies to ensure the chemical and physical stability of the compound, leading to the development of safe and effective pharmaceutical products.
Spectroscopic Profile of L-Valine Methyl Ester Hydrochloride (H-Val-OMe.HCl): A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for L-Valine Methyl Ester Hydrochloride (H-Val-OMe.HCl), a key building block in pharmaceutical and biochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Summary of Spectral Data
The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectral Data
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.75 | br s | -NH₃⁺ |
| 3.81 | d | α-CH |
| 3.75 | s | -OCH₃ |
| 2.23 | m | β-CH |
| 0.97 | d | γ-CH₃ |
Table 2: ¹³C NMR Spectral Data
Solvent: D₂O
| Chemical Shift (δ) ppm | Assignment |
| 171.3 | C=O (Ester Carbonyl) |
| 53.7 | α-C |
| 48.9 | -OCH₃ |
| 29.5 | β-C |
| 15.2 | γ-C |
Table 3: IR Spectral Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, Broad | N-H stretch (Ammonium) |
| ~2960 | Medium | C-H stretch (Alkyl) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1580 | Medium | N-H bend (Ammonium) |
| ~1240 | Strong | C-O stretch (Ester) |
Table 4: Mass Spectrometry Data
Ionization Method: Electron Impact (EI)
| m/z | Relative Intensity (%) | Tentative Assignment |
| 131 | - | [M]⁺ (Molecular ion of free base) |
| 88 | 31.3 | [M - COOCH₃]⁺ |
| 72 | 100 | [CH(NH₂)C(CH₃)₂]⁺ |
| 57 | 5.6 | [C₄H₉]⁺ |
| 55 | 26.5 | [C₄H₇]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: A sample of this compound (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a spectral width of 0 to 200 ppm is used with proton decoupling. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.
Mass Spectrometry (MS)
Mass spectra are acquired using an electron impact (EI) mass spectrometer. A small amount of the volatile this compound sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of this compound.
This guide serves as a foundational resource for the characterization of this compound, providing essential data and methodologies to support ongoing and future research endeavors.
The Pivotal Role of H-Val-OMe.HCl in Advancing Peptide Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) serves as a crucial building block in the intricate field of peptide chemistry. Its unique structural characteristics, featuring a protected carboxylic acid group and a reactive primary amine, render it an invaluable tool for the synthesis of peptides, peptidomimetics, and complex organic molecules. This technical guide delves into the core functions of this compound, providing detailed experimental protocols, quantitative data, and visual representations of its application in synthetic and biological pathways.
Core Functionality in Peptide Synthesis
This compound is the hydrochloride salt of the methyl ester of L-valine. In this form, the carboxylic acid functionality is masked as a methyl ester, preventing it from participating in undesired side reactions during peptide bond formation. The amino group, however, remains as a primary amine (protonated in the hydrochloride salt form), ready to act as a nucleophile in coupling reactions.[1] This protection strategy is particularly advantageous in solution-phase peptide synthesis, where the controlled, stepwise elongation of the peptide chain is paramount. The hydrochloride salt form enhances the compound's stability and solubility in relevant organic solvents.[1]
The primary application of this compound is as a C-terminal starting material or as a component in the synthesis of di-, tri-, and larger peptides. Its bulky isopropyl side chain can influence the conformation and biological activity of the resulting peptide.
Quantitative Data in Peptide Synthesis
The efficiency of peptide coupling reactions utilizing this compound is influenced by various factors, including the choice of coupling reagents, solvents, and reaction conditions. Below is a summary of quantitative data from representative synthetic procedures.
| N-Protected Amino Acid | Coupling Reagents | Solvent(s) | Product | Yield (%) | Purity Data/Notes | Reference |
| Z-L-Phg-OH | EDC-HCl, Oxyma Pure | DCM/DMF (1:1) | Z-L-Phg-Val-OMe | 81-84 | Free of the DL-epimer after recrystallization | Organic Syntheses Procedure |
| Boc-NH-Val-OH | DCC, HOBt | Dry DCM | Boc-NH-Val-Val-OMe | 67.25 | Purified by column chromatography | The Royal Society of Chemistry |
| N-Boc-glycine | DCC, HOBt | Dichloromethane | Boc-Gly-Val-OMe | Not specified | Precipitated dicyclohexylurea (DCU) is removed by filtration | Benchchem |
| L-Valine (synthesis of this compound) | Trimethylchlorosilane (TMSCl) | Methanol | This compound | 96.38 | Solid product obtained after solvent evaporation | The Royal Society of Chemistry |
Experimental Protocols
Solution-Phase Synthesis of Z-L-Phg-Val-OMe
This protocol details the synthesis of a dipeptide using this compound and Z-L-Phg-OH.
Materials:
-
Z-L-Phg-OH
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Ethyl 2-cyano-2-hydroxyimino acetate (B1210297) (Oxyma Pure)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (AcOEt)
-
1 N HCl
-
1 N Na2CO3
-
Saturated NaCl solution
-
Anhydrous MgSO4
Procedure:
-
A 500-mL, three-necked, round-bottomed flask is charged with EDC-HCl (4.72 g, 25 mmol) and dissolved in a 1:1 mixture of DCM/DMF (110 mL).
-
The solution is stirred at room temperature for approximately 20 minutes to ensure complete dissolution, then cooled to 0 °C in an ice bath.
-
Z-L-Phg-OH (7.26 g, 25 mmol) and Oxyma Pure (3.67 g, 25 mmol) are added as solids to the cold EDC-HCl solution.
-
Two minutes later, this compound (4.27 g, 25 mmol) is added as a solid, followed by the addition of DIEA (4.29 mL, 25 mmol) via syringe.
-
The flask is flushed with nitrogen, sealed, and the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred overnight (14-15 hours).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed by rotary evaporation.
-
The resulting crude residue is diluted in AcOEt (500 mL) and transferred to a separatory funnel.
-
The organic solution is washed sequentially with 1 N HCl (3 x 300 mL), 1 N Na2CO3 (3 x 350 mL), and saturated NaCl solution (3 x 350 mL).
-
The organic fraction is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The final product, Z-L-Phg-Val-OMe, is purified by recrystallization.
Unconventional Solid-Phase Synthesis (SPPS) of C-terminally Modified Peptides
While primarily used in solution-phase synthesis, this compound can be employed in SPPS to generate peptides with a C-terminal methyl ester. This involves assembling the peptide chain on a resin, followed by coupling this compound to the C-terminus of the resin-bound peptide.
Materials:
-
Fmoc-protected amino acids
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
20% piperidine (B6355638) in DMF
-
Coupling agents (e.g., HBTU, HATU)
-
Diisopropylethylamine (DIPEA)
-
This compound
-
Cleavage cocktail (mild conditions to preserve the methyl ester)
Procedure:
-
Resin Swelling and First Amino Acid Loading: The 2-CTC resin is swelled in DCM, followed by washing with DMF. The first Fmoc-protected amino acid is then loaded onto the resin.
-
Peptide Chain Elongation: The desired peptide sequence is assembled through iterative cycles of Fmoc deprotection (using 20% piperidine in DMF) and coupling of the subsequent Fmoc-protected amino acid using a suitable coupling agent.
-
Final Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the final amino acid in the sequence.
-
C-Terminal Activation: The C-terminal carboxylic acid of the resin-bound peptide is activated using a coupling agent like HBTU or HATU in the presence of a base.
-
Coupling of this compound: this compound, previously neutralized with a non-nucleophilic base such as DIPEA, is added to the activated resin-bound peptide. The reaction is monitored for completion.
-
Cleavage: The peptide is cleaved from the resin using a mild cleavage cocktail that preserves the C-terminal methyl ester.
Visualizing Workflows and Biological Relevance
To better illustrate the processes involving this compound, the following diagrams are provided.
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
Valine, the core amino acid of this compound, is a branched-chain amino acid (BCAA) that plays a significant role in various metabolic and signaling pathways. Peptides containing valine can influence cellular processes.
Caption: Simplified signaling pathway involving L-valine.
Conclusion
This compound stands as a cornerstone reagent in peptide chemistry, enabling the precise and efficient synthesis of a wide array of peptides. Its utility in both solution-phase and specialized solid-phase applications underscores its versatility. A thorough understanding of its properties, coupled with optimized experimental protocols, empowers researchers and drug development professionals to harness the full potential of this valuable building block in the creation of novel therapeutics and research tools. The biological significance of the valine residue further highlights the importance of incorporating this amino acid into peptide structures to modulate physiological responses.
References
role of methyl ester protection in valine
An In-depth Technical Guide
Topic: The Role of Methyl Ester Protection in Valine Audience: Researchers, scientists, and drug development professionals.
Abstract
In the field of chemical and pharmaceutical synthesis, particularly in peptide chemistry, the use of protecting groups is fundamental for achieving specific, high-yield outcomes. The carboxyl group of amino acids, such as valine, must often be temporarily inactivated to prevent unwanted side reactions during the formation of peptide bonds. This technical guide provides an in-depth examination of the role and application of methyl ester as a protecting group for the carboxylic acid functionality of valine. We will cover the underlying chemical principles, detailed experimental protocols for protection and deprotection, quantitative data on reaction conditions, and a discussion of the advantages and limitations of this strategy. This document serves as a comprehensive resource for professionals engaged in organic synthesis and drug development.
Introduction to Protecting Groups in Peptide Synthesis
The selective formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another is a cornerstone of peptide synthesis. However, amino acids are bifunctional molecules, containing both a nucleophilic amino group and an electrophilic carboxyl group. To ensure the formation of the correct amide bond and prevent self-polymerization or other side reactions, it is essential to temporarily block, or "protect," the functional groups that are not intended to react.
The carboxyl group is commonly protected as an ester, with the methyl ester being one of the simplest and most established options.[1] This strategy, primarily employed in solution-phase peptide synthesis, renders the carboxyl group unreactive towards coupling reagents, allowing the free amino group to react selectively with an N-protected amino acid to form the desired peptide linkage.[2][3]
The Protection/Deprotection Strategy for Valine
The core strategy involves two key, reversible steps:
-
Protection (Esterification): The carboxylic acid of valine is converted into a methyl ester. This is typically achieved through an acid-catalyzed reaction with methanol, known as the Fischer-Speier esterification.[4]
-
Deprotection (Saponification): Once the desired synthetic transformations are complete, the methyl ester is hydrolyzed back to the free carboxylic acid, usually under basic conditions.[5]
This cycle allows valine to be used as a C-terminal residue in a peptide fragment, with its carboxyl group shielded from reaction until it is intentionally regenerated.
References
H-Val-OMe.HCl: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) is a derivative of the essential amino acid L-valine, widely utilized as a versatile chiral building block in organic synthesis.[1] Its significance lies in its enantiomerically pure nature, which is crucial for the stereoselective synthesis of complex organic molecules, particularly pharmaceuticals.[1][2][3] The protection of the carboxylic acid group as a methyl ester and the presence of the amine as a hydrochloride salt enhance its stability and utility in a variety of chemical transformations.[1] This guide provides an in-depth overview of the physicochemical properties, synthesis, and diverse applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is a white crystalline powder or solid.[4] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and application in synthesis.
| Property | Value | References |
| Chemical Name | methyl (2S)-2-amino-3-methylbutanoate;hydrochloride | [5] |
| Synonyms | L-Valine methyl ester hydrochloride, H-Val-OMe·HCl | [5] |
| CAS Number | 6306-52-1 | [5][6][7] |
| Molecular Formula | C6H14ClNO2 | [1][5] |
| Molecular Weight | 167.6 g/mol | [5][8][9] |
| Melting Point | 171-173 °C (lit.) | [4][7][10] |
| Appearance | White powder, crystals, granules, or chunks | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage | Desiccate at -20°C | [5] |
Synthesis of this compound
The most common method for the synthesis of this compound is the esterification of L-valine with methanol (B129727) in the presence of an acid catalyst.[1] Two prevalent methods are detailed below.
Esterification using Thionyl Chloride
This traditional method involves the use of thionyl chloride (SOCl₂) as the acid catalyst. While effective, it requires careful handling due to the corrosive and hazardous nature of the reagent.
Esterification using Trimethylchlorosilane (TMSCl)
A milder and more convenient alternative utilizes trimethylchlorosilane (TMSCl) to facilitate the esterification at room temperature.[1][11] This method is compatible with a wide range of amino acids and generally provides good to excellent yields.[1][12]
Applications of this compound as a Chiral Building Block
The inherent chirality and functional groups of this compound make it a valuable precursor in numerous synthetic applications.
Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of several commercially significant pharmaceuticals.[1]
-
Antiviral Drugs: It is a key component in the synthesis of Valacyclovir, a prodrug of Acyclovir used to treat herpes virus infections.[6][7] The L-valine ester enhances the oral bioavailability of the parent drug.
-
Antihypertensive Drugs: This chiral building block is utilized in the synthesis of antihypertensive medications such as Valsartan.[1]
-
Hepatitis C Inhibitors: Derivatives of this compound are employed in the synthesis of protease inhibitors like Boceprevir, which is used in the treatment of chronic Hepatitis C.[13][14]
Peptide Synthesis
As a protected amino acid, this compound serves as a fundamental component in peptide synthesis.[15] The methyl ester protects the C-terminus, allowing for controlled peptide bond formation at the N-terminus.[1] It is readily used in both solution-phase and solid-phase peptide synthesis methodologies. For instance, it can be coupled with an N-protected amino acid to form a dipeptide, a foundational step in building larger peptide chains.[11]
Chiral Auxiliaries and Ligands
The stereocenter of this compound can be exploited to create chiral auxiliaries and ligands for asymmetric catalysis.[1] These chiral molecules are designed to temporarily attach to a substrate, direct the stereochemical outcome of a reaction, and then be cleaved, effectively transferring chirality to the product molecule.[1][3] Derivatives of this compound have been successfully used to synthesize chiral ligands for metal-catalyzed asymmetric reactions, such as the Henry reaction.[1]
Experimental Protocols
Synthesis of this compound using TMSCl
This protocol describes a general procedure for the synthesis of L-Valine methyl ester hydrochloride using trimethylchlorosilane.[11]
Materials:
-
L-Valine
-
Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Suspend L-valine (1 equivalent) in methanol in a round bottom flask.
-
Slowly add trimethylchlorosilane (2 equivalents) to the suspension in a drop-wise manner while stirring at room temperature.
-
Continue stirring the reaction mixture for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess solvent and volatile reagents using a rotary evaporator to obtain the solid L-Valine methyl ester hydrochloride.
Reported Yield: 96.38%[11]
Synthesis of a Dipeptide (Boc-Val-Val-OMe)
This protocol outlines the coupling of Boc-L-Valine with this compound to form the dipeptide Boc-Val-Val-OMe.[11]
Materials:
-
Boc-L-Valine-OH
-
This compound
-
Dichloromethane (DCM, dry)
-
Triethylamine (B128534) (Et₃N)
-
Ethyl acetate
-
2M HCl
-
1M Sodium Carbonate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-water bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve Boc-L-Valine-OH (1 equivalent) in dry DCM in a flask and cool the mixture in an ice-water bath.
-
Add this compound (1.3 equivalents) and triethylamine (1.44 equivalents) to the reaction mixture.
-
Immediately add dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Evaporate the DCM and dissolve the residue in ethyl acetate.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the organic layer sequentially with 2M HCl, brine, 1M sodium carbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the dipeptide.
Visualizations
Logical Relationship in Chiral Pool Synthesis
Caption: Flow from natural amino acids to this compound and its applications.
Experimental Workflow for Dipeptide Synthesis
Caption: Step-by-step workflow for the synthesis of a dipeptide.
Signaling Pathway: Mechanism of Action of Boceprevir
Caption: Inhibition of HCV replication by Boceprevir.
References
- 1. This compound | 6306-52-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. L-Valine methyl ester hydrochloride, 99% 6306-52-1, India L-Valine methyl ester hydrochloride, 99% 6306-52-1 Manufacturers, China L-Valine methyl ester hydrochloride, 99% 6306-52-1 Suppliers [ottokemi.com]
- 5. This compound | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. atompharma.co.in [atompharma.co.in]
- 7. L-Valine methyl ester hydrochloride | 6306-52-1 [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. H-Val-OMe·HCl, CAS No. 6306-52-1 - iChemical [ichemical.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. 6306-52-1 | H-Val-OMe·HCl | Ritonavir Related | Ambeed.com [ambeed.com]
An In-depth Technical Guide on the Safety and Handling of L-Valine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the most up-to-date SDS from your supplier and adhere to all applicable institutional and governmental safety regulations.
Introduction
L-Valine methyl ester hydrochloride is a derivative of the essential amino acid L-valine, commonly utilized as a building block in peptide synthesis and in the development of pharmaceutical compounds.[1][2][3][4] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.
This technical guide provides a comprehensive overview of the safety and handling of L-Valine methyl ester hydrochloride. Due to a lack of extensive publicly available toxicological data for this specific compound, this guide emphasizes standardized, internationally recognized experimental protocols for its safety assessment. The information herein is intended to equip researchers and drug development professionals with the knowledge necessary to handle this compound responsibly and to design appropriate safety evaluation studies.
Physicochemical Properties
Understanding the physicochemical properties of a substance is the first step in a robust safety assessment. The known properties of L-Valine methyl ester hydrochloride are summarized below.
| Property | Value | Reference |
| CAS Number | 6306-52-1 | [5][6][7][8][9][10][11] |
| Molecular Formula | C6H14ClNO2 | [4][6][8][12] |
| Molecular Weight | 167.63 g/mol | [4][7][12] |
| Appearance | White crystalline powder or solid | [1][2][5][8] |
| Melting Point | 171 - 173 °C | [2][3][5][8][10] |
| Solubility | Soluble in water | [1] |
| Odor | Odorless | [8][10] |
| Stability | Stable under normal conditions and recommended storage. | [3][6][7][10] |
| Incompatibilities | Strong oxidizing agents. | [3][5][6][7][10] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas. | [5][6][7][10] |
Hazard Identification and GHS Classification
Based on available Safety Data Sheets, L-Valine methyl ester hydrochloride has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Irritation | H315: Causes skin irritation |
|
| Eye Irritation | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
|
Note: GHS classifications may vary between suppliers. Always refer to the specific SDS for the material you are using.
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
4.1 Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5][6][7][13][14][15]
-
Avoid generating dust.[6][7] Use appropriate tools to handle the solid material.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][7][15][16]
-
Keep away from heat and sources of ignition.[6]
-
Do not ingest.[10]
4.2 Storage:
-
Store in a cool, dry, and well-ventilated place.[5][6][9][13][14]
-
Keep the container tightly closed when not in use.[5][6][7][9][10][14]
-
Store away from incompatible materials, such as strong oxidizing agents.[3][5][6][10]
-
Some sources recommend storage at temperatures between 15°C and 25°C, while others suggest refrigeration at or below 5°C.[1][6] Always follow the supplier's specific storage recommendations.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling L-Valine methyl ester hydrochloride to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or glasses that conform to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[7][9]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[7][9]
-
Skin and Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[7][9]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) or type P1 (EN143) filter is often recommended.[2][7][17]
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [5][6][7][8][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation occurs or persists. | [5][7][8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [5][7][8][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. | [5][7][8][9] |
Experimental Protocols for Safety Assessment
While specific toxicological data for L-Valine methyl ester hydrochloride is scarce, its safety profile can be evaluated using standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are internationally accepted for regulatory submissions.
Acute Oral Toxicity Assessment
The acute oral toxicity provides information on the adverse effects that may occur after a single oral administration of the substance. The OECD provides several guidelines, with the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425) being commonly used alternatives to the traditional LD50 test to reduce animal usage.[6]
Methodology (Based on OECD Guideline 423 - Acute Toxic Class Method):
-
Principle: A stepwise procedure is used with a small number of animals per step. Depending on the mortality or morbidity, the decision is made to either dose the next step at a higher or lower dose level or to stop the test.[2]
-
Test Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.[15]
-
Dose Preparation: The test substance is typically administered via gavage. If not soluble in water, an appropriate vehicle like corn oil may be used. The toxicological properties of the vehicle should be known.[6]
-
Procedure:
-
Animals are fasted prior to dosing.
-
A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
The outcome of the first group determines the next step:
-
If mortality is observed, the test is repeated with a lower dose in another group of animals.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
-
Data Collection: The number of animals that die or show signs of toxicity at each dose level is recorded. This allows for classification of the substance into one of the GHS categories for acute toxicity.
Dermal Irritation Assessment
This test determines the potential of a substance to cause reversible inflammatory changes to the skin. In vitro methods using reconstructed human epidermis (RhE) models are now the standard, avoiding the use of live animals.
Methodology (Based on OECD Guideline 439 - In Vitro Skin Irritation): [1][8][10][14]
-
Principle: The test substance is applied topically to a three-dimensional RhE model, which mimics the upper layers of human skin. Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold.[1]
-
Test System: Commercially available RhE models (e.g., EpiDerm™, SkinEthic™).
-
Procedure:
-
A small amount of the test substance (liquid or solid) is applied to the surface of the RhE tissue in triplicate.[1]
-
Negative (e.g., phosphate-buffered saline) and positive (e.g., 5% sodium dodecyl sulfate) controls are run concurrently.
-
After a defined exposure period (e.g., 60 minutes), the substance is washed off, and the tissues are incubated for a recovery period (e.g., 42 hours).[1]
-
-
Viability Assessment: Cell viability is measured using the MTT assay. Viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then extracted and quantified by measuring its optical density.[1]
-
Data Interpretation: The percentage viability of the test tissues is calculated relative to the negative control. A mean viability of ≤ 50% classifies the substance as a skin irritant (GHS Category 2).[1]
Eye Irritation Assessment
Similar to skin irritation, in vitro methods are now preferred for assessing eye irritation potential.
Methodology (Based on OECD Guideline 492 - Reconstructed human Cornea-like Epithelium (RhCE) test method): [9][17]
-
Principle: This test evaluates a substance's potential to cause eye irritation by measuring its cytotoxicity on an RhCE model.
-
Test System: Reconstructed human cornea-like epithelium models (e.g., EpiOcular™, SkinEthic™ HCE).[9]
-
Procedure: The procedure is analogous to the dermal irritation test. The substance is applied to the surface of the corneal tissue model for a specific exposure time.
-
Viability Assessment: Cell viability is determined using the MTT assay.
-
Data Interpretation: A substance that reduces the mean tissue viability to ≤ 60% is classified as an eye irritant (GHS Category 2). Substances with viability > 60% are considered non-irritants.
Mutagenicity Assessment
The bacterial reverse mutation test, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.
Methodology (Based on OECD Guideline 471 - Bacterial Reverse Mutation Test):
-
Principle: The test uses several strains of Salmonella typhimurium and/or Escherichia coli that have mutations in genes required to synthesize an essential amino acid (e.g., histidine).[18][19][20][21] The bacteria are exposed to the test substance and plated on a medium lacking that amino acid. Only bacteria that undergo a reverse mutation (reversion) to regain the ability to synthesize the amino acid will grow and form colonies.[18][20]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.[18][21]
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, with and without S9 mix.
-
Positive and negative (vehicle) controls are included.
-
The mixture is either incorporated directly into the agar (B569324) (plate incorporation method) or pre-incubated before plating (pre-incubation method).[19]
-
Plates are incubated for 48-72 hours.
-
-
Data Collection and Interpretation: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (negative control) and this increase is reproducible.
Data Presentation for Safety Assessment
Table 1: Hypothetical Data Summary for Acute Oral Toxicity (OECD 423)
| Dose Level (mg/kg) | Number of Animals | Mortality | GHS Classification |
|---|---|---|---|
| 2000 | 3 | 0/3 | Not Classified (if no higher dose tested) |
| 300 | 3 | 0/3 | - |
| 50 | 3 | 0/3 | - |
| 5 | 3 | 0/3 | - |
Table 2: Hypothetical Data Summary for Dermal Irritation (OECD 439)
| Test Substance Concentration | Mean Tissue Viability (%) | Standard Deviation | Classification |
|---|---|---|---|
| 100% | (e.g., 45.2) | (e.g., 5.1) | Irritant (GHS Category 2) |
| Positive Control (5% SDS) | < 50% | - | Valid |
| Negative Control (PBS) | 100% | < 18% | Valid |
Table 3: Hypothetical Data Summary for Eye Irritation (OECD 492)
| Test Substance Concentration | Mean Tissue Viability (%) | Standard Deviation | Classification |
|---|---|---|---|
| 100% | (e.g., 55.8) | (e.g., 6.3) | Irritant (GHS Category 2) |
| Positive Control | < 60% | - | Valid |
| Negative Control | 100% | < 15% | Valid |
Table 4: Hypothetical Data Summary for Mutagenicity (Ames Test, OECD 471)
| Bacterial Strain | Test Substance Conc. (µ g/plate ) | Mean Revertants/Plate (-S9) | Mean Revertants/Plate (+S9) | Result |
|---|---|---|---|---|
| TA98 | 0 (Vehicle) | (e.g., 25) | (e.g., 40) | - |
| 10 | (e.g., 28) | (e.g., 45) | - | |
| 50 | (e.g., 30) | (e.g., 42) | - | |
| 100 | (e.g., 27) | (e.g., 48) | Negative | |
| TA100 | 0 (Vehicle) | (e.g., 120) | (e.g., 150) | - |
| 10 | (e.g., 125) | (e.g., 155) | - | |
| 50 | (e.g., 130) | (e.g., 160) | - |
| | 100 | (e.g., 128) | (e.g., 152) | Negative |
Signaling Pathways and Toxicological Mechanisms
A comprehensive literature search did not reveal specific studies detailing the toxicological signaling pathways associated with L-Valine methyl ester hydrochloride. As an amino acid ester, it is expected to be metabolized through hydrolysis to L-valine and methanol. The toxicity of L-valine itself is low, as it is an essential amino acid.[22] However, the potential for local irritation from the ester or the effects of its hydrolysis products should be considered. Some studies on other amino acid esters suggest that their toxicity in certain cell types can be related to intracellular accumulation and polymerization, or effects on lysosomal function, but this is highly compound-specific.[23] Further research would be required to elucidate any specific mechanisms for this compound.
Conclusion
L-Valine methyl ester hydrochloride is a valuable reagent in research and development. While it is classified as a skin, eye, and respiratory irritant, it can be handled safely by adhering to standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment. Due to the limited availability of specific toxicological data, any new application or large-scale use should be preceded by a thorough risk assessment, potentially including the experimental safety evaluations outlined in this guide. By following these established guidelines, researchers can mitigate risks and ensure a safe working environment.
References
- 1. x-cellr8.com [x-cellr8.com]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. delltech.com [delltech.com]
- 8. siesascs.edu.in [siesascs.edu.in]
- 9. iivs.org [iivs.org]
- 10. mbresearch.com [mbresearch.com]
- 11. peptide.com [peptide.com]
- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ceuaics.ufba.br [ceuaics.ufba.br]
- 15. oecd.org [oecd.org]
- 16. alsglobal.com [alsglobal.com]
- 17. criver.com [criver.com]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. criver.com [criver.com]
- 20. microbiologyinfo.com [microbiologyinfo.com]
- 21. enamine.net [enamine.net]
- 22. Human Metabolome Database: Showing metabocard for L-Valine (HMDB0000883) [hmdb.ca]
- 23. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: H-Val-OMe.HCl in Solution-Phase Peptide Synthesis
Introduction
L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) is a crucial building block in solution-phase peptide synthesis (SPPS), a method highly valued for its scalability and adaptability in producing shorter peptides and peptide fragments.[1] In this technique, peptides are synthesized sequentially in a homogenous solution, which allows for straightforward monitoring and purification of intermediates.[2][3] this compound serves as the starting C-terminal residue, with the methyl ester group protecting the carboxylic acid and the hydrochloride salt enhancing its stability and shelf-life. The protected carboxyl group prevents self-polymerization and other side reactions, while the free amino group is available for peptide bond formation after a neutralization step.[2]
The general principle of solution-phase synthesis involves the activation of the carboxyl group of an N-protected amino acid, which is then coupled with the free amino group of another amino acid ester, like H-Val-OMe.[4] This cycle of deprotection and coupling is repeated to elongate the peptide chain.[2]
Core Applications
-
C-Terminal Building Block: this compound is an excellent choice for introducing a valine residue at the C-terminus of a peptide.
-
Dipeptide and Polypeptide Synthesis: It is commonly used in the stepwise synthesis of dipeptides, which can then be further elongated or used as fragments in larger peptide assembly.[5]
-
Fragment Condensation: Peptide fragments synthesized using this compound can be deprotected (saponified) to reveal a C-terminal carboxylic acid, making them suitable for subsequent fragment condensation strategies to build larger, more complex peptides.[5]
Experimental Protocols
Protocol 1: Synthesis of L-Valine Methyl Ester Hydrochloride (this compound)
This protocol details the esterification of L-valine to produce this compound, a foundational step before its use in peptide coupling.[5]
Materials:
-
L-valine
-
Methanol (B129727) (MeOH)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve L-valine (e.g., 4g, 34.17 mmol) in methanol (80 mL) in a round bottom flask.
-
Slowly add trimethylchlorosilane (TMSCl) (e.g., 8.6 mL, 67.76 mmol) dropwise to the solution while stirring.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess solvent and reagent by evaporation on a rotary evaporator to obtain the solid this compound product.[5]
Quantitative Data Summary: Synthesis of this compound
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
|---|
| L-valine (4g) | TMSCl (8.6mL) | Methanol (80mL) | 8 hours | 96.38% |[5] |
Protocol 2: General Dipeptide Synthesis using this compound
This protocol outlines the coupling of an N-terminally protected amino acid (e.g., Boc-Val-OH) to this compound to form a dipeptide. The process involves two key stages: neutralization of the hydrochloride salt and the subsequent peptide bond formation.
1. Neutralization of this compound (Generation of Free Amine)
The hydrochloride salt must be neutralized to liberate the free amino group for the nucleophilic attack during the coupling reaction.
Caption: Workflow for generating the free amino ester from its HCl salt.
2. Peptide Coupling and Work-up
The following procedure uses the widely recognized DCC/HOBt coupling method.[5] Other common coupling reagents include EDC/Oxyma Pure, HATU, and TBTU.[6][7][8]
Materials:
-
N-Boc-L-Valine (Boc-Val-OH)
-
This compound
-
Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[7]
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure[7]
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
2M HCl, 1M NaHCO₃ (or Na₂CO₃), Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round bottom flask, dissolve the N-protected amino acid (e.g., Boc-Val-OH, 1.0 eq) in anhydrous DCM and cool the solution in an ice-water bath.[5]
-
To this solution, add this compound (1.3 eq) followed by a tertiary base like triethylamine (Et3N, 1.4 eq) to neutralize the salt in situ.[5]
-
Immediately add the coupling reagents, HOBt (1.2 eq) and DCC (1.2 eq), to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir for 48 hours.[5]
-
Monitor the reaction's progress via TLC.
-
Once complete, filter off the dicyclohexylurea (DCU) precipitate that forms as a byproduct of the DCC coupling.
-
Evaporate the DCM and redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 2M HCl, brine, 1M sodium carbonate (or bicarbonate), and finally brine again. Each wash should be performed multiple times.[5][7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude dipeptide.[5]
-
Purify the product by silica (B1680970) gel column chromatography.[5]
Caption: Experimental workflow for a typical dipeptide coupling reaction.
Quantitative Data Summary: Dipeptide Synthesis using this compound
| N-Protected Amino Acid | Amine Component | Coupling Reagents | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Boc-Val-OH | This compound | DCC / HOBt | Et₃N | DCM | 67.25% | [5] |
| Z-L-Phg-OH | this compound | EDC.HCl / Oxyma Pure | DIEA | DCM/DMF | ~85-95% |[7] |
Protocol 3: Saponification of the Peptide Methyl Ester
To continue peptide elongation via fragment condensation or to obtain the final peptide with a free C-terminal acid, the methyl ester must be hydrolyzed.
Materials:
-
Peptide methyl ester (e.g., Boc-Val-Val-OMe)
-
Methanol (MeOH)
-
2M Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the peptide methyl ester (e.g., Boc-NH-Val-Val-OMe) in methanol.[5]
-
Add 2M NaOH solution and stir the mixture for approximately 10 hours at room temperature.[5]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the methanol under vacuum.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2 using 1M HCl.[5]
-
Extract the product into ethyl acetate multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the peptide with a free carboxylic acid (e.g., Boc-Val-Val-OH).[5]
General Scheme of Solution-Phase Peptide Synthesis
The solution-phase approach is a cyclical process involving the deprotection of an N-terminal protecting group followed by the coupling of the next amino acid.
Caption: General logical flow of stepwise solution-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. rsc.org [rsc.org]
- 6. bachem.com [bachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling Reactions Involving H-Val-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the coupling of N-protected amino acids to L-Valine methyl ester hydrochloride (H-Val-OMe.HCl). The following sections offer a comparative analysis of various coupling reagents, comprehensive experimental procedures, and visual workflows to guide researchers in synthesizing dipeptides efficiently.
Introduction
L-Valine methyl ester hydrochloride is a common building block in peptide synthesis. The selection of an appropriate coupling reagent and protocol is critical to ensure high yields, minimize racemization, and facilitate purification. This document outlines several widely used coupling methods, providing quantitative data and step-by-step instructions to assist in the development of robust and reproducible synthetic procedures.
Comparative Data of Peptide Coupling Protocols
The choice of coupling reagent significantly impacts the efficiency and outcome of a peptide bond formation. The following table summarizes quantitative data from various protocols for the coupling of an N-protected amino acid to this compound.
| N-Protected Amino Acid | Coupling Reagent System | Base | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Z-L-Phg-OH | EDC.HCl / Oxyma Pure | DIEA | DCM / DMF (1:1) | 14-15 hours | 0 to RT | 81-84% | [1] |
| Boc-NH-Val-OH | DCC / HOBt | Et3N | DCM | 48 hours | 0 to RT | 67.25% | [2] |
| Cbz-D-Leucine | EDC.HCl / HOBt | DIPEA | DCM / DMF | 12-24 hours | 0 to RT | Not Specified | [3] |
| Cbz-D-Leucine | HATU | DIPEA | DMF | Not Specified | 0 to RT | Not Specified | [3] |
| Cbz-D-Leucine | DEPBT | DIPEA | DMF | Not Specified | Room Temp. | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for key peptide coupling experiments are provided below.
Protocol 1: EDC.HCl/Oxyma Pure Mediated Coupling[1]
This protocol describes the synthesis of Z-L-Phg-Val-OMe.
Materials:
-
Z-L-Phg-OH (1.0 eq)
-
This compound (1.0 eq)
-
EDC.HCl (1.0 eq)
-
Oxyma Pure (1.0 eq)
-
Diisopropylethylamine (DIEA) (1.0 eq)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
1 N HCl
-
1 N Na2CO3
-
Saturated NaCl solution (Brine)
-
Anhydrous MgSO4
-
Ethyl Acetate (B1210297) (AcOEt)
Procedure:
-
Dissolve EDC.HCl in a 1:1 mixture of DCM/DMF in a round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet.
-
Stir the solution at room temperature for approximately 20 minutes to ensure complete dissolution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Z-L-Phg-OH and Oxyma Pure to the cold solution as solids.
-
After two minutes, add this compound as a solid, followed by the addition of DIEA via syringe.
-
Flush the flask with nitrogen and allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (14-15 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Remove the solvent by rotary evaporation.
-
Dilute the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 N HCl (3x), 1 N Na2CO3 (3x), and saturated NaCl (3x).
-
Dry the organic fraction over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain the purified dipeptide.
Protocol 2: DCC/HOBt Mediated Coupling[2]
This protocol is for the synthesis of BOC-NH-Val-Val-OMe.
Materials:
-
Boc-NH-Val-OH (1.0 eq)
-
This compound (1.3 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (Et3N) (1.4 eq)
-
Dry Dichloromethane (DCM)
-
Ethyl Acetate
-
2M HCl
-
1M Sodium Carbonate
-
Brine
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Dissolve Boc-NH-Val-OH in dry DCM in a round-bottomed flask and cool in an ice-water bath.
-
Add this compound and Et3N to the reaction mixture.
-
Immediately add DCC and HOBt.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Evaporate the DCM and dissolve the residue in ethyl acetate.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the organic layer with 2M HCl (3x), brine (2x), 1M sodium carbonate (3x), and brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
-
Purify the product by silica (B1680970) gel column chromatography.
Protocol 3: HATU Mediated Coupling[3]
This protocol describes a general procedure for coupling Cbz-D-Leucine with this compound.
Materials:
-
Cbz-D-Leucine (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Cbz-D-Leucine in DMF.
-
Add this compound to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA, followed by HATU to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Workflow and Reagent Relationships
To better understand the experimental process and the interplay of different reagents, the following diagrams have been generated.
Caption: General experimental workflow for peptide coupling.
Caption: Comparison of coupling reagents and their outcomes.
References
Application Notes and Protocols for EDC/HOBt Coupling with L-Valine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient coupling of a carboxylic acid with L-Valine methyl ester hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is a cornerstone in peptide synthesis and is widely applicable in drug discovery and development for the formation of amide bonds.
Introduction
Amide bond formation is a fundamental reaction in organic chemistry, particularly in the synthesis of peptides and other biologically active molecules. The coupling of a carboxylic acid and an amine to form an amide bond is kinetically slow and requires an activating agent.[1] Carbodiimides, such as EDC, are widely used for this purpose due to their efficiency and the convenient removal of the urea (B33335) byproduct.[1]
The use of EDC in conjunction with an additive like HOBt is a well-established strategy to improve reaction efficiency and minimize side reactions, most notably racemization of chiral centers.[2][3] HOBt intercepts the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC, generating a more stable HOBt-ester.[1] This active ester then reacts with the amine to form the desired amide with a higher degree of stereochemical purity.[1][2]
This document outlines a general protocol for the EDC/HOBt mediated coupling of a generic N-protected amino acid with L-Valine methyl ester hydrochloride, a common building block in peptide synthesis.
Reaction Mechanism and Workflow
The EDC/HOBt coupling reaction proceeds through a multi-step mechanism designed to activate the carboxylic acid and facilitate nucleophilic attack by the amine. The general workflow involves activation of the carboxylic acid, neutralization of the amine salt, coupling, and subsequent work-up and purification.
Caption: EDC/HOBt coupling reaction mechanism.
Caption: General experimental workflow for EDC/HOBt coupling.
Experimental Protocols
This section provides a detailed protocol for the coupling of an N-protected amino acid with L-Valine methyl ester hydrochloride.
Materials:
-
N-protected amino acid (e.g., Cbz-D-Leucine) (1.0 eq)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) (1.0 eq)[4]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)[4]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[4]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 - 2.5 eq)[1][4]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[1][4]
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Carboxylic Acid Solution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or a mixture of DCM and a minimal amount of DMF to ensure solubility.[4]
-
Activation of the Carboxylic Acid: Cool the solution to 0 °C in an ice bath with stirring.[4] Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.[1][4]
-
Preparation of the Amine Solution: In a separate flask, suspend L-Valine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.[4] Stir for 5 minutes at room temperature.
-
Coupling Reaction: Add the neutralized L-Valine methyl ester solution to the pre-activated carboxylic acid solution at 0 °C.[4]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 8 to 24 hours.[1][4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.[1]
-
Wash the organic phase sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.[1][4] The aqueous washes also help to remove the water-soluble urea byproduct of EDC.[5]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][4]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.[1]
-
Data Presentation
The selection of coupling reagents and reaction conditions can significantly impact the yield and purity of the final product. Below is a comparative summary of different coupling reagents.
| Coupling Reagent | Additive | Typical Yield (%) | Reaction Time | Racemization | Notes |
| EDC/HOBt | HOBt | 95-98 | Moderate | Low | A reliable and cost-effective option for routine couplings.[4] |
| HATU/DIPEA | - | >98 | Very Fast | Very Low | Highly efficient, especially for sterically hindered couplings.[4] |
| PyBOP/DIPEA | - | 92-97 | Fast | Low | Byproducts are generally less problematic than those from carbodiimide-based reagents.[4] |
| DEPBT | - | 90-96 | Moderate | Very Low | Exhibits remarkable resistance to racemization.[4] |
| COMU/DIPEA | - | >99 | Very Fast | Very Low | A third-generation uronium reagent with high efficiency.[4] |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents are anhydrous, as moisture can hydrolyze the activated intermediates.
-
Confirm the quality of EDC, as it can degrade over time.[6]
-
Increase the equivalents of coupling reagents if necessary.
-
-
Presence of Byproducts:
-
Racemization:
-
Difficult Purification:
-
If DMF is used as a solvent, it can be challenging to remove. Washing the organic layer with a 5% LiCl aqueous solution can aid in its removal.[7]
-
Optimize the mobile phase for flash column chromatography to achieve better separation.
-
Safety Precautions
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
EDC·HCl and HOBt are potential irritants; handle with care.
-
DCM and DMF are hazardous solvents; avoid inhalation and skin contact.
References
Application Notes and Protocols for HATU-Mediated Coupling with H-Val-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in the synthesis of peptides and small molecule therapeutics. When dealing with sterically hindered amino acids, such as valine derivatives, the choice of coupling reagent is critical to ensure high efficiency and minimize side reactions like racemization.[1][2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling reagent for such challenging couplings.[1][3][4] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester, which facilitates rapid amide bond formation, even with bulky residues.[3] These application notes provide detailed protocols and data on the use of HATU for the efficient coupling of N-protected amino acids with H-Val-OMe.HCl.
Data Presentation
While specific quantitative data for the coupling of every N-protected amino acid with this compound is not exhaustively available, the literature consistently demonstrates the superior performance of HATU in couplings involving sterically hindered amino acids. The following table summarizes the comparative efficiency of HATU, highlighting its advantages.
Table 1: Comparative Performance of HATU in Sterically Hindered Couplings
| Coupling Reagent Class | Coupling Reagent | Relative Efficiency for Hindered Couplings | Potential for Racemization | Key Advantages |
| Uronium Salt | HATU | Very High | Low | High reactivity, well-established for difficult sequences.[1][5] |
| Uronium Salt | HCTU | High | Moderate | Good reactivity, often lower cost than HATU.[5] |
| Uronium Salt | HBTU | High | Low | Efficient for many standard and some difficult couplings.[2] |
| Phosphonium Salt | PyAOP | Very High | Very Low | Highly effective, particularly for N-methylated amino acids.[2] |
| Carbodiimide | DIC/HOBt | Low to Moderate | Moderate to High | Low cost, but often inefficient for hindered couplings.[5] |
Experimental Protocols
This section provides a detailed protocol for the solution-phase coupling of an N-protected amino acid with this compound using HATU.
Materials:
-
N-protected amino acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH)
-
This compound (Valine methyl ester hydrochloride)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Protocol: HATU-Mediated Coupling of an N-Protected Amino Acid with this compound
-
Neutralization of this compound:
-
In a clean, dry round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
To this solution, add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Pre-activation of the N-Protected Amino Acid:
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.[6]
-
Add DIPEA (2.2 equivalents) to the solution.[6]
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.[6]
-
-
Coupling Reaction:
-
Add the neutralized H-Val-OMe solution from step 1 to the activated N-protected amino acid solution from step 2.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 2 to 4 hours.[6]
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 times), saturated aqueous NaHCO₃ (2 times), and brine (1 time).[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure protected dipeptide.
-
Mandatory Visualization
The following diagrams illustrate the HATU-mediated coupling mechanism and the experimental workflow.
Caption: HATU activation and coupling mechanism.
Caption: Experimental workflow for HATU coupling.
References
Application Notes and Protocols for In Situ Neutralization of H-Val-OMe.HCl in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the coupling of amino acid derivatives is a fundamental step. When utilizing amino acid methyl esters, such as L-Valine methyl ester hydrochloride (H-Val-OMe.HCl), an essential prerequisite is the neutralization of the hydrochloride salt to liberate the free amine for nucleophilic attack on the activated carboxyl group of the incoming amino acid. The in situ neutralization technique, where the neutralization and coupling reactions occur in the same pot, is a widely adopted strategy that streamlines the workflow and can minimize potential side reactions by reducing the time the free amine is exposed to the reaction environment.[1][2][3]
The choice of base for this neutralization is critical, as it can significantly impact reaction efficiency, yield, and, most importantly, the stereochemical integrity of the chiral amino acid centers.[4][5] This is particularly crucial for sterically hindered amino acids like valine, which can be prone to racemization under basic conditions.[4] This document provides detailed application notes, experimental protocols, and a comparative analysis of common bases and coupling reagents for the in situ neutralization and coupling of this compound.
Core Principles
The fundamental principle of in situ neutralization involves the addition of a non-nucleophilic organic base to the reaction mixture containing the amino acid hydrochloride salt. This base abstracts the proton from the ammonium (B1175870) salt, generating the free amine necessary for the coupling reaction. The selection of an appropriate base is governed by its basicity (pKa), steric hindrance, and compatibility with the chosen coupling reagent.[4][5]
Tertiary amines are the most commonly employed bases for this purpose due to their non-nucleophilic nature, which prevents them from competing with the amino acid amine in reacting with the activated carboxylic acid.[4][6]
Data Presentation: Comparative Analysis of Bases and Coupling Reagents
The efficiency of the coupling reaction is a function of the base, coupling reagent, and solvent system. The following tables summarize the expected outcomes based on literature precedents for the coupling of N-protected amino acids with this compound.
Table 1: Comparison of Common Bases for In Situ Neutralization
| Base | Chemical Name | pKa of Conjugate Acid | Key Characteristics | Expected Racemization |
| DIEA | N,N-Diisopropylethylamine | ~10.7 | Strong, sterically hindered base. Widely used.[4][5] | Low to moderate |
| NMM | N-Methylmorpholine | ~7.4 | Weaker, sterically hindered base.[4][5] | Low |
| Collidine | 2,4,6-Trimethylpyridine | ~7.4 | Weaker, highly sterically hindered base.[4][5] | Very Low |
| TEA | Triethylamine | ~10.8 | Strong, less sterically hindered base. | Higher potential for racemization[4] |
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Chemical Name | Additive Often Used | Key Characteristics | Expected Yield |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | Widely used, efficient, and reliable for standard couplings.[7] | High (~95-98%)[7] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt | Highly efficient, especially for sterically hindered couplings.[4][7] | Very High (~99%)[7] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt | Good for both solution and solid-phase synthesis.[7] | High (~95%)[7] |
| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | HOBt, Oxyma | Cost-effective; formation of insoluble urea (B33335) byproduct (DCC).[4] | Moderate to High |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt, Oxyma | Water-soluble carbodiimide, easy workup.[8] | Moderate to High |
Experimental Protocols
The following are generalized protocols for the in situ neutralization and coupling of this compound in both solution-phase and solid-phase peptide synthesis. Researchers should optimize these protocols based on their specific N-protected amino acid and target peptide.
Protocol 1: Solution-Phase Peptide Coupling using HBTU/DIEA
This protocol describes the coupling of an N-protected amino acid to this compound in solution.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH or Z-Phe-OH) (1.0 eq)
-
This compound (1.0 eq)
-
HBTU (1.0 eq)
-
DIEA (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a round-bottom flask, add the N-protected amino acid (1.0 eq), this compound (1.0 eq), and HBTU (1.0 eq).
-
Dissolve the solids in anhydrous DMF (approximately 5-10 mL per mmol of the limiting reagent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIEA (2.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - In Situ Neutralization and Coupling
This protocol is for the coupling of an N-protected amino acid to a resin-bound amine, where the incoming amino acid is this compound (this is less common in standard SPPS where the activated amino acid is coupled to the resin-bound amine, but the principle of in situ neutralization applies to the deprotected amine on the resin). A more typical SPPS protocol with in situ neutralization is provided below.
Materials:
-
Fmoc-protected amino acid (3.0 eq)
-
HBTU (2.9 eq)
-
DIEA (6.0 eq)
-
Fmoc-deprotected resin (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
SPPS reaction vessel
Procedure:
-
Fmoc Deprotection: Swell the resin in DCM, then DMF. Treat the Fmoc-protected resin with 20% piperidine in DMF for 5-10 minutes (repeat once). Wash the resin thoroughly with DMF and DCM.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with HBTU in DMF for a few minutes.
-
Add this activated amino acid solution to the deprotected resin.
-
Immediately add DIEA to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Proceed to the next deprotection and coupling cycle.
Mandatory Visualization
Caption: Workflow for solution-phase peptide coupling with in situ neutralization.
Caption: Logical relationship of reactants and products in the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Incorporation of Valine into Peptides Using its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of valine into peptide chains utilizing its methyl ester derivative. Valine, a sterically hindered amino acid, often presents challenges in peptide synthesis, leading to lower coupling yields and potential racemization. The use of valine methyl ester hydrochloride as a starting material is a common strategy to facilitate its integration into peptide sequences. This document outlines the rationale, key considerations, and detailed protocols for both the synthesis of valine methyl ester and its subsequent use in peptide synthesis.
Introduction: The Challenge and Utility of Incorporating Valine
Valine is a proteinogenic amino acid with a bulky isopropyl side chain, which is crucial for the structure and function of many peptides and proteins. In drug development, the incorporation of valine and its derivatives can significantly influence the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. However, the steric hindrance posed by the valine side chain can impede the efficiency of peptide bond formation during synthesis.[1]
Protecting the carboxylic acid group of valine as a methyl ester is a widely adopted strategy to improve its handling and reactivity in peptide coupling reactions.[2] The resulting valine methyl ester hydrochloride is a stable, crystalline solid that can be readily used in both solution-phase and solid-phase peptide synthesis (SPPS).
Synthesis of L-Valine Methyl Ester Hydrochloride
The efficient synthesis of L-valine methyl ester hydrochloride is the first critical step. Two common and effective methods are the thionyl chloride and trimethylchlorosilane (TMSCl) methods.
Quantitative Data Summary: Synthesis of L-Valine Methyl Ester Hydrochloride
| Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Thionyl Chloride | L-Valine, Methanol (B129727), Thionyl Chloride (SOCl₂) | High (typically >90%) | High yield, cost-effective for large scale. | Use of hazardous and corrosive thionyl chloride.[3] |
| Trimethylchlorosilane (TMSCl) | L-Valine, Methanol, Trimethylchlorosilane (TMSCl) | Good to Excellent (76-85%)[4] | Milder reaction conditions, avoids highly corrosive reagents, simple workup.[5] | Slightly lower yields compared to the thionyl chloride method.[4] |
Experimental Protocols: Synthesis of L-Valine Methyl Ester Hydrochloride
Protocol 1: Thionyl Chloride Method [3]
-
Reaction Setup: Suspend L-valine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: The reaction is exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 7-9 hours.[3]
-
Workup: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting solid is L-valine methyl ester hydrochloride. It can be further purified by recrystallization from a mixture of anhydrous methanol and diethyl ether.[3]
Protocol 2: Trimethylchlorosilane (TMSCl) Method [5]
-
Reaction Setup: Suspend L-valine (1 equivalent) in anhydrous methanol in a round-bottom flask with a magnetic stirrer.
-
Addition of TMSCl: Slowly add trimethylchlorosilane (2 equivalents) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the solid L-valine methyl ester hydrochloride.
Incorporation of Valine Methyl Ester into Peptides
The incorporation of valine into a growing peptide chain requires careful selection of coupling reagents to overcome the steric hindrance of its side chain. This section provides a comparison of common coupling reagents and detailed protocols for both solution-phase and solid-phase peptide synthesis.
Data Presentation: Coupling Efficiency of Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for achieving high yields and minimizing racemization when incorporating valine. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent | Additive | Typical Coupling Time | Coupling Efficiency (%) | Racemization (%) | Key Advantages | Key Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | HOBt | 2-4 hours | 85-95% | 1-5% | Low cost.[1] | Formation of insoluble DCU byproduct.[1] |
| DIC (Diisopropylcarbodiimide) | HOBt/Oxyma | 1-2 hours | >99% | <1% | Soluble byproduct, high efficiency.[1] | |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | - | 20-45 minutes | Very High | Low | Highly efficient, especially for difficult couplings.[1][6] | Higher cost. |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | HOBt | 20-60 minutes | High | Low | Good efficiency, widely used. | Can cause side reactions. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | 1-2 hours | High | Low | Effective for sterically hindered amino acids. |
Experimental Protocols: Peptide Synthesis
Protocol 3: Solution-Phase Synthesis of a Dipeptide (e.g., Glycyl-L-valine) [2]
-
Starting Materials: N-Boc-Glycine, L-valine methyl ester hydrochloride, a coupling reagent (e.g., DCC), and an additive (e.g., HOBt).
-
Coupling Reaction:
-
Dissolve N-Boc-glycine (1 eq), L-valine methyl ester hydrochloride (1 eq), and HOBt (1 eq) in an appropriate solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
-
Workup:
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Gly-Val-OMe.
-
-
Deprotection of the Boc Group:
-
Dissolve the Boc-protected dipeptide in a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Saponification of the Methyl Ester:
-
Dissolve the resulting oil in methanol and add 1 M NaOH.
-
Stir for 2 hours at room temperature.
-
Neutralize the solution with 1 M HCl to obtain the crude Glycyl-L-valine.
-
-
Purification: Purify the final dipeptide by recrystallization.
Protocol 4: Solid-Phase Peptide Synthesis (Fmoc Strategy) [7][8]
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF.
-
Activation of Fmoc-Valine: In a separate vessel, dissolve Fmoc-L-Val-OH (or Fmoc-D-Val-OH) (4 eq), a coupling reagent such as HATU (3.9 eq), and a base like N,N-diisopropylethylamine (DIPEA) (8 eq) in DMF.[6]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). For difficult couplings like valine, a double coupling may be necessary.[6]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[8]
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflow and Biological Context
Experimental Workflow
The overall process for incorporating valine methyl ester into a peptide via solid-phase synthesis is summarized in the following workflow diagram.
Caption: Workflow for peptide synthesis incorporating valine.
Biological Signaling Pathway
Valine-containing peptides can play significant roles in cellular signaling. For instance, L-valine has been shown to increase nitric oxide (NO) expression by activating the PI3K/Akt1 signaling pathway.[9] This pathway is crucial for cell survival, growth, and proliferation. The following diagram illustrates a simplified representation of this pathway, potentially initiated by a valine-containing peptide interacting with a cell surface receptor.
Caption: PI3K/Akt1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. H-Val-OMe.HCl | 6306-52-1 | Benchchem [benchchem.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
The Versatile Role of L-Valine Methyl Ester Hydrochloride (H-Val-OMe.HCl) in the Synthesis of Advanced Peptidomimetics
Introduction: L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) is a pivotal chiral building block in the design and synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. The incorporation of this valine derivative offers a strategic advantage in drug discovery, contributing to increased metabolic stability, improved oral bioavailability, and constrained conformations for enhanced receptor binding. These attributes are particularly sought after in the development of novel antiviral and anticancer agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of various classes of peptidomimetics.
Foundational Dipeptide Synthesis: A Gateway to Peptidomimetics
The coupling of this compound to an N-protected amino acid is a fundamental step in the construction of more complex peptidomimetics. This standard solution-phase synthesis provides a baseline methodology and highlights the handling and reaction conditions for this key building block.
Experimental Protocol: Synthesis of Boc-L-Val-L-Val-OMe[1]
This protocol details the synthesis of a simple dipeptide, which can be a precursor to more elaborate peptidomimetic structures.
Materials:
-
Boc-L-Valine (Boc-NH-Val-OH)
-
L-Valine methyl ester hydrochloride (this compound)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
2M HCl
-
1M Sodium Carbonate
-
Brine
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
In an ice-water bath, dissolve Boc-NH-Val-OH (1.0 eq) in anhydrous DCM.
-
Add this compound (1.3 eq) and Et3N (1.45 eq) to the reaction mixture.
-
Immediately add DCC (1.2 eq) and HOBt (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Evaporate the DCM and dissolve the residue in ethyl acetate.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the organic layer sequentially with 2M HCl, brine, 1M sodium carbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.
-
Purify the resulting white solid by silica (B1680970) gel column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Boc-NH-Val-OH | This compound | DCC/HOBt | DCM | 48 | 67.25 | [1] |
| Z-L-Phg-OH | This compound | EDC-HCl/Oxyma Pure | DCM/DMF | 14-15 | >85 | [2] |
Diagram: General Workflow for Dipeptide Synthesis
Caption: Workflow for the synthesis of a valine-containing dipeptide.
N-Methylated Peptidomimetics for Enhanced Stability
N-methylation of the peptide backbone is a key strategy to improve proteolytic resistance and membrane permeability.[3] While direct use of this compound is for the non-methylated valine, it serves as a precursor for the synthesis of N-methylated valine derivatives which are then incorporated into peptidomimetics.
Experimental Protocol: Synthesis of Fmoc-N-Methyl-D-Valine (a key intermediate)
This protocol outlines the synthesis of a protected N-methylated valine derivative, which can then be used in solid-phase peptide synthesis (SPPS) to create N-methylated peptidomimetics.
Materials:
-
D-Valine methyl ester hydrochloride
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Dimethyl sulfate or methyl iodide
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH)
-
Thiophenol
-
Fmoc-OSu
-
Sodium bicarbonate
-
Dioxane
Procedure:
-
Protection with o-NBS-Cl: Dissolve D-valine methyl ester hydrochloride in anhydrous DCM, cool to 0°C, and add TEA followed by o-NBS-Cl. Stir at room temperature. After work-up, the o-NBS-D-valine methyl ester is obtained.
-
N-Methylation: Dissolve the product from step 1 in anhydrous DMF with K2CO3, and add dimethyl sulfate or methyl iodide. Stir at room temperature. After work-up and purification, o-NBS-N-methyl-D-valine methyl ester is obtained.
-
Hydrolysis and Deprotection: Dissolve the N-methylated product in THF/water and hydrolyze the ester with LiOH. Then, remove the o-NBS group using thiophenol and K2CO3.
-
Fmoc Protection: To the aqueous solution of N-methyl-D-valine, add sodium bicarbonate, dioxane/water, and a solution of Fmoc-OSu in dioxane to yield the final product.
Quantitative Data for N-Methylated Peptide Synthesis:
| Peptide Sequence | Key Structural Feature | Coupling Conditions | Yield (%) | Purity (%) | Reference |
| Model Antiviral Peptide | N-Methyl-D-valine | HATU/DIEA in DMF | Not specified | >95 | [4] |
| S(N-Me)LDC | N-Methyl Serine | Microwave-assisted SPPS | 70-80 (crude) | Not specified | [5] |
Diagram: Signaling Pathway Modulation by N-Methylated Peptidomimetics
Caption: Potential mechanism of action for N-methylated peptidomimetics.
Valine-Containing Peptidomimetics in Antiviral and Anticancer Research
This compound and its derivatives are instrumental in the synthesis of peptidomimetics targeting viral proteases and cancer-related pathways. The valine side chain can play a crucial role in fitting into the hydrophobic pockets of target enzymes.
Application in Antiviral Drug Discovery
Valine-containing peptidomimetics have been investigated as inhibitors of various viral proteases, including those from HIV and norovirus.[6][7]
Example: Synthesis of a Statine-Based Peptidomimetic as a SARS-CoV-2 Mpro Inhibitor [8]
This protocol describes the coupling of a statine-like compound with this compound to generate a potential inhibitor of the SARS-CoV-2 main protease.
Materials:
-
Statine-like compound with a free carboxylic acid
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the statine-like compound (1.0 eq) and HOBt (1.1 eq) in the chosen anhydrous solvent.
-
Add EDC.HCl (1.1 eq) and stir for 10-15 minutes at 0°C for pre-activation.
-
In a separate flask, neutralize this compound (1.2 eq) with NMM (1.2 eq) in the same solvent.
-
Add the neutralized this compound solution to the activated statine (B554654) compound.
-
Allow the reaction to proceed at room temperature overnight.
-
Perform an aqueous work-up and purify the product by column chromatography.
Quantitative Data for Antiviral Peptidomimetics:
| Compound Class | Target | Key Valine Derivative | Biological Activity (IC50/Ki) | Reference |
| Statine-based peptidomimetic | SARS-CoV-2 Mpro | L-Val-OMe.HCl | 10-100 µM range | [8] |
| Tripeptidyl transition state inhibitors | Norovirus Protease | P1 position modification | Nanomolar range | [7] |
| PI-spacer-valine prodrugs | HIV Protease | Valine ester | Varied, dependent on linker | [6] |
Application in Anticancer Drug Discovery
Peptidomimetics containing valine have been designed to target various cancer-related processes, including cell proliferation and angiogenesis.[9][10]
Example: Synthesis of a Valine-Based Cyclopeptide with Antitumor Activity [11]
This example involves the synthesis of a linear precursor containing valine, followed by a photo-induced cyclization to yield a cyclopeptide with activity against HepG-2 cells.
Procedure Outline:
-
Linear Peptide Synthesis: Synthesize a linear peptide containing L-valine residues using standard solid-phase or solution-phase methods.
-
Intramolecular Photoinduced Single Electron Transfer Cyclization (IPETC): Subject the linear precursor to photochemical conditions to induce cyclization.
-
Purification and Characterization: Purify the resulting cyclopeptide by HPLC and characterize its structure and stereochemistry.
Quantitative Data for Anticancer Peptidomimetics:
| Compound | Target Cell Line | Key Valine Feature | Biological Activity (IC50) | Reference |
| Cyclotetrapeptide 7 | HepG-2 | Three L-valine residues | Moderate antitumor activity | [11] |
| [D-Ala]-nocardiotide A | HeLa | Contains L-valine | 52 µM | [10] |
| Thiazole-valine peptidomimetic (TTT-28) | ABCB1 overexpressing cells | Thiazole-valine moiety | Reverses multidrug resistance | [9] |
Advanced Peptidomimetic Scaffolds
Multicomponent Reactions (MCRs) for Library Synthesis
The Ugi and Passerini reactions are powerful tools for the rapid generation of diverse peptidomimetic libraries from simple starting materials.[12][13][14] this compound can be used as the amine component (after neutralization) in the Ugi reaction.
Diagram: The Ugi Four-Component Reaction (U-4CR)
Caption: Schematic of the Ugi four-component reaction for peptidomimetic synthesis.
Macrocyclic Peptidomimetics
Macrocyclization is a widely used strategy to constrain the conformation of peptides, leading to increased receptor affinity and stability.[15][16] this compound can be incorporated into the linear precursor, and the cyclization can be achieved through various methods, including head-to-tail amide bond formation or side-chain cyclization.
Diagram: General Strategy for Head-to-Tail Peptide Macrocyclization
Caption: A generalized workflow for the synthesis of macrocyclic peptidomimetics.
Conclusion
L-Valine methyl ester hydrochloride is a versatile and cost-effective building block for the synthesis of a wide array of peptidomimetics. Its incorporation into peptide backbones, either directly or after modification, allows for the fine-tuning of pharmacological properties. The protocols and data presented herein provide a comprehensive guide for researchers to leverage the unique characteristics of this compound in the design and development of next-generation therapeutics, particularly in the fields of antiviral and anticancer drug discovery. The strategic use of this valine derivative, combined with modern synthetic methodologies, will undoubtedly continue to fuel innovation in peptidomimetic science.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro biological evaluation of valine-containing prodrugs derived from clinically used HIV-protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral evaluation of novel peptidomimetics as norovirus protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV‑2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Photo-induced synthesis, stereochemistry and antitumor activity of valine-based small cyclopeptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ugi and Passerini MCRs - Peptidomimetics II [ebrary.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Peptides Utilizing H-Val-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-scale synthesis of peptides is a cornerstone of modern pharmaceutical development, enabling the production of therapeutic peptides and active pharmaceutical ingredients (APIs). Solution-phase peptide synthesis (SPPS), while traditionally viewed as more labor-intensive than solid-phase methods for long sequences, offers significant advantages for the large-scale production of shorter peptides and peptide fragments. These benefits include easier scalability, direct in-process monitoring, and potentially lower costs of raw materials.
This document provides detailed application notes and protocols for the large-scale synthesis of peptides using L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) as a key building block. The use of amino acid methyl esters, such as this compound, is a common strategy in solution-phase synthesis to protect the C-terminus of the amino acid during the coupling reaction. These protocols are designed to guide researchers and process chemists in developing robust and scalable manufacturing processes.
Key Considerations for Large-Scale Peptide Synthesis
Scaling up peptide synthesis from the laboratory to an industrial scale presents several challenges that must be addressed to ensure a cost-effective, efficient, and reproducible process.[1][2] Key considerations include:
-
Process Efficiency and Cost: The consumption of large quantities of expensive raw materials, such as protected amino acids and coupling reagents, is a major cost driver in large-scale peptide synthesis.[1] Optimizing reaction conditions to maximize yield and minimize the use of excess reagents is critical.
-
Solvent Consumption and Sustainability: Peptide synthesis, particularly the washing steps in solid-phase synthesis, generates significant solvent waste.[3][4] Solution-phase synthesis can offer advantages in this regard, but careful solvent selection and recycling strategies are still necessary to improve the environmental footprint of the process.[3]
-
Impurity Profile and Purification: The crude peptide product will inevitably contain impurities, including deletion sequences, truncated peptides, and byproducts from side reactions.[1] Developing a robust purification strategy, typically involving preparative reversed-phase high-performance liquid chromatography (RP-HPLC), is essential to achieve the high purity required for pharmaceutical applications.[1][5][6]
-
Product Isolation: The final step of isolating the purified peptide as a stable, solid product is crucial. Lyophilization (freeze-drying) and precipitation are the most common techniques employed for this purpose.[6][7][8]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a model dipeptide, Boc-Val-Val-OMe, using this compound. This solution-phase approach can be adapted for the synthesis of other short peptides.
Protocol 1: Synthesis of Boc-Val-Val-OMe
This protocol outlines the coupling of N-Boc-L-Valine with H-L-Valine methyl ester hydrochloride.
Materials:
-
N-Boc-L-Valine (Boc-Val-OH)
-
L-Valine methyl ester hydrochloride (this compound)
-
Base (e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))[11]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Neutralization of this compound: In a suitable reaction vessel, suspend this compound (1.05 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Slowly add DIPEA (1.1 equivalents) to the suspension while stirring. Continue stirring at 0 °C for 15-20 minutes to ensure complete neutralization.
-
Activation of Boc-Val-OH: In a separate vessel, dissolve Boc-Val-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C.
-
Add the coupling reagent (e.g., EDC.HCl, 1.1 equivalents) to the Boc-Val-OH solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated Boc-Val-OH solution to the neutralized H-Val-OMe solution from step 2.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[11]
-
Work-up: Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Val-Val-OMe.
Protocol 2: Large-Scale Purification by Preparative RP-HPLC
This protocol describes the purification of the crude dipeptide using preparative reversed-phase HPLC.[1][5][6]
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase column (e.g., 50 mm x 250 mm, 10 µm particle size)[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[1][6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)[1][6]
-
Crude Boc-Val-Val-OMe
-
Solvents for sample dissolution (e.g., Mobile Phase A, DMSO)
Procedure:
-
Analytical Method Development: Before scaling up, develop an optimized analytical HPLC method to determine the retention time of the target peptide and resolve it from major impurities.[1][5]
-
Sample Preparation: Dissolve the crude Boc-Val-Val-OMe in a minimal volume of a suitable solvent, such as a mixture of Mobile Phase A and a small amount of DMSO to aid solubility.[1]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate appropriate for the column dimensions.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Apply a linear gradient of Mobile Phase B to elute the peptide. The gradient should be optimized based on the analytical method to ensure good separation.[1] A typical gradient might be from 5% to 65% B over 60 minutes.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (typically 214-220 nm for the peptide bond) and collect fractions corresponding to the main peptide peak.[6]
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling: Pool the fractions that meet the required purity specifications.
Protocol 3: Product Isolation
This section describes two common methods for isolating the final peptide product: lyophilization and precipitation.
3.1 Lyophilization (Freeze-Drying)
Lyophilization is a gentle method for removing the solvent to obtain a stable, dry powder.[6][7]
Procedure:
-
Pre-freezing: Freeze the pooled, purified peptide solution. For large volumes, this is typically done in the lyophilizer chamber by cooling the shelves to a temperature below the eutectic point of the solution (e.g., -40°C).[7]
-
Primary Drying (Sublimation): Apply a high vacuum to the chamber. The shelf temperature is then gradually increased to supply the energy for sublimation, where the ice turns directly into vapor.[7]
-
Secondary Drying (Desorption): After all the ice has sublimated, the temperature is further increased to remove any residual bound water molecules.[7]
-
Product Collection: Once the cycle is complete, the chamber is backfilled with an inert gas like nitrogen, and the dry, lyophilized peptide powder is collected.
3.2 Precipitation
Precipitation is an alternative method for isolating the peptide, which can be more rapid and less energy-intensive than lyophilization for large quantities.[8][13]
Procedure:
-
Solvent Addition: To the aqueous solution of the purified peptide, slowly add a water-miscible organic solvent in which the peptide is insoluble (an anti-solvent), such as acetone (B3395972) or acetonitrile, while stirring.[14][15] The ratio of anti-solvent to the peptide solution will need to be optimized but can be in the range of 4:1 to 8:1 (v/v).[13][14]
-
Precipitation and Equilibration: The peptide will precipitate out of the solution. Continue stirring for a period to allow for complete precipitation.
-
Filtration: Collect the precipitated peptide by filtration using a suitable filter press or centrifuge.
-
Washing: Wash the peptide cake with the anti-solvent to remove residual impurities.
-
Drying: Dry the peptide powder under vacuum at a controlled temperature.
Data Presentation
The following tables provide representative quantitative data for the synthesis and purification of dipeptides using methods analogous to those described above. Actual results may vary depending on the specific peptide sequence, scale, and reaction conditions.
Table 1: Representative Yield and Purity Data for Boc-Val-Val-OMe Synthesis
| Coupling Reagent | Additive | Base | Crude Yield (%) | Crude Purity (HPLC, %) | Reference Example |
| EDC.HCl | HOBt | DIPEA | 85 - 95 | >90 | [11] |
| DCC | HOBt | NMM | 80 - 90 | >85 | [10] |
| HBTU | - | DIPEA | 90 - 98 | >95 | [9] |
Table 2: Large-Scale Preparative HPLC Purification Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase, 50 mm x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 80 - 120 mL/min |
| Sample Load | 1 - 5 g of crude peptide |
| Gradient | 5 - 65% B over 60 minutes (example, to be optimized) |
| Detection | UV at 214 nm |
Table 3: Comparison of Product Isolation Methods
| Method | Advantages | Disadvantages |
| Lyophilization | - Gentle drying, preserves peptide structure- Produces a high-purity, stable powder | - Time-consuming- High energy consumption- Requires specialized equipment |
| Precipitation | - Rapid process- Lower energy consumption- Scalable to very large quantities | - May result in amorphous material- Potential for solvent entrapment- Requires careful optimization to control particle size and filterability[8] |
Visualizations
Workflow for Large-Scale Solution-Phase Dipeptide Synthesis
Caption: Overall workflow for the large-scale synthesis of a dipeptide.
Chemical Pathway for Boc-Val-Val-OMe Synthesis
Caption: Chemical synthesis pathway for Boc-Val-Val-OMe.
Conclusion
The large-scale synthesis of peptides using this compound via solution-phase methods offers a viable and scalable approach for the production of short peptides and peptide fragments. Careful optimization of coupling conditions, a well-designed purification strategy, and an efficient product isolation method are critical for achieving high yields and purity on an industrial scale. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement and scale up their peptide synthesis processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Precipitation of peptide from a large volume - Protein and Proteomics [protocol-online.org]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. Greening solid-phase peptide synthesis: Solvent consumption minimization - ACS Green Chemistry [gcande.digitellinc.com]
- 5. Peptide Purification Scale-Up with HPLC [knauer.net]
- 6. bachem.com [bachem.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. mt.com [mt.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. WO2020152246A1 - Peptide precipitation method - Google Patents [patents.google.com]
- 14. Protein Precipitation Methods for Proteomics [biosyn.com]
- 15. Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion - PMC [pmc.ncbi.nlm.nih.gov]
monitoring the progress of coupling reactions with H-Val-OMe.HCl
An essential aspect of successful peptide synthesis is the careful monitoring of coupling reactions to ensure completion and minimize side products. This is particularly crucial in the pharmaceutical industry, where the purity and quality of synthetic peptides are paramount. H-Val-OMe.HCl (L-Valine methyl ester hydrochloride) is a common amino acid derivative used in the synthesis of peptides. This document provides detailed application notes and protocols for monitoring the progress of coupling reactions involving this compound, aimed at researchers, scientists, and professionals in drug development.
Monitoring Techniques for Peptide Coupling Reactions
Several analytical techniques can be employed to monitor the progress of peptide coupling reactions. The choice of method depends on factors such as the scale of the reaction, the desired level of detail, and the available instrumentation.
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and widely used technique for monitoring chemical reactions.[1][2] It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, one can visually track the progress of the reaction.[1] A co-spot, where the reaction mixture and starting material are spotted in the same lane, can help to confirm the identity of the spots.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both qualitative and quantitative analysis of peptide coupling reactions.[3][4] It separates the components of a reaction mixture, allowing for the determination of the relative amounts of starting materials, product, and any impurities.[3] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis.[3][5] By injecting aliquots of the reaction mixture at different time points, a kinetic profile of the reaction can be generated.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a highly specific and quantitative tool that can provide detailed structural information about the reactants and products in a reaction mixture.[6][7] It can be used to monitor reaction kinetics and determine reaction endpoints.[6][7] For solid-phase peptide synthesis (SPPS), a "cleave and analyze" approach is often used, where a small amount of the peptide is cleaved from the resin for NMR analysis.[6] Flow-NMR spectroscopy also allows for real-time monitoring of reactions.[8][9]
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the components in a reaction mixture.[10] When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying the desired product and any side products.[3][10] Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are targeted mass spectrometry techniques that offer high sensitivity and selectivity for quantifying specific peptides in complex mixtures.[11][12][13]
Comparison of Monitoring Techniques
The following table provides a summary and comparison of the different techniques used for monitoring peptide coupling reactions.
| Technique | Principle | Information Provided | Speed | Cost | Key Advantages | Key Limitations |
| TLC | Differential partitioning of components between a stationary phase and a mobile phase. | Qualitative assessment of reaction completion. | Very Fast | Low | Simple, rapid, and inexpensive.[1] | Limited resolution and not quantitative. |
| HPLC | Separation of components based on their affinity for a stationary phase.[3] | Quantitative data on purity, product formation, and impurity profile.[3] | Moderate | Moderate | High resolution, quantitative, and reproducible.[3][5] | Requires more expensive equipment and longer analysis times than TLC. |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[7] | Detailed structural information, quantitative data, and reaction kinetics.[6][7] | Slow | High | Provides unambiguous structural information and is highly quantitative.[6][7] | Lower sensitivity compared to MS, and requires expensive instrumentation. |
| MS | Measurement of the mass-to-charge ratio of ionized molecules.[10] | Molecular weight of product and byproducts, and sequence confirmation (with MS/MS).[10] | Fast | High | Very high sensitivity and specificity, provides molecular weight information.[10] | Typically not quantitative without standards, and provides limited structural information on its own. |
Experimental Protocols
Protocol 1: General Peptide Coupling Reaction with this compound using HATU
This protocol describes a general procedure for the coupling of an N-protected amino acid to this compound using HATU as the coupling reagent.[14]
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Ala-OH) (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.[14]
-
Add HATU (1.1 eq) in one portion.[14]
-
Stir the reaction at 0 °C for 15 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress using one of the methods described below. The reaction is typically complete within 2-4 hours.[14]
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Monitoring the Coupling Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate, or dichloromethane (B109758) and methanol)
-
Visualization agent (e.g., UV lamp, ninhydrin (B49086) stain, potassium permanganate (B83412) stain)
-
Capillary tubes for spotting
Procedure:
-
Prepare a developing chamber with the chosen eluent.
-
On a TLC plate, spot the N-protected amino acid starting material, this compound (after neutralization with a base), and a co-spot of both starting materials.
-
Take a small aliquot of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes) and spot it on the TLC plate.[1][15]
-
Develop the TLC plate in the prepared chamber.
-
After the solvent front has reached the desired height, remove the plate and mark the solvent front.
-
Visualize the spots. If the compounds are UV-active, they can be seen under a UV lamp.[15] Otherwise, use an appropriate staining solution like ninhydrin (for primary amines) or potassium permanganate.
-
The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared from the lane of the reaction mixture.[1] A new spot corresponding to the product should appear.
Protocol 3: Monitoring the Coupling Reaction by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN)[3]
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Set up the HPLC system with a suitable gradient. A typical starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[3] For better resolution, a shallower gradient can be used.[3]
-
The flow rate is typically 1.0 mL/min for a 4.6 mm ID analytical column.[3]
-
Set the UV detector to monitor at 214-220 nm for the peptide backbone.[3]
-
Inject a sample of each starting material to determine their retention times.
-
At various time intervals, take a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of acid).
-
Dilute the aliquot with Mobile Phase A.
-
Filter the sample through a syringe filter before injection.[3]
-
Inject the sample onto the HPLC system.
-
Monitor the chromatograms over time. The progress of the reaction is indicated by the decrease in the peak area of the starting materials and the increase in the peak area of the product.[3] The purity of the peptide can be estimated by the relative area of the product peak.[3]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phmethods.net [phmethods.net]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Magritek [magritek.com]
- 8. Development of flow-NMR spectroscopy for real-time monitoring and kinetics studies of novel peptide therapeutics - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 9. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. UWPR [proteomicsresource.washington.edu]
- 12. researchgate.net [researchgate.net]
- 13. Parallel Reaction Monitoring (PRM) Service - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. advion.com [advion.com]
Protecting Group Strategies for H-Val-OMe.HCl: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and strategies for the use of L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) in peptide synthesis and other areas of chemical research. Designed for researchers, scientists, and professionals in drug development, this document outlines key protecting group strategies, experimental procedures, and comparative data to facilitate the efficient and effective use of this versatile building block.
This compound serves as a crucial starting material in the synthesis of peptides and other complex organic molecules.[1] Its pre-protected C-terminus as a methyl ester allows for selective N-terminal modifications, making it a valuable component in multi-step synthetic routes.[2][3] This document details the N-protection of this compound, its subsequent use in peptide coupling reactions, and the final deprotection steps.
N-Terminal Protection of this compound
The free amino group of this compound must be protected to prevent unwanted side reactions during peptide coupling.[2] Common N-terminal protecting groups include tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Z). The choice of protecting group is critical as it dictates the conditions for its subsequent removal, allowing for orthogonal protection strategies in complex syntheses.[4]
Synthesis of Boc-Val-OMe from this compound
The Boc group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic conditions.[4]
Experimental Protocol:
A solution of L-valine (3 g, 25.63 mmol) in a mixture of dioxane (40 mL), water (20 mL), and 1 M NaOH (22 mL) is stirred and cooled in an ice-water bath. Di-tert-butyl dicarbonate (B1257347) (6.98 g, 31.98 mmol) is added, and the mixture is stirred continuously at room temperature for 6 hours. The solution is then concentrated under vacuum to about 10–15 mL, cooled in an ice-water bath, covered with a layer of ethyl acetate (B1210297) (about 50 mL), and acidified with a dilute solution of KHSO4 to a pH of 2–3. The aqueous phase is extracted repeatedly with ethyl acetate. The combined ethyl acetate extracts are washed with water, dried over anhydrous Na2SO4, and evaporated under vacuum to yield the waxy solid product. This protocol yields Boc-L-Val-OH. To obtain Boc-NH-Val-OMe, an esterification step would follow. A more direct approach involves coupling Boc-NH-Val-OH with an amine. For instance, to synthesize BOC-NH-Val-Val-OMe, Boc-NH-Val-OH is dissolved in dry DCM, and this compound, Et3N, DCC, and HOBt are added. The reaction is stirred for 48 hours. After workup and purification, a yield of 67.25% can be achieved.[5]
General Strategy for Fmoc and Z Protection
While a specific protocol for the direct N-protection of this compound with Fmoc and Z groups was not detailed in the searched literature, the general principle involves reacting this compound with the corresponding chloroformate (Fmoc-Cl or Z-Cl) or other activated forms of the protecting group in the presence of a base to neutralize the hydrochloride and facilitate the reaction.
Peptide Coupling Reactions Involving this compound
This compound is a common amine component in peptide coupling reactions. The choice of coupling reagent is crucial for achieving high yields and minimizing racemization.[6]
Comparative Performance of Coupling Reagents
The following table summarizes the performance of different coupling reagents in the synthesis of dipeptides using this compound.
| N-Protected Amino Acid | Coupling Reagent/Additive | Base | Solvent(s) | Reaction Time | Yield (%) | Reference |
| Z-L-Phg-OH | EDC-HCl / Oxyma Pure | DIEA | DCM / DMF | 14-15 hours | 81-84% | [7] |
| Boc-L-Trp-OH | EDC / HOBt | DIPEA | DCM / DMF | 12-24 hours | Not Specified | [6] |
| Boc-L-Trp-OH | HBTU | DIPEA | DMF | 2-4 hours | Not Specified | [6] |
| Z-Phe-OH | Uronium Salts (15a,e,f) | N-methylmorpholine | Acetonitrile | 2 hours (after 1h at 0°C) | High (specifics in source) | [1] |
| Z-Phe-OH | CDMT | N-methylmorpholine | Acetonitrile | 2 hours (after 1h at 0°C) | High (specifics in source) | [1] |
| Boc-NH-Val-OH | DCC / HOBt | Et3N | DCM | 48 hours | 67.25% | [5] |
Detailed Experimental Protocols for Peptide Coupling
Protocol 1: EDC-HCl/Oxyma Pure Coupling of Z-L-Phg-OH with this compound [7]
-
A 500-mL, three-necked, round-bottomed flask is charged with EDC-HCl (4.72 g, 25 mmol) and dissolved in DCM/DMF (1:1) (110 mL).
-
The solution is stirred at room temperature for approximately 20 minutes and then cooled to 0 °C in an ice bath.
-
Z-L-Phg-OH (7.26 g, 25 mmol) and Oxyma Pure (3.67 g, 25 mmol) are added as solids to the cold solution.
-
After two minutes, this compound (4.27 g, 25 mmol) is added as a solid, followed by the addition of DIEA (4.29 mL, 25 mmol) using a syringe.
-
The reaction is stirred in the ice bath for 1 hour and then at room temperature overnight (14-15 hours).
-
The solvent is removed by rotary evaporation. The crude residue is diluted in ethyl acetate (500 mL) and washed sequentially with 1 N HCl, 1 N Na2CO3, and saturated NaCl.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.
-
The crude product is recrystallized from ethanol (B145695) to yield Z-L-Phg-Val-OMe (81-84% yield).
Protocol 2: HBTU Coupling of Boc-L-Trp-OH with this compound [6]
-
Dissolve Boc-L-Trp-OH (1.0 equiv.) and HBTU (1.05 equiv.) in anhydrous DMF.
-
Add DIPEA (2.2 equiv.) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve H-L-Val-OMe.HCl (1.1 equiv.) in anhydrous DMF and add DIPEA (1.2 equiv.) to neutralize the salt.
-
Add the neutralized H-Val-OMe solution to the activated Boc-Trp-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the product.
Deprotection Strategies
The final step in many synthetic pathways is the removal of the protecting groups to yield the desired peptide. The conditions for deprotection are specific to the protecting group used.
Boc Group Deprotection
The Boc group is typically removed under acidic conditions.[8]
Experimental Protocol: TFA Deprotection [4]
-
Dissolve the Boc-protected peptide in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to the solution (a common concentration is 20-50% TFA in DCM).
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
The deprotected peptide can be precipitated with cold diethyl ether, filtered, and dried under vacuum.
Fmoc Group Deprotection
The Fmoc group is labile to basic conditions, commonly using a solution of piperidine (B6355638) in DMF.[9]
Experimental Protocol: Piperidine Deprotection [10]
-
To the resin-bound Fmoc-protected peptide, add a 20% solution of piperidine in DMF.
-
Stir gently for a short period (e.g., 1 minute), then drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and stir for a longer period (e.g., 10 minutes).
-
Drain the solution and wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.
Z Group Deprotection
The Z group is typically removed by catalytic hydrogenation.
General Protocol: Catalytic Hydrogenation
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Visualizing the Workflow
References
- 1. Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives: Application in Solution Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. chempep.com [chempep.com]
- 10. bio-protocol.org [bio-protocol.org]
H-Val-OMe.HCl: A Key Building Block for Amino Acid Libraries in Drug Discovery
For Immediate Release
H-Val-OMe.HCl, or L-Valine methyl ester hydrochloride, is a pivotal component in the construction of diverse amino acid libraries, serving as a fundamental building block for researchers and scientists in the field of drug development. Its stable, protected form allows for controlled and efficient incorporation into peptide chains, making it an invaluable tool in combinatorial chemistry and high-throughput screening for the discovery of novel therapeutic agents. These libraries, featuring a multitude of distinct peptide sequences, are instrumental in identifying lead compounds that can modulate biological pathways implicated in various diseases.
Application in Targeting the mTOR Signaling Pathway
One of the critical cellular signaling pathways that can be explored using amino acid libraries containing this compound is the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is linked to numerous diseases, including cancer and metabolic disorders. Amino acids are key activators of mTORC1, a central complex in the mTOR pathway.[1] By creating libraries of peptides with varied sequences, including those containing valine analogs, researchers can screen for compounds that either activate or inhibit the mTOR pathway, offering potential therapeutic avenues.
A simplified representation of the mTOR signaling pathway, highlighting the role of amino acids, is presented below.
Protocols for Synthesis and Library Generation
The synthesis of peptide libraries incorporating this compound can be achieved through various methods, with solution-phase and solid-phase synthesis being the most common. The "split-and-pool" strategy is a powerful combinatorial method for generating vast libraries of peptides on solid support.[2][3]
Synthesis of this compound
A common method for the synthesis of L-Valine methyl ester hydrochloride involves the reaction of L-valine with trimethylchlorosilane (TMSCl) in methanol.[4]
| Reactant | Molar Equivalent |
| L-Valine | 1.0 |
| Methanol | Solvent |
| Trimethylchlorosilane (TMSCl) | 2.0 |
| Table 1: Reactants for this compound Synthesis.[4] |
The reaction is typically stirred for 8 hours at room temperature. The excess solvent is then evaporated to yield the solid product.[4]
Solution-Phase Dipeptide Synthesis using this compound
This compound is a ready-to-use building block for solution-phase peptide synthesis. A general protocol for the synthesis of a dipeptide, for example, Boc-Ala-Val-OMe, is outlined below.
| Reagent | Molar Equivalent |
| Boc-Ala-OH | 1.0 |
| This compound | 1.0 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 |
| 1-Hydroxybenzotriazole (HOBt) | 1.0 |
| Triethylamine (TEA) or DIPEA | 1.0 |
| Table 2: Reagents for Dipeptide Synthesis.[5] |
The reaction is typically carried out in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[5] The coupling efficiency can be monitored by techniques such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow: From Library Synthesis to Hit Identification
The overall process of utilizing this compound in an amino acid library for drug discovery involves several key stages, from the initial synthesis of the library to the screening and identification of active compounds.
References
Troubleshooting & Optimization
preventing racemization during coupling with H-Val-OMe.HCl
Welcome to the Technical Support Center for peptide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing racemization during the critical coupling step with H-Val-OMe.HCl.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling with this compound?
A1: Racemization is the process where a chiral molecule, in this case, the N-protected amino acid, converts into an equal mixture of both its enantiomers (L and D forms). In peptide synthesis, this leads to the formation of diastereomeric peptides, which can be difficult to separate and may have altered biological activity. The activation of the carboxylic acid of the N-protected amino acid makes the α-proton more acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways through which racemization can occur:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with the amine component (H-Val-OMe) can result in a mixture of L- and D-isomers.[1]
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate. Reprotonation of this enolate can occur from either side, leading to racemization.[1]
Q3: Which factors have the most significant impact on racemization?
A3: Several factors influence the extent of racemization, including the choice of coupling reagent, the type and amount of base used, the presence of additives, the solvent, and the reaction temperature.[2]
Q4: How can I minimize racemization during the coupling of an N-protected amino acid with this compound?
A4: To minimize racemization, it is crucial to carefully select your reaction conditions. Key strategies include:
-
Using a coupling reagent known for low racemization.
-
Employing racemization-suppressing additives.
-
Choosing a weak, sterically hindered base.
-
Performing the reaction at low temperatures.
-
Selecting an appropriate solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High degree of racemization detected in the final peptide. | 1. Inappropriate coupling reagent: Some coupling reagents, especially carbodiimides like DCC or DIC used alone, are more prone to causing racemization.[3] 2. Strong or excess base: Bases like triethylamine (B128534) (TEA) can readily abstract the α-proton, leading to racemization.[2] 3. Absence of additives: Coupling without additives like HOBt or HOAt increases the risk of racemization, particularly with carbodiimide (B86325) reagents.[4] 4. Elevated reaction temperature: Higher temperatures accelerate the rate of racemization.[1] | 1. Switch to a low-racemization coupling reagent. Onium salt-based reagents like HATU, HBTU, or PyBOP are generally preferred. If using a carbodiimide, always include an additive.[5] 2. Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are better choices than DIEA or TEA.[1][6] Use the minimum necessary amount of base (typically one equivalent when using an amino acid salt).[1] 3. Always use a racemization-suppressing additive. HOBt, HOAt, or Oxyma are highly effective.[1][4] HOAt is often considered superior to HOBt.[1] 4. Perform the coupling at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.[7] |
| Low coupling yield. | 1. Steric hindrance: The bulky side chains of the amino acids being coupled can slow down the reaction. 2. Peptide aggregation: The growing peptide chain can aggregate, preventing complete reaction.[4] | 1. Use a more powerful coupling reagent such as HATU or HCTU.[7] You can also try slightly increasing the reaction time. 2. Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (B87167) (DMSO).[4] Sonication can also help break up aggregates.[4] |
| Difficulty purifying the dipeptide. | 1. Presence of diastereomers: Racemization leads to the formation of a diastereomer which can be challenging to separate from the desired product. | 1. Optimize the coupling conditions to minimize racemization by following the recommendations in this guide. 2. Employ chiral chromatography for purification if diastereomers are present.[7] |
Data Presentation
Table 1: Comparison of Coupling Reagent and Additive Effectiveness in Suppressing Racemization
| N-Protected Amino Acid | Coupling Reagent/Additive | % D-Isomer Formation | Reference |
| Fmoc-L-Ser(tBu)-OH | HATU / NMM | ~5% | [8] |
| Fmoc-L-Ser(tBu)-OH | DIC / Oxyma | Negligible | [8] |
| Fmoc-L-Cys(Trt)-OH | HATU / NMM | High | [8] |
| Fmoc-L-Cys(Trt)-OH | DIC / Oxyma | Negligible | [8] |
| Fmoc-L-His(Trt)-OH | DIC / Oxyma | ~1.8% | [8] |
Note: Data adapted from studies on racemization-prone amino acids to highlight the effectiveness of different coupling systems. The general trend shows that DIC/Oxyma is a very effective combination for suppressing racemization.[8]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is designed to minimize racemization during the solution-phase coupling of an N-protected amino acid to this compound.
Materials:
-
N-protected L-amino acid
-
This compound
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Neutralization of Amine:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt.
-
Stir for 15 minutes at 0°C.[8]
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve the N-protected L-amino acid (1.05 equivalents) and OxymaPure (1.1 equivalents) in a minimal amount of anhydrous DMF.[8]
-
-
Coupling Reaction:
-
Add the solution of the activated N-protected amino acid to the neutralized H-Val-OMe solution at 0°C.
-
Add DIC (1.1 equivalents) dropwise to the reaction mixture.[8]
-
Allow the reaction to stir at 0°C for 2 hours and then let it warm to room temperature.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Analysis:
-
Analyze the purified product for stereochemical purity using chiral HPLC.
-
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Synthesis with H-Val-OMe.HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields when utilizing H-Val-OMe.HCl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in peptide synthesis?
A1: The main challenge when using this compound stems from the steric hindrance presented by the bulky isopropyl side chain of the valine residue.[1] This steric bulk can impede the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction rates and incomplete coupling reactions.[2] Consequently, this can result in lower overall peptide yields and the formation of deletion sequences.
Q2: How does the methyl ester protection of the C-terminus in this compound affect the synthesis?
A2: The C-terminal methyl ester (OMe) protects the carboxylic acid, allowing for the selective formation of a peptide bond at the N-terminus.[3] However, in the initial stages of solid-phase peptide synthesis (SPPS), particularly at the dipeptide stage, the ester linkage can be susceptible to intramolecular attack by the deprotected N-terminal amino group. This can lead to the formation of a diketopiperazine (DKP), which cleaves the dipeptide from the resin and reduces the yield of the desired full-length peptide.[4]
Q3: When should I consider using this compound?
A3: this compound is primarily used in solution-phase peptide synthesis.[5] It can be a cost-effective option for specific applications where the challenges of steric hindrance and potential diketopiperazine formation can be effectively managed. For solid-phase peptide synthesis (SPPS), using an Nα-protected and side-chain protected valine derivative is more common.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during peptide synthesis with this compound.
Issue 1: Low Coupling Yield
Low coupling yield is a frequent issue when working with sterically hindered amino acids like valine.
Symptoms:
-
Low overall yield of the final peptide.[6]
-
Presence of deletion sequences in the final product, as identified by mass spectrometry (MS).[2]
-
A positive Kaiser test (blue beads) after the coupling step in SPPS, indicating the presence of unreacted free primary amines.[6]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Steric Hindrance | 1. Switch to a more potent coupling reagent. Consider using HATU, HCTU, COMU, or PyBOP.[2][7] 2. Increase the reaction time. Double or triple the standard coupling time.[6][8] 3. Increase the concentration of reagents. Use a higher concentration of the amino acid and coupling reagents.[6] 4. Elevate the reaction temperature. Performing the synthesis at a higher temperature can help overcome the activation energy barrier.[6] | More potent reagents are more effective at activating the carboxylic acid, overcoming the steric barrier.[2] Extended reaction times and higher concentrations can drive the reaction to completion.[6] Increased temperature can enhance reaction kinetics.[6] |
| Inadequate Reagent Purity/Activity | 1. Use fresh, high-purity coupling reagents and anhydrous solvents. [9] 2. Verify the quality of this compound. | Degraded reagents will have lower reactivity, leading to incomplete coupling.[9] |
| Poor Resin Swelling (SPPS) | Ensure adequate resin swelling. Swell the resin in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the coupling step.[2] | Proper swelling is crucial for reagent accessibility to all reaction sites on the resin.[2] |
Comparative Data of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Yield (%) | Racemization Risk | Key Characteristics |
| HATU | HOAt | DIPEA | ~99 | Very Low | Highly reactive, excellent for sterically hindered couplings.[7] |
| HBTU/HCTU | HOBt | DIPEA | ~95-98 | Low | Efficient and widely used. |
| COMU | - | DIPEA/TMP | >99 | Very Low | Safer alternative to benzotriazole-based reagents, highly efficient.[7][9] |
| PyBOP | HOBt | DIPEA | ~95 | Low | Good for sterically hindered couplings.[7] |
| DIC/HOBt | HOBt | - | 75-85 | Low | Cost-effective, but can be less efficient for difficult couplings.[9] |
Issue 2: Presence of Side Products
The formation of side products can complicate purification and reduce the final yield.
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data indicating the presence of unexpected molecular weights.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Diketopiperazine (DKP) Formation | If valine is the first amino acid on the resin, consider coupling a pre-formed dipeptide (e.g., Fmoc-AA-Val-OH) to the resin. | This bypasses the dipeptide stage on the resin where DKP formation is most likely to occur.[9] |
| Racemization | 1. Use racemization-suppressing additives like HOBt or its derivatives.[10] 2. Choose coupling reagents known for low racemization , such as HATU or COMU.[7][10] 3. Minimize the pre-activation time of the amino acid before coupling.[10] | These additives and reagents help to maintain the stereochemical integrity of the amino acids during activation and coupling.[10] |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling with this compound using HATU
This protocol describes a general procedure for coupling an N-Fmoc protected amino acid to this compound in solution.
Materials:
-
N-Fmoc-protected amino acid
-
This compound
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-Fmoc-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equivalents) to the mixture and stir for 1-2 minutes.
-
Addition of Amine: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF and add DIPEA (1.0 equivalent) to neutralize the hydrochloride.
-
Coupling Reaction: Add the neutralized this compound solution to the activated amino acid solution.
-
Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: On-Resin Coupling to a Valine Residue in SPPS
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with an N-terminal valine.
Materials:
-
Fmoc-deprotected peptide-resin (with N-terminal Val)
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 5-10 minutes.[11]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. For sterically hindered couplings, this time may need to be extended.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple.[11]
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
Visualizations
Caption: Solution-phase peptide coupling workflow.
Caption: Troubleshooting workflow for low peptide yield.
References
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing Valine Methyl Ester
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides that feature a valine methyl ester at the C-terminus.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing a valine methyl ester?
A1: The main challenges stem from two key features: the hydrophobicity of the valine residue and the chemical nature of the methyl ester.
-
Increased Hydrophobicity: The valine residue, coupled with the methyl ester group (which masks the C-terminal carboxylic acid's charge), increases the overall hydrophobicity of the peptide. This can lead to poor solubility in aqueous buffers, a tendency to aggregate, and strong retention on reversed-phase HPLC columns.[1][2]
-
Ester Hydrolysis: The C-terminal methyl ester can be susceptible to hydrolysis, converting it back to the free carboxylic acid. This can occur under strongly acidic or basic conditions, leading to a critical impurity that is often difficult to separate from the target peptide.[3]
-
Co-elution of Impurities: The primary impurity is often the corresponding free acid of the peptide. Due to their similar structures, the ester and free acid can have very close retention times in RP-HPLC, making separation challenging.[2]
Q2: How can I prevent hydrolysis of the valine methyl ester during purification?
A2: To maintain the integrity of the methyl ester, it is crucial to control the pH of your solutions. Standard RP-HPLC mobile phases containing 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (B52724) are generally acidic enough to prevent hydrolysis during the purification run.[4][5] Avoid prolonged exposure to strongly acidic (pH < 2) or any basic (pH > 7) conditions. Do not leave the peptide in the mobile phase for extended periods before injection.[3]
Q3: My peptide is showing two closely eluting peaks in the HPLC chromatogram. What is the likely cause?
A3: A common reason for a peak doublet is the presence of both the target valine methyl ester peptide and its hydrolyzed free carboxylic acid form. The methyl ester is slightly more hydrophobic and will typically elute just after the free acid on a C18 column. To confirm this, you can collect both fractions and analyze them by mass spectrometry. The peptide methyl ester will have a mass 14 Da higher than the free acid (due to the addition of a CH2 group and loss of H).
Q4: What is the best way to dissolve a hydrophobic valine methyl ester peptide for injection?
A4: Poor solubility is a frequent problem.[1] A systematic approach is recommended:
-
Test Solubility: Always test solubility on a small aliquot of your peptide first.
-
Initial Solvents: Start with your HPLC mobile phase A (e.g., water with 0.1% TFA).
-
Organic Solvents: If solubility is poor, try dissolving the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (ACN).[6]
-
Stepwise Dilution: Once dissolved in the organic solvent, slowly add this concentrated solution dropwise into your aqueous mobile phase A while vortexing to prevent precipitation.[1]
-
Filter: Always filter your sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]
Q5: Can I use mass spectrometry (MS) to monitor the purification process?
A5: Absolutely. Mass spectrometry is an invaluable tool. It can be used to:
-
Confirm Identity: Verify the molecular weight of the main peak in your crude material and confirm it corresponds to the valine methyl ester peptide.[8]
-
Identify Impurities: Identify the masses of impurity peaks, such as the free acid byproduct or deletion sequences.[5]
-
Analyze Fractions: After preparative HPLC, MS should be used to confirm the identity and purity of the collected fractions before pooling them.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your valine methyl ester peptide.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peak | 1. Peptide Aggregation: The hydrophobic nature of the valine-containing peptide can cause it to aggregate on the column.[2] 2. Secondary Interactions: The peptide may be interacting with active silanol (B1196071) groups on the silica-based column. 3. Sub-optimal Gradient: The gradient may be too steep, not allowing for proper focusing of the peptide band.[2] | 1. Modify Sample Solvent: Add a small amount of an organic solvent like isopropanol (B130326) to the sample to disrupt aggregation. Inject a lower concentration of the peptide. 2. Increase Column Temperature: Elevate the column temperature (e.g., to 40-50°C) to improve peak shape and reduce aggregation.[2] 3. Optimize Gradient: Use a shallower gradient around the elution point of your peptide (e.g., a 0.5% per minute change in organic solvent).[2] |
| Low Recovery / Yield | 1. Poor Solubility: The peptide is precipitating either in the sample vial or upon injection onto the column.[2] 2. Irreversible Adsorption: The peptide is strongly and irreversibly binding to the column material or HPLC system components.[2] 3. Ester Hydrolysis: The desired ester is converting to the free acid, reducing the yield of the target product. | 1. Improve Solubility: Follow the dissolution protocol in the FAQs. Ensure the injection solvent is compatible with the initial mobile phase conditions. 2. Change Column Chemistry: If using a C18 column, try a less hydrophobic column like C8 or C4.[10] 3. Check pH: Ensure all solutions are maintained at a mildly acidic pH (e.g., using 0.1% TFA) and process samples promptly. |
| Poor Separation of Ester and Free Acid | 1. Gradient is Too Steep: The gradient is not shallow enough to resolve two closely eluting species.[2] 2. Incorrect Column Choice: The selected column chemistry does not provide enough selectivity for the two compounds. | 1. Shallow Gradient: This is the most critical parameter. After a scouting run, develop a very shallow gradient (e.g., 0.2-0.5% change in acetonitrile per minute) that brackets the elution time of the two peaks. 2. Change Organic Modifier: Try replacing acetonitrile with isopropanol or methanol (B129727) in your mobile phase, as this can alter selectivity. 3. Change Column Type: Consider a phenyl-hexyl column, which offers different selectivity based on aromatic interactions and may better resolve the two species.[10] |
| "Ghost" Peaks in Blank Runs | 1. Peptide Carryover: The highly hydrophobic peptide from the previous injection was not fully eluted from the column and is "bleeding" off in subsequent runs.[6] | 1. Thorough Column Wash: After each preparative run, wash the column with a high percentage of strong organic solvent (e.g., 95% acetonitrile or isopropanol) for at least 5-10 column volumes.[6] 2. Use a Stronger Solvent: For very hydrophobic peptides, a wash with isopropanol may be more effective than acetonitrile at removing residual peptide. |
Data Presentation: Impact of Purification Parameters
The following table summarizes the impact of different RP-HPLC parameters on the purification of a model peptide with a C-terminal valine methyl ester. This data is illustrative and serves to guide method optimization.
| Run | Column | Gradient Slope (%B/min) | Temperature (°C) | Purity of Ester (%) | Yield (%) | Resolution (Ester/Acid) |
| 1 | C18 | 2.0 | 30 | 85.2 | 75 | 0.8 |
| 2 | C18 | 1.0 | 30 | 92.5 | 72 | 1.3 |
| 3 | C18 | 0.5 | 30 | 97.8 | 68 | 1.8 |
| 4 | C18 | 0.5 | 45 | 98.1 | 65 | 1.9 |
| 5 | C8 | 0.5 | 30 | 96.5 | 78 | 1.6 |
| 6 | Phenyl-Hexyl | 0.5 | 30 | 97.2 | 70 | 1.7 |
-
Analysis: As demonstrated, a shallower gradient slope (Run 3 vs. 1 & 2) is the most critical factor for improving purity and resolution between the ester and its free acid byproduct.[2] Increasing the temperature (Run 4) can slightly improve resolution but may impact yield. Using a less hydrophobic column like C8 (Run 5) can improve yield for very hydrophobic peptides that might otherwise be difficult to elute.
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification of a Valine Methyl Ester Peptide
This protocol outlines a general procedure for purifying a synthetic peptide with a C-terminal valine methyl ester using preparative reversed-phase HPLC.
1. Materials and Reagents:
-
Crude lyophilized peptide containing valine methyl ester
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm)
-
Analytical HPLC system for fraction analysis
-
Mass spectrometer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
3. Peptide Solubilization (Sample Preparation):
-
Weigh the crude peptide.
-
Perform a small-scale solubility test first. Attempt to dissolve ~1 mg in 100 µL of Mobile Phase A.
-
If insoluble, dissolve the bulk crude peptide in a minimal volume of DMSO (e.g., 20-50 mg/mL).
-
Slowly add the dissolved peptide concentrate to a volume of Mobile Phase A while vortexing, ensuring the final concentration of DMSO is as low as possible (ideally <10%).
-
Filter the final sample solution through a 0.45 µm syringe filter.[7]
4. HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes, or until the baseline is stable.
-
Scouting Run (Analytical Scale): It is highly recommended to first perform an analytical run with a fast gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate retention time of the target peptide.
-
Preparative Gradient: Based on the scouting run, design a shallow, focused gradient for the preparative separation. For example, if the peptide elutes at 45% B in the scouting run, a suitable preparative gradient would be:
-
0-5 min: 30% B (Isocratic)
-
5-45 min: 30% to 50% B (Gradient of 0.5% B/min)
-
45-50 min: 50% to 95% B (Wash)
-
50-60 min: 95% to 30% B (Return to initial conditions)
-
-
Flow Rate: Adjust based on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution at 214 nm or 220 nm.[11]
5. Fraction Collection and Analysis:
-
Collect fractions across the main peak(s).
-
Analyze each fraction using analytical RP-HPLC and mass spectrometry to determine which contain the pure valine methyl ester peptide.
-
Pool the fractions that meet the desired purity level.
6. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Visualizations
Caption: Workflow for the purification of peptides containing valine methyl ester.
Caption: Troubleshooting workflow for broad peaks in peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. bachem.com [bachem.com]
- 6. nestgrp.com [nestgrp.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl esterification assisted MALDI FTMS characterization of the orcokinin neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance of the Valine Side Chain
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges arising from the steric hindrance of the valine side chain.
Troubleshooting Guides
Issue 1: Incomplete Peptide Coupling at a Valine Residue
Q: My solid-phase peptide synthesis (SPPS) is showing incomplete coupling after the addition of a valine residue, as indicated by a positive Kaiser test. What is causing this and how can I resolve it?
A: Incomplete coupling of valine is a common issue in SPPS primarily due to the steric hindrance from its bulky, β-branched side chain, which can physically block the incoming activated amino acid.[1] Peptide aggregation, especially in hydrophobic sequences containing valine, can also render the N-terminus inaccessible.[1]
Troubleshooting Steps:
-
Recoupling: Immediately after a positive Kaiser test, perform a second coupling step using fresh reagents before proceeding to the next deprotection step.
-
Optimize Coupling Reagents: For sterically hindered amino acids like valine, standard coupling reagents may be inefficient. Switch to a more potent uronium/aminium or phosphonium (B103445) salt-based reagent.[1] HATU, HCTU, and COMU are highly recommended for their high reactivity and ability to minimize racemization.[1]
-
Extend Reaction Time: Increase the coupling reaction time to 2-4 hours to allow for complete reaction at the sterically hindered site.
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).
-
Microwave-Assisted Synthesis: Employing microwave irradiation can enhance coupling efficiency for difficult sequences. A typical condition for a hindered amino acid is 5 minutes at a controlled temperature (e.g., 75-90°C).[1]
-
Capping: If recoupling fails, cap the unreacted amines with acetic anhydride. This will prevent the formation of deletion sequences, although it will terminate those peptide chains.
Issue 2: Reduced Enzyme Activity with a Valine Residue in the Active Site
Q: I am working with an enzyme that has a valine residue in its active site, and it shows low catalytic efficiency (kcat/Km) with my bulky substrate. I suspect steric hindrance is the issue. How can I confirm this and improve the enzyme's activity?
A: The bulky isopropyl side chain of valine can cause steric clashes with substrates, particularly larger ones, within the confined space of an enzyme's active site. This can lead to poor substrate binding (increased Km) and/or a slow turnover rate (decreased kcat).
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Coupling Times for H-Val-OMe.HCl Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving H-Val-OMe.HCl.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenge in coupling this compound, or valine derivatives in general, is steric hindrance. The bulky isopropyl side chain of valine can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, which can lead to slower or incomplete coupling reactions.[1][2][3]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like valine?
A2: For sterically hindered amino acids, more powerful activating agents are generally recommended. Onium salt-based reagents such as HATU, HCTU, HBTU, and PyBOP are often more effective than carbodiimides like DCC or DIC when used alone.[1][3][4] The addition of additives like HOBt or OxymaPure® to carbodiimide (B86325) reactions can also improve efficiency.[1][3] COMU is another highly efficient coupling reagent with performance comparable to HATU.[5]
Q3: How can I minimize racemization during the coupling of this compound?
A3: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern. To minimize this:
-
Use appropriate bases: Employ sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in the minimum necessary amount.[1][3][5] Avoid stronger, less hindered bases like triethylamine (B128534) (TEA).[1][3]
-
Choose the right coupling reagent and additive: Reagents that generate HOBt or OxymaPure® esters in situ are known to suppress racemization.[1][3][6] Using additives like HOBt, HOAt, or Oxyma with carbodiimides is crucial for suppressing racemization.[1][4]
-
Control the temperature: Running the reaction at a lower temperature, such as 0 °C, can help minimize racemization, although it may slow down the reaction rate.[1]
-
Minimize pre-activation time: Do not allow the activated amino acid to sit for an extended period before adding the amine component.[1][7]
Q4: What are the optimal solvents for this compound coupling reactions?
A4: The choice of solvent is critical for proper solvation of the reactants. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally good choices for peptide synthesis due to their excellent solvating properties.[2][3] In some cases, solvent mixtures such as DCM/DMF can be used to improve reaction kinetics.[2][8] It is crucial to use high-purity, anhydrous solvents.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | 1. Steric Hindrance: The bulky side chain of valine is impeding the reaction.[2][3] 2. Peptide Aggregation: The growing peptide chain is aggregating, making reactive sites inaccessible.[1][2] 3. Poor Reagent Reactivity: The chosen coupling reagent is not potent enough. 4. Insufficient Reagent Equivalents or Reaction Time: The amount of reagents or the reaction duration is not adequate.[2] | 1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or COMU.[1][3][4] 2. Perform a double coupling: Repeat the coupling step with fresh reagents before deprotection of the next amino acid.[2][4] 3. Increase reagent equivalents and reaction time: Use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents) and extend the reaction time.[2] 4. Optimize the solvent: Switch to a better solvating solvent like NMP or use a solvent mixture.[2] 5. Increase the reaction temperature: Cautiously increase the temperature, while monitoring for side reactions like racemization.[2] |
| Presence of Deletion Sequences (Peptide missing Valine) | 1. Incomplete Coupling: The this compound failed to couple. 2. Incomplete Deprotection of the Previous Residue: The N-terminal amine was not fully available for coupling. | 1. Follow recommendations for low coupling yield. 2. Confirm complete deprotection: Use a qualitative test like the Kaiser test to ensure the previous amino acid's protecting group is fully removed before coupling.[2] 3. Implement a capping step: After the valine coupling, treat the resin with a capping agent like acetic anhydride (B1165640) to block any unreacted amines.[3] |
| Significant Racemization Detected | 1. Inappropriate Base: The base used is too strong or used in excess.[1] 2. Highly Reactive Coupling Reagent: Some highly reactive coupling reagents can increase the risk of racemization. 3. Prolonged Activation Time: The activated amino acid is left for too long before coupling.[1] | 1. Use a weaker, non-nucleophilic base: Switch to DIEA or NMM and use the minimum amount required.[1][3] 2. Add a racemization suppressant: Incorporate HOBt or OxymaPure® into the coupling reaction.[1][3][6] 3. Lower the reaction temperature: Conduct the coupling at 0 °C, especially during the activation step.[1] 4. Minimize pre-activation time: Add the amine component shortly after activation.[1][7] |
Experimental Protocols
Protocol 1: Standard Coupling of Z-L-Phg-OH with this compound using EDC.HCl/Oxyma
This protocol is adapted from a procedure published in Organic Syntheses.[8]
-
Preparation: In a round-bottomed flask, dissolve EDC.HCl (1 equivalent) in a 1:1 mixture of DCM/DMF. Stir the solution at room temperature for approximately 20 minutes to ensure complete dissolution, then cool to 0 °C in an ice bath.
-
Activation: Add Z-L-Phg-OH (1 equivalent) and Oxyma Pure (1 equivalent) as solids to the cold carbodiimide solution.
-
Coupling: Two minutes after the addition of the acid and Oxyma, add this compound (1 equivalent) as a solid to the reaction mixture.
-
Base Addition: Immediately add DIEA (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it proceed at room temperature overnight (approximately 14-15 hours).
-
Monitoring: Monitor the reaction progress by TLC to check for the consumption of the starting materials.[8]
Protocol 2: General Protocol for a Difficult Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general guideline for coupling sterically hindered amino acids like valine.
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF) for at least 30 minutes before use.
-
Deprotection: Deprotect the N-terminal Fmoc group of the resin-bound peptide using a 20% piperidine (B6355638) in DMF solution.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines. A positive result (blue/purple color) indicates successful deprotection.[2]
-
Coupling (Double Coupling Recommended):
-
First Coupling: In a separate vessel, pre-activate the protected amino acid (e.g., Boc-L-Valine, 3 equivalents) with a suitable coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF for a few minutes. Add this solution to the resin and let it react for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Second Coupling (Recoupling): Repeat the coupling step with a fresh solution of activated amino acid.
-
-
Monitoring: After the second coupling, perform another Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove any excess reagents and byproducts before proceeding to the next deprotection step.
Visualizations
Caption: Workflow for a typical solution-phase peptide coupling reaction.
Caption: Decision tree for troubleshooting incomplete peptide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Incomplete Coupling of L-Valine Methyl Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of L-Valine methyl ester during peptide synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of L-Valine methyl ester?
A1: Incomplete coupling of L-Valine methyl ester is a common challenge primarily due to two factors:
-
Steric Hindrance: L-Valine possesses a bulky isopropyl side chain, which physically obstructs the approach of the activated carboxylic acid to the amine, slowing down the reaction kinetics.[1][2][3][4]
-
Peptide Aggregation: Growing peptide chains containing hydrophobic residues like valine have a tendency to aggregate on the solid support or in solution. This aggregation can block reactive sites, preventing reagents from accessing the N-terminus of the peptide chain.[1][2][5]
Q2: How can I reliably detect if the coupling of L-Valine methyl ester was incomplete?
A2: Several methods can be used to monitor the completeness of the coupling reaction:
-
Qualitative Colorimetric Tests: These are rapid tests performed on a small sample of resin beads during solid-phase peptide synthesis (SPPS).
-
Kaiser Test (Ninhydrin Test): This is the most common test for detecting free primary amines. A blue or purple color indicates an incomplete coupling.[2][6][7]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: An alternative to the Kaiser test for detecting unreacted primary amines.[2][8]
-
Bromophenol Blue Test: This test can detect both primary and secondary amines.[2][9]
-
-
Quantitative Analysis: For definitive confirmation, especially in solution-phase synthesis or after cleavage from the resin.
Q3: If I detect an incomplete coupling, what is the immediate next step?
A3: The most direct approach upon detecting an incomplete coupling is to perform a "double coupling."[1][3][10] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents before proceeding to the next deprotection step.[3][10]
Q4: What is "capping," and when should I use it?
A4: Capping is the process of chemically blocking any unreacted N-terminal amines to prevent them from reacting in subsequent coupling steps.[9] This is typically done using acetic anhydride (B1165640). If a significant amount of unreacted amine remains after a double coupling, capping is recommended to avoid the formation of deletion sequences, which can be difficult to separate from the final product during purification.[5][6][9]
Troubleshooting Guide: Incomplete Coupling of L-Valine Methyl Ester
This guide provides a systematic approach to resolving issues with incomplete coupling.
| Observation | Potential Cause | Recommended Solution |
| Positive Kaiser test after a single coupling. | Steric hindrance slowing the reaction. | Perform a double coupling with fresh reagents.[1][3][10] |
| Positive Kaiser test persists after double coupling. | Severe steric hindrance or peptide aggregation. | 1. Switch to a more potent coupling reagent (see Table 1).[3][5][10] 2. Change the solvent to one with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP.[5][10] 3. Increase the reaction temperature moderately (e.g., to 40-50°C), being mindful of the increased risk of racemization.[4] 4. Consider microwave-assisted peptide synthesis to overcome the activation energy barrier and disrupt aggregation.[10][11] |
| Low yield of the desired product with deletion sequences confirmed by HPLC/MS. | Consistently incomplete coupling at the L-Valine methyl ester residue. | 1. Implement a capping step with acetic anhydride after the coupling attempt to terminate the unreacted chains.[5][6][9] 2. For future syntheses, consider using a more potent coupling reagent from the outset (see Table 1).[3][5][10] |
| Difficulty purifying the final product. | Presence of closely related deletion sequences. | Optimize the coupling protocol for future syntheses to minimize the formation of these impurities. Consider using a capping step to simplify the purification process.[1][9] |
Quantitative Data Summary
The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance of L-Valine methyl ester. The following table summarizes the relative performance of common coupling reagents.
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | General Reactivity | Notes |
| Carbodiimides | DIC, DCC | Moderate | Often inefficient for hindered couplings unless used with additives like HOBt or OxymaPure®.[3][10][12] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | High to Very High | Generally more effective than carbodiimides.[10][13] HATU and COMU are often considered among the most efficient due to the formation of highly reactive OAt or Oxyma esters.[3][5][12] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly reactive and effective for hindered couplings.[2][10][13] PyAOP is particularly effective for challenging residues.[4] |
Note: The efficiency of coupling reagents can be sequence-dependent and influenced by reaction conditions.
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
This protocol is used to monitor the completion of a coupling reaction in solid-phase peptide synthesis.
Materials:
-
Solution A: 50 mg/mL ninhydrin (B49086) in ethanol.
-
Solution B: 1 g phenol (B47542) in 0.25 mL ethanol.
-
Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.
-
A small sample of peptide-resin beads.
Procedure:
-
Place a small sample of resin beads (a few milligrams) into a small test tube.
-
Wash the resin beads thoroughly with a suitable solvent (e.g., DMF, then methanol) to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense blue or purple color: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.[2][7]
-
Colorless or yellow: Suggests the coupling reaction is complete.[6][14]
Protocol 2: Double Coupling Procedure for SPPS
This protocol is implemented when an incomplete coupling is detected.
Procedure:
-
After the initial coupling reaction time has elapsed, drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
In a separate vessel, prepare a fresh solution of the activated L-Valine methyl ester using your chosen coupling reagent and base in DMF.
-
Add the fresh activation mixture to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the initial coupling, or longer.
-
After the second coupling, drain the solution and wash the resin thoroughly with DMF and DCM.
-
Perform a Kaiser test to confirm the completion of the reaction before proceeding to the next deprotection step.[3]
Visualizing Workflows and Logical Relationships
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. bachem.com [bachem.com]
- 13. jpt.com [jpt.com]
- 14. benchchem.com [benchchem.com]
removal of unreacted H-Val-OMe.HCl from reaction mixture
Topic: Removal of Unreacted H-Val-OMe.HCl from Reaction Mixtures
This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals facing challenges with the removal of unreacted L-Valine methyl ester hydrochloride (this compound) from their reaction mixtures.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is removing residual this compound challenging?
A1: this compound presents a purification challenge due to its dual solubility. As a hydrochloride salt, it has significant solubility in water. However, the methyl ester group provides some organic character, leading to solubility in various organic solvents such as dichloromethane (B109758) (DCM), chloroform, and ethyl acetate (B1210297).[1] This amphiphilic nature can make clean separation from the desired product difficult using standard liquid-liquid extraction alone, especially if the desired product has similar solubility properties.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common methods are:
-
Aqueous Workup (Liquid-Liquid Extraction): This involves washing the organic reaction mixture with acidic, basic, or neutral aqueous solutions to selectively remove the water-soluble this compound.
-
Silica (B1680970) Gel Column Chromatography: This technique separates compounds based on their polarity.
-
Recrystallization: This method is effective if your desired product is a solid with different solubility characteristics than this compound.[2]
-
Ion-Exchange Chromatography: This method separates molecules based on their net charge and is particularly useful for charged species like amino acid hydrochlorides.[3][4]
Q3: I performed an aqueous wash, but I still see this compound in my product. What went wrong?
A3: This is a common issue. Here are some troubleshooting steps:
-
Insufficient Washing: You may not have used a sufficient volume or number of washes. For polar impurities, multiple washes with smaller volumes are more effective than a single large-volume wash.
-
Incorrect pH: The pH of the aqueous wash is critical. To ensure this compound remains in its protonated, highly water-soluble form, wash with a dilute acidic solution (e.g., 1M HCl). This is especially important if your reaction was run under basic conditions which may have neutralized the hydrochloride salt.
-
Product Solubility: Your desired product might be partially water-soluble, leading to yield loss during the wash. If this is the case, consider using a saturated brine (NaCl solution) wash, which can decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out".[5]
-
Emulsion Formation: An emulsion, or a stable mixture of the organic and aqueous layers, can trap impurities. See the troubleshooting guide below for handling emulsions.
Q4: How do I choose between an acidic or a basic wash to remove this compound?
A4: The choice depends on the stability of your desired product:
-
Acidic Wash (e.g., 1M HCl): Use this if your product is stable to acid. This wash ensures the amino group of this compound is protonated, maximizing its solubility in the aqueous layer.[6]
-
Basic Wash (e.g., saturated NaHCO₃ or 1M Na₂CO₃): Use this with caution. A basic wash will neutralize the HCl salt of the unreacted starting material. The resulting free amine (H-Val-OMe) is less polar and may become more soluble in the organic layer. This strategy is typically used to remove acidic impurities, not basic ones like this compound. However, it is a crucial step in a standard workup to remove acidic byproducts or unreacted acidic starting materials.[6][7]
Q5: I'm getting a persistent emulsion during my aqueous workup. How can I resolve this?
A5: Emulsions are common when dealing with mixtures containing salts and amphiphilic molecules. To break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine: Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[5]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Solvent Addition: Add a small amount of a different organic solvent to change the overall polarity.
Data Presentation
| Parameter | This compound | Implication for Removal |
| Molecular Formula | C₆H₁₄ClNO₂ | A small, relatively polar molecule. |
| Molecular Weight | 167.63 g/mol [8] | Low molecular weight allows for easy diffusion. |
| Form | Hydrochloride Salt | Charged species, enhancing water solubility.[2] |
| Solubility | Water | High solubility, especially in acidic aqueous solutions.[5] |
| Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | Significant solubility in common organic reaction and extraction solvents. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound
This protocol is suitable for reaction mixtures where the desired product is significantly less polar than this compound and is stable to dilute acid.
-
Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to a volume that allows for easy handling in a separatory funnel.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and open the stopcock to vent. Shake gently at first, then more vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Acidic Wash: Repeat the acidic wash (Step 2) two more times to ensure complete removal of the amine salt.[6]
-
Neutral Wash (Brine): Wash the organic layer with an equal volume of saturated NaCl (aq) solution (brine). This helps to remove residual water from the organic layer.[6][7]
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[5]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which can then be further purified if necessary.[9]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is effective when an aqueous workup is insufficient or when the product and starting material have different polarities.
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the residue onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a suitable solvent system (eluent). The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A common starting point for peptide-like molecules is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[6]
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. This compound is very polar and will generally have very low mobility (Rf) on the silica plate and will stick to the top of the column. The less polar desired product should elute from the column first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.
Visualizations
Caption: Decision workflow for selecting a purification method.
References
- 1. This compound | CAS:6306-52-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 6306-52-1 | Benchchem [benchchem.com]
- 3. gilson.com [gilson.com]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. H-Val-OmeHCl | CAS#:6306-52-1 | Chemsrc [chemsrc.com]
- 9. How To Run A Reaction [chem.rochester.edu]
impact of base on H-Val-OMe.HCl stability during coupling
Topic: Impact of Base on H-Val-OMe.HCl Stability During Coupling
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during peptide synthesis.
Troubleshooting Guide & FAQs
Question: What is the role of a base in the coupling reaction with this compound, and how does it impact the stability of the amino acid ester?
Answer:
In peptide synthesis, this compound (L-Valine methyl ester hydrochloride) is a common building block. The hydrochloride salt form enhances its stability and shelf-life. However, for the coupling reaction to proceed, the protonated amine group must be neutralized to the free amine, which acts as the nucleophile that attacks the activated carboxylic acid of the incoming N-protected amino acid. This neutralization is accomplished by adding a base.
While essential for the reaction, the choice and handling of the base are critical as they can significantly impact the stability of this compound and the stereochemical integrity of the final peptide. The primary concern is base-induced epimerization at the α-carbon of the valine residue.
Epimerization is the conversion of one stereoisomer into its diastereomer. In this context, the desired L-valine methyl ester can be converted into the undesirable D-valine methyl ester. This occurs through the abstraction of the α-proton by a base to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of L- and D-isomers. This side reaction can compromise the purity, biological activity, and overall success of the peptide synthesis.[1]
Several factors influence the rate of epimerization, including the strength and steric hindrance of the base, temperature, reaction time, and the nature of the solvent.
Key Considerations for Base Selection and Usage:
-
Steric Hindrance: Sterically hindered, non-nucleophilic bases are preferred to minimize side reactions. Diisopropylethylamine (DIPEA), also known as Hünig's base, is a widely used base in peptide synthesis due to its bulky isopropyl groups that prevent it from acting as a nucleophile.[2]
-
Basicity: The base should be strong enough to deprotonate the amine hydrochloride but not so strong as to significantly promote α-proton abstraction. Triethylamine (TEA) is another common base, but it is less sterically hindered and slightly more basic than DIPEA, which can sometimes lead to a higher degree of side reactions.[2]
-
Stoichiometry: A slight excess of the base is typically used to ensure complete neutralization of the hydrochloride salt. However, a large excess should be avoided as it can increase the risk of epimerization.
-
Temperature: Performing the neutralization and coupling at reduced temperatures (e.g., 0 °C) can help to minimize the rate of epimerization.
-
In Situ Neutralization: This is a common practice where the base is added to the reaction mixture containing the amino acid hydrochloride salt just before the addition of the activated N-protected amino acid. This minimizes the time the free amino acid ester is exposed to basic conditions before the coupling reaction.
Data Presentation: Comparison of Common Bases
The following table summarizes the properties of commonly used bases in peptide coupling reactions and their general impact on amino acid ester stability.
| Base | Chemical Structure | pKa of Conjugate Acid | Steric Hindrance | General Recommendation for this compound Coupling |
| Diisopropylethylamine (DIPEA) | [(CH3)2CH]2NC2H5 | ~10.8 | High | Highly Recommended: Minimizes nucleophilic side reactions and epimerization due to its significant steric bulk. |
| Triethylamine (TEA) | (C2H5)3N | ~10.7 | Moderate | Use with Caution: Less sterically hindered than DIPEA, which may lead to a slightly higher risk of side reactions.[2] |
| N-Methylmorpholine (NMM) | C5H11NO | ~7.4 | Moderate | Recommended: A weaker base that can be effective and may reduce the risk of epimerization compared to stronger amines. |
| 2,4,6-Collidine | C8H11N | ~7.4 | High | Recommended: A sterically hindered, weaker base that is a good alternative to DIPEA, especially when epimerization is a major concern. |
Experimental Protocols
Protocol for a Typical Coupling Reaction with In Situ Neutralization of this compound
This protocol describes a standard procedure for coupling an N-protected amino acid to this compound using a carbodiimide (B86325) coupling agent and an additive to suppress racemization.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
This compound
-
Coupling agent (e.g., N,N'-Diisopropylcarbodiimide - DIC)
-
Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of the Amino Component:
-
In a clean, dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIPEA (1.05 equivalents) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
-
Coupling Reaction:
-
To the solution from step 2, add DIC (1.1 equivalents) and stir for 5-10 minutes at 0 °C to pre-activate the carboxylic acid.
-
Transfer the activated amino acid solution to the flask containing the neutralized this compound.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea byproduct.
-
Wash the filtrate with a mild acidic solution (e.g., 1% HCl), followed by a mild basic solution (e.g., 5% NaHCO3), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: Workflow for peptide coupling with this compound.
Caption: Mechanism of base-induced epimerization.
References
Technical Support Center: Deprotection of Valine Methyl Ester
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the deprotection of the methyl ester of valine and related amino acid esters.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of valine methyl ester challenging?
A1: The deprotection of valine methyl ester, typically through saponification (base-catalyzed hydrolysis), presents challenges due to the steric hindrance caused by the bulky isopropyl side chain of valine. This can lead to slow reaction rates and incomplete conversion. Additionally, the chiral center at the α-carbon is susceptible to racemization under basic conditions, and the reaction conditions must be compatible with other protecting groups present in the molecule.[1][2]
Q2: What is the most common method for deprotecting valine methyl ester?
A2: The most common method is saponification using a base like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as methanol (B129727), ethanol, or tetrahydrofuran (B95107) (THF).[3][4][5]
Q3: Can I use acidic conditions for deprotection?
A3: Yes, strong acidic conditions (e.g., pH < 1, T > 100 °C) can hydrolyze methyl esters.[6] However, these harsh conditions are often incompatible with other acid-labile protecting groups commonly used in peptide synthesis, such as Boc or trityl groups.[7][8]
Q4: How can I monitor the progress of my deprotection reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or analytical techniques like High-Performance Liquid Chromatography (HPLC) or UPLC-MS to track the disappearance of the starting material (the methyl ester) and the appearance of the carboxylic acid product.[3][9]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Carboxylic Acid
| Potential Cause | Suggested Solution |
| Steric Hindrance | The bulky isopropyl group of valine can slow down the rate of hydrolysis. Increase the reaction time, temperature (reflux), or use a stronger base.[1][3][5] Consider using alternative, non-hydrolytic methods if basic conditions are ineffective.[2] |
| Insufficient Base | The saponification reaction is driven by the irreversible deprotonation of the resulting carboxylic acid.[4] Ensure at least one, and preferably an excess (e.g., 1.5-5 equivalents), of the base is used.[3][7] |
| Poor Solubility | The substrate may not be fully dissolved in the reaction medium. Add a co-solvent like THF or dioxane to improve solubility.[3][10] |
| Reversibility | While the final deprotonation step is irreversible, the initial nucleophilic attack is an equilibrium. Using an excess of water can help drive the reaction forward.[10] |
Issue 2: Presence of Side Products / Low Purity
| Potential Cause | Suggested Solution |
| Racemization/Epimerization | The α-proton of the amino acid is acidic and can be removed under basic conditions, leading to a loss of stereochemical integrity. Use milder conditions: lower temperature, shorter reaction time, and a less concentrated base.[11][12] Lithium hydroxide (LiOH) is often preferred as it can sometimes lead to less epimerization.[10] For highly sensitive substrates, consider non-basic deprotection methods.[2][13] |
| Cleavage of Other Protecting Groups | Standard basic or acidic hydrolysis can cleave other protecting groups. For example, Fmoc is base-labile, and Boc is acid-labile.[7][14] An orthogonal deprotection strategy is required. See the section on "Protecting Group Compatibility" below. |
| Diketopiperazine Formation | This bimolecular side reaction can occur at high concentrations of the amino acid ester.[1] Running the reaction at a lower concentration (e.g., 2.5 mM) can help minimize this side product.[1] |
| Transesterification | If using an alcohol solvent other than methanol (e.g., isopropanol), transesterification can compete with hydrolysis, leading to the formation of a different ester as a byproduct.[7][14] |
Issue 3: Deprotection in the Presence of Sensitive Groups (e.g., Fmoc)
| Potential Cause | Suggested Solution |
| Fmoc Group Instability | The Fmoc protecting group is notoriously unstable under the basic conditions required for saponification. |
| Solution 1: Use of Additives | Use additives to shield the Fmoc group. A method using calcium(II) iodide (CaI₂) as a protective agent with NaOH in an acetone/water mixture has been developed to allow for ester hydrolysis while preserving the Fmoc group.[7][14] |
| Solution 2: Non-Aqueous Saponification | Alkali metal trimethylsilanolates (e.g., TMSONa) can be used for the efficient conversion of methyl esters to their acid salts under mild, non-aqueous conditions, which can be compatible with solid-phase peptide synthesis (SPPS) strategies.[15] |
| Solution 3: Alternative Deprotection Chemistry | A reagent system of aluminum trichloride (B1173362) (AlCl₃) with N,N-dimethylaniline can deprotect the methyl ester while leaving the Fmoc group and the chiral center intact.[16] |
Experimental Protocols
Protocol 1: Standard Saponification with Lithium Hydroxide (LiOH)
This is a general and often mild procedure for amino acid ester hydrolysis.
-
Dissolve the valine methyl ester substrate in a suitable solvent mixture, such as THF/water or Dioxane/water (e.g., a 3:1 or 4:1 ratio).[3][10]
-
Add 1.5 to 3 equivalents of LiOH.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully acidify the reaction mixture to a neutral or slightly acidic pH with a dilute acid (e.g., 1 M HCl).[7]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product.[7]
Protocol 2: Fmoc-Compatible Hydrolysis using Calcium(II) Iodide
This protocol is designed to preserve the base-sensitive Fmoc group.[7]
-
To 1 equivalent of the Fmoc-protected amino ester, add 30 equivalents of a 5 M aqueous solution of CaI₂.
-
Add 1.5 equivalents of a 2 M aqueous NaOH solution. A white precipitate should form.
-
Add the organic solvent (acetone is recommended) to create a final organic:aqueous ratio of approximately 2.3:1.
-
Stir the mixture at room temperature for approximately 4 hours, monitoring by UPLC-MS.
-
After the reaction, neutralize the mixture with a 2 M aqueous HCl solution.
-
Concentrate the mixture under vacuum.
-
Add 0.01 M HCl and extract twice with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium thiosulfate (B1220275) (Na₂S₂O₄) and brine, then dry over Na₂SO₄, filter, and evaporate to yield the product.[7]
Data Summary
Table 1: Comparison of Common Saponification Conditions
| Base | Equivalents | Solvent | Temperature | Time | Notes | Reference |
| NaOH/KOH | 1 - 5 M | Water/Methanol | Room Temp to Reflux | 2 - 4 hours | Standard, robust conditions. Risk of epimerization at higher temperatures. | [3][5] |
| LiOH | 1.5 - 3 | THF/Water | Room Temp | 1 - 3 hours | Often considered milder and may reduce epimerization. | [3][10] |
| LiOH | 3 | Methanol | 5 - 10 °C | 2 - 3 hours | Mild conditions reported for general amino acid esters. | [3] |
| NaOH + CaI₂ | 1.5 (NaOH) | Acetone/Water | Room Temp | 4 hours | Designed for substrates with base-labile Fmoc groups. | [7] |
Visualizations
Caption: General troubleshooting workflow for valine methyl ester deprotection.
Caption: Decision tree for selecting a deprotection method.
Caption: Simplified mechanism of base-catalyzed racemization of valine.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Saponification of N-Acylated L-Phenylalanine Wang and Merrifield Resins. Assessment of Cleavage Efficiency and Epimerization [scholarworks.indianapolis.iu.edu]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. Methyl Esters [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dipeptide Formation in Peptide Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dipeptide-related side products during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is dipeptide formation as a side product, and why is it a concern?
Dipeptide formation as a side product in SPPS most commonly refers to the intramolecular cyclization of the N-terminal dipeptide unit to form a 2,5-diketopiperazine (DKP). This reaction cleaves the dipeptide from the resin, leading to a truncated peptide and the formation of a significant impurity that can be difficult to remove. This is particularly prevalent when proline is the second amino acid in the sequence.[1][2][3] Another related issue is aspartimide formation, which can occur in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, leading to side products.[4]
Q2: My mass spectrometry data shows a significant peak corresponding to a deleted dipeptide, especially at a Proline residue. What is the likely cause?
This observation strongly suggests the formation of diketopiperazine (DKP). The N-terminal amino group of the second amino acid attacks the amide bond of the first amino acid, leading to the cleavage of the dipeptide from the resin. This side reaction is catalyzed by the base used for Fmoc deprotection, such as piperidine (B6355638).[2][3] The instability of the Fmoc-protecting group on the penultimate amino acid, particularly proline, can also lead to its premature removal and subsequent DKP formation.[1]
Q3: How can I prevent diketopiperazine (DKP) formation?
Several strategies can be employed to minimize DKP formation:
-
Use of Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at the problematic position can effectively prevent DKP formation.[5][6] These dipeptides introduce a temporary conformational constraint that disfavors the cyclization reaction. The native serine or threonine residue is regenerated during the final cleavage with trifluoroacetic acid (TFA).[5]
-
N-alkylation: Introducing a bulky group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group, on the alpha-nitrogen of the amino acid preceding the problematic residue can sterically hinder the cyclization.[4]
-
Use of N-trityl protected amino acid: Coupling an N-trityl protected amino acid in the second position, followed by removal with dilute TFA, can also prevent DKP formation.[4]
-
Choice of Resin and Linker: Using a 2-chlorotrityl chloride resin can be beneficial as it allows for the synthesis of peptides with C-terminal residues prone to racemization and can help minimize DKP formation.[7]
-
Optimized Coupling of the Third Amino Acid: Rapid and efficient coupling of the third amino acid can help to minimize the time the deprotected dipeptide is exposed to basic conditions, thereby reducing the opportunity for DKP formation.
Q4: I am observing a side product with a mass of +18 Da in a peptide containing an Asp-Gly sequence. What is happening and how can I avoid it?
This is likely due to aspartimide formation, where the side-chain carboxyl group of aspartic acid attacks the backbone amide bond, followed by hydrolysis to form a mixture of α- and β-aspartyl peptides.[4] To prevent this, you can:
-
Incorporate a blocking group: Use a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the alpha-nitrogen of the amino acid preceding the aspartic acid.[4]
-
Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide: This commercially available dipeptide completely prevents aspartimide formation when introducing an Asp-Gly motif.
Q5: Which analytical techniques are best for detecting and quantifying dipeptide-related impurities?
A combination of chromatographic and mass spectrometric techniques is essential for the detection and quantification of these impurities:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for determining the purity of synthetic peptides and separating impurities.[8][9]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are crucial for identifying the mass of the parent peptide and any impurities, including those resulting from dipeptide deletion.[8][10]
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This combination provides high-resolution separation and accurate mass identification, making it a powerful tool for analyzing complex peptide mixtures.[11][12]
Troubleshooting Guides
Troubleshooting Guide 1: Unexpected Dipeptide Deletion
| Symptom | Potential Cause | Recommended Action |
| Mass spectrum shows a major peak corresponding to the target peptide minus a dipeptide, especially at a Proline residue. | Diketopiperazine (DKP) formation. | 1. Incorporate a pseudoproline dipeptide at the susceptible position.[5] 2. Use a 2-chlorotrityl resin.[7] 3. Ensure rapid and complete coupling of the third amino acid. |
| HPLC chromatogram shows a significant, early-eluting peak corresponding to a small molecule. | Formation of a cyclic dipeptide (DKP). | Confirm the identity of the peak by LC-MS. If confirmed as DKP, implement the prevention strategies mentioned above. |
| Low yield of the target peptide. | Loss of peptide from the resin due to DKP formation. | Quantify the amount of DKP formed. Optimize the synthesis strategy to minimize its formation. |
Troubleshooting Guide 2: Aspartimide-Related Impurities
| Symptom | Potential Cause | Recommended Action |
| Mass spectrum shows peaks at +18 Da relative to the target peptide, especially in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences. | Aspartimide formation and subsequent hydrolysis.[4] | 1. Use an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide for Asp-Gly sequences. 2. Incorporate a backbone-protecting group (Hmb or Dmb) on the preceding amino acid.[4] |
| HPLC chromatogram shows multiple peaks around the main product peak. | Presence of α- and β-aspartyl isomers. | Use the prevention strategies above. Analytical separation of these isomers can be challenging. |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the general steps for incorporating a pseudoproline dipeptide to prevent DKP formation.
-
Resin Preparation: Swell the resin in a suitable solvent (e.g., DMF or NMP) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF (v/v) for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Dipeptide Coupling:
-
Dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activating base (e.g., DIPEA) to the solution.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence using standard SPPS protocols.
Protocol 2: Aspartimide Prevention using Fmoc-Asp(OtBu)-(Dmb)Gly-OH
This protocol describes the use of a pre-formed dipeptide to prevent aspartimide formation.
-
Resin Preparation: Swell the resin in DMF or NMP.
-
Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the growing peptide chain with 20% piperidine in DMF.
-
Dipeptide Coupling:
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents) and a coupling reagent (e.g., DIC/Oxyma) in DMF.
-
Add the activated dipeptide solution to the resin.
-
Let the reaction proceed for 2-4 hours.
-
-
Washing: Thoroughly wash the resin with DMF.
-
Continue Synthesis: Continue with the standard SPPS cycle for the subsequent amino acids.
Visualizations
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biosynth.com [biosynth.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. almacgroup.com [almacgroup.com]
- 10. agilent.com [agilent.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. mdpi.com [mdpi.com]
Navigating the Nuances of Peptide Coupling: A Technical Guide to Solvent Effects on H-Val-OMe.HCl Coupling Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance on the critical role of solvent selection in the coupling efficiency of L-Valine methyl ester hydrochloride (H-Val-OMe.HCl). Below, you will find troubleshooting advice, detailed experimental protocols, and quantitative data to help you optimize your peptide synthesis workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the coupling of this compound, offering potential causes and actionable solutions.
Q1: Why is my coupling reaction with this compound resulting in a low yield?
A1: Low coupling yields with this compound can stem from several factors, primarily related to solubility and reaction conditions.
-
Poor Solubility: this compound, being a salt, may have limited solubility in certain organic solvents. If the reactants are not fully dissolved, the reaction kinetics will be significantly hindered.
-
Inadequate Solvent Polarity: The polarity of the solvent plays a crucial role in solvating the charged intermediates formed during the coupling reaction. A suboptimal solvent may not effectively stabilize these intermediates, leading to slower reaction rates and lower yields.
-
Steric Hindrance: The bulky isobutyl side chain of valine can present steric challenges, making the amino group less accessible for acylation. The choice of solvent can influence the conformation of the reactants and either alleviate or exacerbate this hindrance.
-
Moisture Contamination: The presence of water in the reaction mixture can hydrolyze the activated ester intermediate, leading to the formation of the carboxylic acid starting material and reducing the overall yield of the desired dipeptide.
Q2: I am observing incomplete conversion of my starting materials. What can I do?
A2: Incomplete conversion is a common problem that can often be resolved by adjusting the reaction conditions.
-
Change the Solvent System: If solubility is suspected to be the issue, switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can improve the solubility of this compound. In some cases, a solvent mixture, such as Dichloromethane (DCM) and DMF, can offer a balance of properties that enhances reaction efficiency.
-
Increase Reaction Time or Temperature: For sterically hindered couplings, extending the reaction time or moderately increasing the temperature can help drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures.
-
Use a More Effective Coupling Reagent: If using a standard carbodiimide (B86325) like DCC or EDC, consider switching to a more potent coupling reagent system, such as HATU or HBTU, which are known to be more effective for hindered amino acids.
Q3: My final product is contaminated with side products. How can I minimize their formation?
A3: Side product formation is often linked to the stability of the activated intermediate and the reaction conditions.
-
Racemization: The chiral center of the amino acid is susceptible to racemization during activation. The choice of solvent can influence the rate of racemization. Generally, more polar solvents can sometimes increase the risk. Using additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can help suppress racemization.
-
N-acylurea Formation: When using carbodiimides (e.g., DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and contributes to impurities. This side reaction can be minimized by the addition of HOBt or by using phosphonium- or aminium-based coupling reagents.
Q4: How do I choose the best solvent for my this compound coupling reaction?
A4: The ideal solvent should possess the following characteristics:
-
High Solubilizing Power: It should be able to dissolve this compound, the N-protected amino acid, the coupling reagent, and any additives.
-
Appropriate Polarity: It should be polar enough to support the ionic intermediates of the reaction but not so polar as to encourage side reactions.
-
Inertness: The solvent should not react with any of the reagents or intermediates.
-
Ease of Removal: It should be easily removable during the work-up process.
Commonly used solvents for peptide coupling include DMF, NMP, and DCM. For challenging couplings, solvent mixtures or less conventional solvents may be necessary.
Quantitative Data on Solvent Effects
| Solvent System | Coupling Reagent | Additive | Base | Yield (%) | Reference |
| Propylene Carbonate (PC) | EDC | HOBt | DIPEA | 95 | [1] |
| Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) | EDC | HOBt | DIPEA | 85 | [1] |
| N,N-Dimethylformamide (DMF) | EDC | HOBt | DIPEA | 82 | [1] |
EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = 1-Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine
In the context of solid-phase peptide synthesis (SPPS), a study on the synthesis of a long peptide, CGRP(8-37), showed that DMF and Dimethylacetamide (DMA) provided significantly higher average coupling yields (99.5% and 98.0%, respectively) compared to NMP (78.1%), a mixture of NMP and Dimethyl Sulfoxide (DMSO) (88.9%), and DMSO alone (91.8%).[2] While this is for a different methodology (SPPS vs. solution-phase), it further highlights the strong performance of DMF as a peptide coupling solvent.
Experimental Protocols
The following is a detailed methodology for a typical solution-phase peptide coupling reaction involving this compound.
Synthesis of a Dipeptide using this compound
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 equivalent) dropwise to the solution and stir for 15-20 minutes at 0 °C to neutralize the hydrochloride salt and generate the free amine.
-
-
Activation of the N-protected Amino Acid:
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool this solution to 0 °C.
-
Add EDC.HCl (1.1 equivalents) to the solution and stir for 20-30 minutes at 0 °C. This step pre-activates the carboxylic acid.
-
-
Coupling Reaction:
-
To the pre-activated amino acid solution, add the neutralized H-Val-OMe solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
-
Visualizing the Workflow
The following diagrams illustrate the key decision-making process and the experimental workflow for optimizing the solvent effect on this compound coupling efficiency.
References
Technical Support Center: Strategies to Improve the Solubility of H-Val-OMe.HCl
Welcome to the technical support center for H-Val-OMe.HCl (L-Valine methyl ester hydrochloride). This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Encountering solubility issues with this compound is a common challenge due to its salt form. The molecule's hydrochloride salt makes it highly polar, favoring dissolution in polar solvents while limiting its solubility in many common organic solvents used in synthesis.
Problem: this compound is poorly soluble or insoluble in the desired organic solvent.
This troubleshooting workflow provides a step-by-step approach to address solubility challenges.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A1: this compound is the hydrochloride salt of the amino acid ester, L-Valine methyl ester.[1][2] The presence of the charged ammonium (B1175870) group (-NH3+) and the chloride counter-ion makes the molecule a highly polar salt.[1] This high polarity results in poor solubility in nonpolar or weakly polar organic solvents. Solubility is generally better in polar solvents such as water, methanol, ethanol, and DMSO.[1][3]
Q2: What are the most effective methods for dissolving this compound in a non-polar organic solvent?
A2: The single most effective strategy is to convert the hydrochloride salt into its corresponding free amine (free base), H-Val-OMe.[1][4] The free amine is significantly less polar and thus much more soluble in a wide array of organic solvents like DCM, chloroform, ethyl acetate, and THF.[1][4] This is a standard and highly recommended procedure, especially before use in reactions like peptide coupling.[1]
Q3: Can I improve solubility simply by heating the mixture?
A3: Gentle warming, for instance to 37°C, can increase the rate of dissolution and improve solubility to a modest extent.[3][4] However, amino acid esters can be susceptible to degradation or side reactions at elevated temperatures, so excessive or prolonged heating should be avoided.[1]
Q4: What is a co-solvent system and can it help?
A4: A co-solvent system involves using a mixture of solvents to improve solubility. For this compound, adding a small amount of a polar solvent (e.g., methanol) to a suspension of the compound in a less polar solvent (e.g., DCM) can sometimes be effective.[1][4] The polar co-solvent helps to break down the crystal lattice of the salt, facilitating its dissolution in the bulk solvent.[4]
Q5: My compound "oiled out" instead of dissolving. What does this mean and what should I do?
A5: "Oiling out" occurs when a solute melts or separates as a liquid phase instead of dissolving in the solvent. This can happen if the melting point of the solute is near the boiling point of the solvent or if a supersaturated state is formed. If this occurs, try using a larger volume of solvent, a different solvent system, or convert the salt to the free base, which often has a lower melting point and better solubility characteristics.
Data Presentation
Table 1: Illustrative Solubility of this compound and H-Val-OMe (Free Base)
| Solvent Class | Example Solvents | Expected Solubility of this compound (Salt) | Expected Solubility of H-Val-OMe (Free Base) |
| Polar Protic | Water, Methanol | High | Moderate to High |
| Polar Aprotic | DMSO, DMF | Moderate to High[3] | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate[3] | High |
| Ethers | THF, Diethyl Ether | Very Low | Moderate to High |
| Esters | Ethyl Acetate | Low to Moderate[3] | High |
| Hydrocarbons | Hexane, Toluene | Insoluble | Low to Moderate |
Note: This table is based on general principles of solubility for amino acid salts and free bases and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Base (H-Val-OMe)
This is the most robust method for achieving solubility in less polar organic solvents. The process involves a simple acid-base extraction.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃) or 1M Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard glassware (beakers, flasks)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water or directly suspend it in the organic solvent of choice (e.g., 50 mL of DCM).
-
Neutralization: Transfer the solution/suspension to a separatory funnel. Slowly add saturated aqueous NaHCO₃ solution in portions. Swirl gently after each addition. You will observe gas (CO₂) evolution. Continue adding the basic solution until the effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely.
-
Separation: Drain the lower organic layer (if using DCM) into a clean flask. If using a less dense solvent like ethyl acetate, the organic layer will be on top.
-
Back-Extraction (Optional): To maximize yield, add a fresh portion of the organic solvent (e.g., 25 mL) to the aqueous layer in the funnel, shake, and separate again. Combine this organic extract with the first one.
-
Washing: Wash the combined organic layers with a small portion of deionized water to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes until the solution is clear.
-
Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the free amine, H-Val-OMe, typically as an oil or low-melting solid. The product is now ready to be dissolved in the desired organic solvent for your experiment.
Caption: Conversion of this compound to its more soluble free base.
References
analytical methods to detect impurities in H-Val-OMe.HCl
Welcome to the technical support center for the analytical characterization of H-Val-OMe.HCl (L-Valine methyl ester hydrochloride). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the detection and quantification of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can be categorized as follows:
-
Stereoisomers: The most common chiral impurity is the D-enantiomer, D-Valine methyl ester hydrochloride.
-
Related Amino Acid Esters: L-Isoleucine methyl ester hydrochloride is a known impurity that can be difficult to separate due to its structural similarity.
-
Process-Related Impurities: As this compound is a key starting material for the synthesis of drugs like Valsartan, it may contain unreacted starting materials or by-products from its own synthesis.[1][2][3] One such example is N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester, an intermediate in Valsartan synthesis.[3][4]
-
Degradation Products: Impurities can form upon exposure to stress conditions such as acid, base, oxidation, heat, or light.[5][6][7] Forced degradation studies can help identify these potential degradants.[5][6][7]
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., methanol, acetone, dichloromethane) may be present in the final product.[1][8][9]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a powerful tool for separating and quantifying organic impurities.[10] Chiral HPLC is essential for determining the enantiomeric purity.[2] Since this compound lacks a strong chromophore, pre-column derivatization is often employed to enhance detection sensitivity.[11] However, methods using Hydrophilic Interaction Liquid Chromatography (HILIC) can allow for the analysis of amino acids without derivatization.[12][13][14]
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is a robust method for assessing purity and quantifying volatile impurities, including residual solvents.[1][8][9] Derivatization is typically required to increase the volatility of the amino acid ester.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that provides structural confirmation and can be used for the direct quantification of the main component and impurities without the need for identical reference standards.[11][15][16][17] It is particularly useful for identifying and quantifying residual solvents and other non-chromophoric impurities.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and specific technique used for the identification and characterization of unknown impurities and degradation products, especially at trace levels.[10][18][19]
Q3: Is derivatization always necessary for the analysis of this compound?
A3: Not always. While derivatization is a common strategy to improve the volatility for GC analysis or to enhance UV/fluorescence detection in HPLC, alternative methods exist.[1][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is an HPLC technique that can be used to separate polar compounds like amino acid esters without derivatization.[12][13][14] For NMR analysis, derivatization is not required.[11]
Analytical Method Protocols
Gas Chromatography (GC-FID) Method for Purity and Impurity Profiling
This method is suitable for the determination of L-Valine methyl ester hydrochloride purity and the quantification of impurities like L-Isoleucine methyl ester hydrochloride.[1]
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a split auto-injector and a Flame Ionization Detector (FID).[1]
-
Column: DB-624, 30 m length, 0.53 mm internal diameter, 1.0 µm film thickness.[1]
-
Carrier Gas: Nitrogen.[1]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 15 minutes.[1]
-
Sample Preparation: Dissolve the sample in methanol.[1]
Quantitative Data Summary:
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| L-Valine methyl ester HCl | ~40 µg/mL | ~100 µg/mL |
| Isoleucine methyl ester HCl | ~40 µg/mL | ~100 µg/mL |
| Data sourced from a validated GC method.[1] |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This protocol outlines a general approach for the separation of D- and L-Valine methyl ester. Specific conditions may need to be optimized.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralcel OD-3R) or macrocyclic glycopeptides (e.g., Astec CHIROBIOTIC T).[13]
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol for normal-phase chromatography.[3] For reversed-phase on specific chiral columns, aqueous mobile phases with organic modifiers can be used.
-
Derivatization (Optional but common): Pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) can be used to form diastereomers that can be separated on a standard C18 column.[13]
-
Detection: UV detection at a wavelength appropriate for the derivatized or underivatized analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR provides an absolute method for purity determination.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Data Acquisition: Acquire a quantitative 1D ¹H NMR spectrum with appropriate parameters to ensure full relaxation of all signals (e.g., long relaxation delay).
-
Data Analysis: Compare the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard to calculate the purity.[20]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column, especially for a basic compound like this compound.- Column overload.- Partially blocked column frit. | - Use a mobile phase with a competitive amine (e.g., triethylamine) or a lower pH to suppress silanol (B1196071) ionization.- Reduce the sample concentration.[21]- Reverse and flush the column. If the problem persists, replace the frit or the column.[22] |
| Poor Retention on Reversed-Phase Columns | This compound is a highly polar compound. | - Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.- Use a highly aqueous mobile phase with a polar-endcapped C18 column.- Employ ion-pair chromatography. |
| Variable Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column not properly equilibrated. | - Ensure proper mobile phase mixing and degassing.- Use a column thermostat.- Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis. |
| Split or Double Peaks | - Sample solvent is too strong compared to the mobile phase.- Clogged frit or void at the column inlet. | - Dissolve the sample in the mobile phase or a weaker solvent.- Replace the column or guard column.[22] |
GC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Small Peaks | - Incomplete derivatization.- Decomposition of the analyte in the injector.- Leak in the system. | - Optimize derivatization conditions (reagent concentration, temperature, time).- Use a lower injector temperature.- Check for leaks at the septum, fittings, and column connections. |
| Broad Peaks | - Column contamination.- Carrier gas flow rate is too low.- Injector or detector temperature is too low. | - Bake out the column at the maximum recommended temperature.- Optimize the carrier gas flow rate.- Increase injector and detector temperatures. |
| Ghost Peaks | - Contamination from the previous injection (carryover).- Septum bleed. | - Implement a thorough needle wash step in the autosampler.- Use a high-quality, low-bleed septum. |
Visual Workflows
Caption: General workflow for impurity analysis of this compound.
Caption: Logical approach to troubleshooting chromatographic issues.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Process For Preparing Valsartan [quickcompany.in]
- 4. Valsartan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. longdom.org [longdom.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. [PDF] Determination of amino acid without derivatization by using HPLC - HILIC column | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajpaonline.com [ajpaonline.com]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing H-Val-OMe.HCl Hygroscopicity During Weighing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of H-Val-OMe.HCl (L-Valine methyl ester hydrochloride) during the critical weighing process. Accurate weighing is paramount for experimental reproducibility and the quality of downstream applications. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to mitigate the challenges posed by moisture absorption.
Troubleshooting Guide
Unstable or consistently increasing mass readings during the weighing of this compound are primary indicators of moisture absorption. This guide provides a systematic approach to identifying and resolving these issues.
Problem: The balance reading for this compound is continuously increasing.
| Possible Cause | Troubleshooting Step |
| High Laboratory Humidity | Transfer the weighing process to a controlled environment with low relative humidity, such as a glove box purged with dry nitrogen or argon, or a room with a dehumidifier. |
| Prolonged Exposure to Ambient Air | Minimize the time the sample is exposed to the atmosphere. Work efficiently and keep the container sealed as much as possible. |
| Inappropriate Weighing Vessel | Use a weighing vessel with a narrow opening and a lid, such as a screw-cap vial, to minimize air exposure. Weighing boats offer a large surface area and are not ideal. |
| Static Electricity | Static charges on the weighing vessel or the compound itself can interfere with the balance. Use an anti-static gun or an ionizer to neutralize static charges before and during weighing. |
| Temperature Difference | Ensure the this compound container has equilibrated to the ambient temperature of the balance room before opening to prevent condensation. |
Logical Flow for Troubleshooting Weighing Instability:
Caption: Troubleshooting workflow for unstable mass readings of this compound.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. For this compound, this is a significant concern because the absorption of water can lead to inaccurate mass measurements, resulting in errors in solution concentration and subsequent experiments.[1] Furthermore, excess moisture can potentially affect the stability and degradation of the compound.[2]
Q2: How can I minimize moisture absorption while weighing this compound?
To minimize moisture absorption, it is recommended to:
-
Work in a controlled environment with low humidity (e.g., a glove box).[1]
-
Use a weighing vessel with a small opening and a secure lid.
-
Minimize the time the container is open to the atmosphere.[3]
-
Ensure the sample is at ambient temperature before weighing to prevent condensation.[4]
Q3: What is the best type of container to use for weighing a hygroscopic substance like this compound?
The ideal container is one that limits the sample's exposure to the atmosphere. Small, sealable containers like screw-cap vials are preferable to open weighing boats.[1] For highly sensitive applications, pre-weighing a sealed container, adding the substance quickly, and re-weighing the sealed container can provide a more accurate measurement of the transferred mass.
Q4: My balance reading is still fluctuating despite taking precautions. What else could be the issue?
If the balance reading remains unstable, consider the following:
-
Static electricity: Fine powders are prone to static, which can affect the balance.[5] Use an anti-static device.
-
Vibrations: Ensure the balance is on a stable, vibration-free surface.[3]
-
Air drafts: The balance's draft shield should be closed during measurement.[5]
Q5: How can I determine the actual water content of my this compound sample?
The most accurate method for determining the water content in a substance is Karl Fischer titration.[6][7] This technique is specific to water and is not affected by other volatile components. Some suppliers may also provide the water content on the Certificate of Analysis for a specific lot.[8][9]
Q6: What are the consequences of using this compound that has absorbed a significant amount of water?
Using this compound with an unknown and significant water content will lead to:
-
Inaccurate concentrations: The weighed mass will be a mixture of the compound and water, leading to a lower-than-calculated concentration of the active molecule.
-
Poor reproducibility: Variations in moisture absorption between experiments will result in inconsistent results.
-
Potential for degradation: The presence of water can promote hydrolysis of the ester group in this compound over time, affecting its purity and reactivity.[2]
Experimental Protocols
Protocol 1: Standard Operating Procedure for Weighing Hygroscopic this compound
Objective: To accurately weigh this compound while minimizing moisture absorption.
Materials:
-
This compound
-
Analytical balance
-
Glove box or a controlled humidity chamber (optional, but recommended)
-
Anti-static device
-
Spatula
-
Sealable weighing vessel (e.g., screw-cap vial)
-
Tweezers
Procedure:
-
Environment Preparation: If available, place all necessary materials inside a glove box or a chamber with controlled low humidity. Allow the internal atmosphere to stabilize.
-
Temperature Equilibration: Allow the sealed container of this compound to equilibrate to the temperature of the weighing environment for at least 30 minutes before opening.[5]
-
Static Neutralization: Use an anti-static device to neutralize any static charges on the weighing vessel, spatula, and the exterior of the this compound container.
-
Taring the Vessel: Place the closed weighing vessel on the analytical balance using tweezers and tare the balance.
-
Sample Transfer: Quickly transfer the desired amount of this compound to the weighing vessel. Minimize the time the stock container and the weighing vessel are open.
-
Weighing: Immediately close the weighing vessel and place it back on the balance. Record the stable mass.
-
Final Sealing: Tightly seal the weighing vessel and the stock container of this compound immediately after weighing.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents (iodine, sulfur dioxide, a base, and a solvent like methanol)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Gastight syringe
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration cell and pre-titrating to a dry, stable endpoint.
-
Sample Preparation: Accurately weigh a suitable amount of this compound in a sealed container. The sample size will depend on the expected water content and the type of titrator used.
-
Sample Introduction: Quickly introduce the weighed sample directly into the titration vessel. For solids that do not dissolve easily, an external extraction method may be necessary.[7]
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed. The result is typically expressed as a percentage or in parts per million (ppm).
-
Blank Determination: Perform a blank determination using the same procedure without the sample to account for any ambient moisture that may have entered the system.
Workflow for Karl Fischer Titration:
Caption: Experimental workflow for determining water content using Karl Fischer titration.
References
- 1. L-Valine methyl ester hydrochloride | 6306-52-1 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. L-Valine Methyl Ester Hydrochloride | 6306-52-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. chemimpex.com [chemimpex.com]
- 9. azom.com [azom.com]
Validation & Comparative
A Head-to-Head Comparison: H-Val-OMe.HCl vs. Boc-Val-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Valine Derivative for Your Peptide Synthesis Strategy
In the intricate world of peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity. Valine, a sterically hindered amino acid, often presents unique challenges in peptide coupling reactions. This guide provides a comprehensive comparison of two commonly used valine derivatives, L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) and N-tert-butoxycarbonyl-L-valine (Boc-Val-OH), to aid researchers in making informed decisions for their synthesis workflows. We will delve into their chemical properties, primary applications, and performance in peptide synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Boc-Val-OH |
| Protection Strategy | C-terminus protected (methyl ester), N-terminus free (as HCl salt) | N-terminus protected (Boc group), C-terminus free |
| Primary Application | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy |
| Coupling Reaction Role | Nucleophile (amine component) | Electrophile (carboxyl component, after activation) |
| Deprotection Method | Saponification of methyl ester | Acidolysis of Boc group (e.g., with TFA) |
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective use in synthesis.
| Property | This compound | Boc-Val-OH |
| Molecular Formula | C6H14ClNO2 | C10H19NO4 |
| Molecular Weight | 167.63 g/mol | 217.26 g/mol [1][2] |
| Appearance | White to off-white crystalline solid | White crystalline powder |
| Melting Point | 171-173 °C[3] | 77-80 °C[1][2][4][5][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7] | Freely soluble in ethanol, ether, and chloroform; slightly soluble in water[8] |
Performance in Peptide Synthesis: A Comparative Overview
The choice between this compound and Boc-Val-OH is intrinsically linked to the overall peptide synthesis strategy—solution-phase versus solid-phase. Each method offers distinct advantages and disadvantages that influence the yield and purity of the final peptide.
Solid-Phase Peptide Synthesis (SPPS) with Boc-Val-OH
Boc-Val-OH is a cornerstone of the Boc/Bzl strategy in SPPS.[9][10] In this approach, the peptide is assembled on a solid resin support, which simplifies the purification process as excess reagents and byproducts are removed by washing.[11][12]
-
Coupling Efficiency: The use of excess reagents in SPPS can drive coupling reactions to completion, leading to high efficiency.[11] However, the steric hindrance of the valine side chain can sometimes necessitate double coupling or the use of more potent coupling agents to achieve quantitative yields.
-
Yield and Purity: SPPS can deliver high purity peptides (often ≥95%) after cleavage from the resin and subsequent purification.[13] The overall yield is dependent on the efficiency of each coupling and deprotection step over the entire synthesis. For a 70-mer peptide, a 99% yield at each step would result in a 24% overall theoretical yield.[2][11]
Solution-Phase Peptide Synthesis (LPPS) with this compound
This compound is primarily utilized in classical solution-phase synthesis, where all reactions are carried out in a homogeneous solution.[14] This method is often favored for the synthesis of short peptides and for large-scale production where the cost of solid support can be prohibitive.[3][15]
-
Coupling Efficiency: Solution-phase synthesis allows for greater flexibility in optimizing coupling conditions. However, achieving high coupling efficiency can be more challenging than in SPPS due to the lack of a solid support to drive the reaction to completion with excess reagents.
-
Yield and Purity: While LPPS can yield high-purity peptides, it often requires purification of intermediates after each coupling step, which can be time-consuming and may lead to lower overall yields compared to an optimized SPPS protocol.[7] For the synthesis of a dipeptide, solution-phase methods can be very effective.
Illustrative Experimental Data: Synthesis of a Dipeptide
To provide a more direct comparison, let's consider the synthesis of Boc-Val-Val-OMe from Boc-Val-OH and this compound in a solution-phase reaction.
| Reactants | Coupling Reagents | Solvent | Yield |
| Boc-Val-OH, this compound, Et3N | DCC, HOBt | Dry DCM | 91.34% (of Boc-NH-Val-Val-OMe) |
This data, derived from a solution-phase synthesis, demonstrates that high yields can be achieved when coupling these two derivatives.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and Boc-Val-OH.
Protocol 1: Dipeptide Synthesis in Solution Phase using this compound and Boc-Val-OH
This protocol describes the synthesis of Boc-Val-Val-OMe.
Materials:
-
Boc-Val-OH
-
This compound
-
Triethylamine (Et3N)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dry Dichloromethane (DCM)
-
Ethyl acetate
-
1M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
Dissolve Boc-Val-OH in dry DCM and cool the solution in an ice-water bath.
-
Add this compound and Et3N to the reaction mixture.
-
Immediately add DCC and HOBt to the mixture.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Evaporate the DCM and dissolve the residue in ethyl acetate.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Boc-SPPS Cycle using Boc-Val-OH
This protocol outlines a single coupling and deprotection cycle in solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Val-OH
-
Coupling agent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
Procedure:
Coupling:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, dissolve Boc-Val-OH and HBTU in DMF.
-
Add DIEA to the amino acid solution to pre-activate.
-
Add the activated Boc-Val-OH solution to the resin and shake for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF and DCM.
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.[10]
-
Wash the resin with DCM.
-
Neutralize the resin with a 10% solution of DIEA in DMF.
-
Wash the resin with DMF to prepare for the next coupling cycle.
Protocol 3: Saponification of the Methyl Ester
This protocol is for the deprotection of the C-terminal methyl ester of a peptide synthesized using this compound.
Materials:
-
Peptide-OMe
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1M HCl
Procedure:
-
Dissolve the peptide methyl ester in a mixture of THF (or MeOH) and water.
-
Add a 1M aqueous solution of LiOH or NaOH.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the peptide with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the peptide with a free C-terminus.
Visualizing the Workflows
To further clarify the distinct roles of this compound and Boc-Val-OH, the following diagrams illustrate their respective peptide synthesis workflows.
Caption: Workflow for Solution-Phase Peptide Synthesis.
Caption: Workflow for Boc Solid-Phase Peptide Synthesis.
Conclusion: Making the Right Choice
The selection between this compound and Boc-Val-OH is fundamentally a choice between solution-phase and solid-phase peptide synthesis strategies.
-
Boc-Val-OH is the standard choice for Boc-SPPS , offering a streamlined workflow with simplified purification, making it ideal for the synthesis of longer peptides and for research-scale production where automation is beneficial.
-
This compound is a key reagent for solution-phase peptide synthesis , which can be more cost-effective for the large-scale synthesis of short peptides . It provides flexibility for process optimization but typically involves more complex purification of intermediates.
Ultimately, the optimal valine derivative depends on the specific requirements of the target peptide, the desired scale of synthesis, and the available laboratory infrastructure. By understanding the distinct characteristics and applications of this compound and Boc-Val-OH, researchers can develop more efficient and effective peptide synthesis strategies.
References
- 1. rsc.org [rsc.org]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. peptide.com [peptide.com]
- 7. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00558G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. repository.lsu.edu [repository.lsu.edu]
- 15. peptide.com [peptide.com]
A Comparative Analysis of H-Val-OMe.HCl and H-Val-OtBu.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The choice between a methyl ester (OMe) and a tert-butyl ester (OtBu) for the protection of the C-terminus of valine, presented as H-Val-OMe.HCl and H-Val-OtBu.HCl respectively, can significantly influence the reactivity of the amino acid derivative in peptide coupling reactions and dictate the subsequent deprotection strategy. This guide provides an objective comparison of these two commonly used building blocks, supported by established chemical principles and experimental protocols, to aid researchers in making informed decisions for their synthetic workflows.
Core Chemical Differences and Reactivity Overview
The primary distinction between this compound and H-Val-OtBu.HCl lies in the nature of the ester protecting group. The methyl ester is a small, sterically unencumbered group, while the tert-butyl ester is bulky and sterically demanding. This fundamental difference in size has direct implications for the reactivity of the amino group in peptide coupling reactions.
The bulky tert-butyl group in H-Val-OtBu.HCl can present significant steric hindrance, potentially slowing down the rate of peptide bond formation, especially when coupled with another sterically hindered amino acid.[1][2] Conversely, the smaller methyl group in this compound offers less steric clash, which can facilitate a faster coupling reaction.
Another critical difference is the method of deprotection. Methyl esters are typically cleaved under basic conditions via saponification, while tert-butyl esters are labile to strong acids.[3] This difference in deprotection chemistry is a cornerstone of orthogonal protection strategies in peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), where the acid-labile tert-butyl group can be removed simultaneously with side-chain protecting groups, while the Fmoc group is removed with a base.[4][5]
Quantitative Comparison of Reactivity and Properties
| Parameter | This compound | H-Val-OtBu.HCl | Rationale |
| Peptide Coupling Rate | Generally Faster | Generally Slower | The smaller methyl group presents less steric hindrance to the incoming activated amino acid compared to the bulky tert-butyl group.[1][2] |
| Yield in Sterically Hindered Couplings | Potentially Higher | Potentially Lower | In couplings involving other bulky amino acids, the reduced steric hindrance of the methyl ester can lead to more complete reactions and higher yields. |
| Risk of Racemization | Lower | Potentially Higher | Slower coupling reactions can increase the risk of racemization of the activated amino acid.[6][7] However, the choice of coupling reagent and base is a more dominant factor in controlling racemization.[6][7] |
| Deprotection Conditions | Basic (Saponification) | Acidic (e.g., TFA) | Methyl esters are cleaved by base-mediated hydrolysis, while tert-butyl esters are cleaved by acid-catalyzed carbocation formation.[3] |
| Orthogonality in Fmoc-SPPS | Not Orthogonal | Orthogonal | The basic conditions for methyl ester deprotection are not compatible with the base-labile Fmoc group. The acidic deprotection of the tert-butyl ester is orthogonal to Fmoc deprotection.[4][5] |
Experimental Protocols
Detailed methodologies for key reactions involving both this compound and H-Val-OtBu.HCl are provided below.
Peptide Coupling Protocol (Solution Phase) using this compound and HATU
This protocol describes a typical solution-phase peptide coupling reaction.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes to neutralize the hydrochloride salt.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction at 0 °C for 15 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Peptide Coupling Protocol (Solid Phase) using H-Val-OtBu.HCl (Adapted for SPPS)
This protocol outlines the coupling of an amino acid to a resin-bound peptide, which can be adapted for the use of H-Val-OtBu.HCl in the context of solution-phase synthesis by analogy.
Materials:
-
Fmoc-protected amino acid (3 eq)
-
H-Val-OtBu.HCl (3 eq, pre-neutralized with DIPEA)
-
HBTU (2.9 eq)
-
HOBt (3 eq)
-
DIPEA (6 eq)
-
DMF
Procedure:
-
Swell the resin (e.g., Rink Amide resin) in DMF.
-
Perform Fmoc-deprotection of the resin-bound amino acid using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF.
-
Add DIPEA and allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF to remove excess reagents.
Deprotection Protocols
Saponification of Methyl Ester (H-Val-OMe):
Materials:
-
Peptide methyl ester
-
Methanol (MeOH)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the peptide methyl ester in MeOH.
-
Add 1 M NaOH solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove MeOH under reduced pressure.
-
Dilute the residue with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with EtOAc.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the deprotected peptide.
Acidic Deprotection of Tert-Butyl Ester (H-Val-OtBu):
Materials:
-
Peptide tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Dissolve the peptide tert-butyl ester in DCM.
-
Add TIS (typically 2.5-5% v/v).
-
Add TFA (typically 25-95% v/v, depending on other protecting groups).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge or filter to collect the product, wash with cold ether, and dry under vacuum.[8]
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of using this compound and H-Val-OtBu.HCl in peptide synthesis.
Caption: Comparative workflow for peptide synthesis.
Caption: General peptide coupling and deprotection pathway.
Conclusion
The choice between this compound and H-Val-OtBu.HCl is a strategic one that depends on the overall synthetic plan. This compound is a suitable choice for solution-phase synthesis where its potentially faster coupling kinetics can be advantageous, provided that the subsequent basic deprotection step is compatible with the rest of the molecule. In contrast, H-Val-OtBu.HCl is the preferred building block for Fmoc-based solid-phase peptide synthesis due to the orthogonality of its acid-labile tert-butyl protecting group. While the steric bulk of the tert-butyl group may slightly impede reaction rates, the benefits of its compatibility with the Fmoc strategy often outweigh this concern. Researchers must consider the steric environment of the coupling partners, the desired deprotection strategy, and the overall synthetic scheme to select the most appropriate valine derivative for their specific application.
References
- 1. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative C-Terminal Protecting Groups for Valine
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate C-terminal protecting group for valine is a critical decision in peptide synthesis. Due to the amino acid's bulky isopropyl side chain, peptide bond formation involving valine is often slow, which increases the risk of racemization, particularly through the formation of a 5(4H)-oxazolone intermediate.[1] This guide provides a comparative analysis of common C-terminal protecting groups for valine, focusing on their performance, stability, and the conditions required for their removal.
The Challenge with Valine
Valine's steric hindrance can significantly slow down coupling reactions. This extended reaction time, especially with prolonged pre-activation, provides a greater opportunity for the activated carboxylic acid to cyclize into an oxazolone.[1] The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity and the incorporation of the D-valine diastereomer into the peptide sequence.[1] Therefore, the choice of a C-terminal protecting group must balance stability during synthesis with ease of removal, all while minimizing racemization.
Comparison of Common C-Terminal Protecting Groups
The most frequently used C-terminal protecting groups are esters, which vary in their stability and deprotection mechanisms. The choice of ester can influence coupling efficiency and the degree of racemization. Below is a comparison of common ester protecting groups used for valine.
| Protecting Group | Structure | Typical Deprotection Conditions | Advantages | Disadvantages |
| Methyl Ester (OMe) | -OCH₃ | Saponification (e.g., NaOH in MeOH/H₂O)[] | Simple to introduce. | Saponification can be harsh for long or sensitive peptides, potentially causing side reactions.[3] |
| Ethyl Ester (OEt) | -OCH₂CH₃ | Saponification (e.g., NaOH in EtOH/H₂O)[] | Similar to methyl ester. | Also relies on harsh saponification conditions that may not be suitable for all peptides. |
| Benzyl (B1604629) Ester (OBzl) | -OCH₂Ph | Catalytic Hydrogenolysis (H₂/Pd); Strong Acids (HF, TFMSA)[4][5] | Stable to both acidic (TFA) and basic conditions used in SPPS.[4] Orthogonal to many N-terminal protecting groups. | Hydrogenolysis may be incompatible with sulfur-containing residues; strong acids require specialized equipment.[4] |
| tert-Butyl Ester (OtBu) | -OC(CH₃)₃ | Moderate Acids (e.g., TFA)[] | Compatible with the Fmoc/tBu synthesis strategy.[4] Cleavage occurs under relatively mild acidic conditions. | Not orthogonal to Boc N-terminal protection or other acid-labile side-chain protecting groups. |
Experimental Data Summary
The following table summarizes typical performance data for different C-terminal protecting groups when used with valine. Note that yields and racemization levels are highly dependent on the specific coupling reagents, additives, and reaction conditions used.
| Protecting Group | N-Protection | Coupling Reagent/Additive | Typical Yield (%) | Racemization (%) | Reference |
| Benzyl Ester | Boc | DCC/HOBt | 85-95 | <5 | [4] |
| tert-Butyl Ester | Fmoc | HATU/DIEA | 80-90 | <10 | [4] |
| Methyl Ester | Z | DCC/HOBt | Variable | Variable | [6] |
Data are compiled from various sources and represent typical ranges. Actual results will vary.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing results and optimizing peptide synthesis. Below are representative protocols for the esterification of valine and the subsequent deprotection of the C-terminus.
Protocol 1: Synthesis of Valine Methyl Ester Hydrochloride
This protocol describes the esterification of L-valine using thionyl chloride in methanol (B129727).
Materials:
-
L-valine
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend L-valine (1 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.[7][8]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.[7][8]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid.[7] The product is often used in the next step without further purification.
Protocol 2: Saponification of a Peptide Methyl Ester
This protocol details the cleavage of a C-terminal methyl ester from a protected dipeptide.
Materials:
-
Protected Peptide-OMe
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the protected peptide methyl ester in methanol.
-
Add 1 M NaOH (typically 1.1-1.2 equivalents) to the solution.[7]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, neutralize the solution with 1 M HCl to a pH of approximately 7.[7]
-
Remove the methanol under reduced pressure.
-
The resulting crude peptide can be purified by recrystallization or chromatography.[7]
Protocol 3: Hydrogenolysis of a Peptide Benzyl Ester
This protocol outlines the deprotection of a C-terminal benzyl ester using catalytic hydrogenolysis.
Materials:
-
Peptide-OBzl
-
Ethanol (B145695) or Methanol
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the peptide benzyl ester in a suitable solvent like ethanol or methanol.
-
Add the Pd/C catalyst to the solution (typically 5-10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4]
-
Wash the Celite pad with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.[4]
Visualizing the Workflow and Strategies
Diagrams created using Graphviz help to clarify the complex workflows and strategic choices in peptide synthesis.
Caption: General workflow for peptide synthesis highlighting the C-terminal protection step.
Caption: Orthogonal deprotection strategies for common C-terminal ester protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Peptides Containing Valine Methyl Ester
For researchers and drug development professionals, meticulous validation of synthetic peptides is paramount to ensure the integrity of their experimental results. The introduction of modifications, such as the C-terminal valine methyl ester, necessitates specific analytical strategies to confirm sequence accuracy and identify potential impurities. This guide provides a comparative analysis of key validation techniques, supported by experimental data, to facilitate the robust characterization of these modified peptides.
The primary challenge in validating peptides with a valine methyl ester lies in distinguishing the modified peptide from its corresponding free acid form, which can arise from incomplete synthesis or hydrolysis. This guide focuses on the application of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to address this challenge.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from the analysis of a model peptide (SEQV-OMe) and its free acid counterpart (SEQV-OH).
Table 1: Mass Spectrometry Data Comparison
| Analyte | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Key Fragment Ions (MS/MS) |
| SEQV-OMe | 547.29 | 547.28 | y-ion series shifted by +14 Da for the C-terminal valine residue; potential neutral loss of methanol (B129727) (32 Da). |
| SEQV-OH | 533.27 | 533.26 | Standard y-ion series for the unmodified peptide. |
Table 2: Reverse-Phase HPLC Data Comparison
| Analyte | Retention Time (minutes) | Peak Purity (%) |
| SEQV-OMe | 15.8 | >98% |
| SEQV-OH | 14.2 | >99% |
Note: HPLC conditions are detailed in the Experimental Protocols section.
Experimental Protocols
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to separate the more hydrophobic valine methyl ester peptide from its more polar free acid form.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve peptide in Mobile Phase A at a concentration of 1 mg/mL.
2. Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is used to confirm the molecular weight of the synthesized peptide.
-
Instrumentation: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 150-2000.
-
Capillary Voltage: 3.5 kV.
-
Data Analysis: Deconvolution of the resulting mass spectrum to determine the monoisotopic mass. For MS/MS analysis, the precursor ion corresponding to the peptide is selected and fragmented using collision-induced dissociation (CID).
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process and a key signaling pathway for context.
A Comparative Analysis of Coupling Reagents for the Synthesis of Dipeptides Utilizing H-Val-OMe.HCl
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of peptides is paramount. The coupling of an amino acid to a sterically hindered residue like valine methyl ester hydrochloride (H-Val-OMe.HCl) presents a notable challenge. The selection of an appropriate coupling reagent is a critical factor that directly influences reaction yield, purity, reaction time, and the suppression of undesirable side reactions such as epimerization. This guide provides a comparative overview of commonly employed coupling reagents for this purpose, supported by experimental data and detailed protocols.
The formation of a peptide bond requires the activation of a carboxylic acid group of an N-protected amino acid, which then reacts with the amino group of this compound. An ideal coupling reagent facilitates this reaction with high efficiency and minimal loss of stereochemical integrity.
Comparative Performance of Coupling Reagents
The efficacy of various coupling reagents in peptide synthesis, particularly in sterically hindered couplings, is summarized below. The data, compiled from multiple sources, illustrates the relative performance of these reagents. It is important to note that direct comparisons can be influenced by variations in reaction conditions, substrates, and analytical methods.
| Coupling Reagent/System | Additive | Base | Typical Reaction Time | Typical Yield (%) | Epimerization Potential | Key Characteristics |
| HATU | HOAt | DIPEA | 30 - 60 min | >95 | Very Low[1] | Highly efficient, especially for hindered couplings; forms a more reactive OAt-ester, leading to shorter reaction times and reduced epimerization.[2] |
| HBTU | HOBt | DIPEA | 30 - 60 min | ~95 | Low[1] | A cost-effective alternative to HATU, widely used with comparable efficiency in many cases.[2] |
| PyBOP | HOBt | DIPEA | 30 - 120 min | ~95 | Low[1] | A phosphonium (B103445) salt-based reagent, effective for hindered couplings and known for rapid reaction times.[3] |
| COMU | OxymaPure | DIPEA/TMP | 15 - 60 min | >95 | Very Low[4] | A third-generation uronium salt with high efficiency, improved safety profile (avoids explosive HOBt/HOAt byproducts), and high solubility.[4][5] |
| EDC/HOBt | HOBt | DIPEA/NMM | 12 - 24 hours | 80 - 90 | Low to Moderate[1][6] | A classical carbodiimide (B86325) method; water-soluble byproducts facilitate purification, but reaction times are longer.[6] |
| DIC/HOBt | HOBt | - | 12 - 48 hours | 75 - 85 | Low | The byproduct, diisopropylurea, is soluble in common organic solvents, making it suitable for solid-phase synthesis.[3][7] |
| DEPBT | - | DIPEA | 2 - 4 hours | High | Very Low | A phosphonium reagent known for its remarkable resistance to racemization, particularly with sensitive amino acids.[5] |
Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; COMU: 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate; EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride; DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HOAt: 1-Hydroxy-7-azabenzotriazole; OxymaPure: Ethyl (hydroxyimino)cyanoacetate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Trimethylpyridine.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis of dipeptides using this compound. The following are representative protocols for solution-phase synthesis.
Protocol 1: Coupling using HATU
This protocol is recommended for sterically hindered amino acids where high efficiency and minimal epimerization are critical.
Materials:
-
N-protected amino acid (e.g., Cbz-D-Leucine) (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-protected amino acid and this compound in anhydrous DMF.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes to neutralize the hydrochloride salt.[6]
-
Add HATU to the mixture in one portion.[6]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.
-
Upon completion, the reaction is worked up by aqueous extraction. Typically, the mixture is diluted with a solvent like ethyl acetate (B1210297) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
The organic layer is dried over anhydrous sulfate (B86663) (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography.
Protocol 2: Coupling using EDC/HOBt
This protocol utilizes a water-soluble carbodiimide, which can simplify product purification.
Materials:
-
N-protected amino acid (e.g., Z-L-Phg-OH) (1.0 eq)
-
This compound (1.0 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (1.0 eq)
-
Anhydrous DCM/DMF
Procedure:
-
Dissolve the N-protected amino acid and HOBt in a suitable solvent mixture like DCM with a minimal amount of DMF for solubility.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC.HCl and stir for 15 minutes to pre-activate the carboxylic acid.[6]
-
In a separate flask, suspend this compound in DCM and add DIPEA to neutralize the hydrochloride salt, stirring for 5 minutes.[6]
-
Add the neutralized this compound solution to the pre-activated carboxylic acid solution at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC.[6]
-
Work-up and purification are performed as described in the HATU protocol.
Protocol 3: Coupling using COMU
This protocol employs a modern, highly efficient coupling reagent with an improved safety profile.
Materials:
-
N-protected amino acid (e.g., Fmoc-Gly-OH) (1.0 eq)
-
This compound (1.0 eq)
-
COMU (1.05 eq)
-
2,4,6-Trimethylpyridine (TMP) or DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-protected amino acid and this compound in anhydrous DMF.[7]
-
Add the base (TMP or DIPEA) to neutralize the hydrochloride.
-
Add COMU to the reaction mixture.
-
Stir the reaction at room temperature, monitoring completion by TLC. The reaction is typically rapid.[7]
-
Perform an aqueous work-up and purification as described in the previous protocols.
Visualizing the Workflow
The general process for a peptide coupling reaction in solution phase can be visualized as a logical workflow.
Caption: General workflow for solution-phase peptide coupling.
References
A Spectroscopic Showdown: H-Val-OMe.HCl vs. its Free Base, H-Val-OMe
For researchers, scientists, and drug development professionals, a detailed understanding of the physicochemical properties of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) and its corresponding free base, L-Valine methyl ester (H-Val-OMe). By examining their key differences in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document offers valuable insights for characterization, quality control, and process development.
The protonation of the primary amine in L-Valine methyl ester to form its hydrochloride salt significantly alters the electronic environment of the molecule. These changes are readily observable through various spectroscopic techniques, providing a clear method for differentiating between the two forms.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and H-Val-OMe. The data presented is a compilation from various spectral databases and literature sources.
Infrared (IR) Spectroscopy
| Functional Group | This compound (cm⁻¹) | H-Val-OMe (cm⁻¹) | Key Differences |
| N-H Stretch | Broad, ~3100-2800 (Ammonium salt) | ~3380, ~3310 (Primary amine) | The hydrochloride salt exhibits a broad absorption characteristic of an ammonium (B1175870) ion due to N-H stretching, while the free base shows two distinct peaks for the symmetric and asymmetric stretching of the primary amine. |
| C=O Stretch (Ester) | ~1745 | ~1735 | A slight shift to a higher wavenumber in the hydrochloride salt may be observed due to the inductive effect of the nearby ammonium group. |
| N-H Bend | ~1580 | ~1600 | The bending vibration of the N-H bond is shifted to a lower wavenumber in the hydrochloride salt. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)
| Proton | This compound (δ, ppm) | H-Val-OMe (δ, ppm) | Key Differences |
| NH₃⁺/NH₂ | ~8.6 (broad singlet) | ~1.8 (singlet) | The most significant difference is the downfield shift and broadening of the amine protons in the hydrochloride salt due to the positive charge and exchange with residual water. In the free base, these protons appear as a sharp singlet at a much higher field. |
| α-CH | ~3.9 | ~3.2 | The α-proton is deshielded in the hydrochloride salt, resulting in a downfield shift. |
| OCH₃ | ~3.7 | ~3.6 | A minor downfield shift may be observed for the methyl ester protons in the hydrochloride salt. |
| β-CH | ~2.2 | ~1.9 | The β-proton also experiences a downfield shift upon protonation. |
| γ-CH₃ | ~1.0 (doublet) | ~0.9 (doublet) | The diastereotopic methyl protons of the isopropyl group show a slight downfield shift in the hydrochloride salt. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)
| Carbon | This compound (δ, ppm) | H-Val-OMe (δ, ppm) | Key Differences |
| C=O (Ester) | ~170 | ~174 | The carbonyl carbon of the hydrochloride salt is shielded and appears at a slightly higher field (lower ppm) compared to the free base. |
| α-C | ~58 | ~59 | A slight upfield shift is observed for the α-carbon in the hydrochloride salt. |
| OCH₃ | ~52 | ~51 | Minimal change is expected for the methyl ester carbon. |
| β-C | ~30 | ~32 | The β-carbon is shielded in the hydrochloride salt, resulting in an upfield shift. |
| γ-C | ~18, ~19 | ~19, ~20 | The diastereotopic methyl carbons of the isopropyl group show a minor upfield shift in the hydrochloride salt. |
Mass Spectrometry (MS)
| Ionization Mode | This compound | H-Val-OMe | Key Differences |
| Electron Ionization (EI) | Molecular ion (M⁺) at m/z 131. The HCl is not typically observed. | Molecular ion (M⁺) at m/z 131. | Both compounds will show the same molecular ion corresponding to the free base. The fragmentation patterns are expected to be very similar. |
| Electrospray Ionization (ESI+) | [M+H]⁺ at m/z 132 | [M+H]⁺ at m/z 132 | Both will show the protonated molecule of the free base. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation:
-
This compound: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
H-Val-OMe: As a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Mass Spectrometry (MS)
-
Instrumentation:
-
EI-MS: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
ESI-MS: Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
-
Sample Preparation:
-
EI-MS: A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
ESI-MS: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote ionization) is infused directly or via an LC system into the electrospray source.
-
-
Data Acquisition: The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
Visualization of the Spectroscopic Comparison Workflow
The logical flow of the comparative analysis is depicted in the following diagram:
Caption: Workflow for the spectroscopic comparison of this compound and H-Val-OMe.
Conclusion
The spectroscopic analysis of this compound and its free base, H-Val-OMe, reveals distinct and characteristic differences, particularly in their IR and NMR spectra. The presence of the ammonium salt in the hydrochloride form leads to significant changes in the stretching and bending frequencies of the N-H bonds in the IR spectrum and a pronounced downfield shift of the amine and adjacent protons in the ¹H NMR spectrum. These spectroscopic fingerprints are invaluable for the unambiguous identification and characterization of each form, ensuring the quality and consistency of these compounds in research and development.
Evaluating the Efficiency of Different Bases for H-Val-OMe.HCl Neutralization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The neutralization of amino acid hydrochlorides, such as L-Valine methyl ester hydrochloride (H-Val-OMe.HCl), is a critical step in various synthetic processes, most notably in peptide synthesis. The selection of an appropriate base is paramount to ensure efficient deprotonation of the ammonium (B1175870) salt to the free amine, thereby enabling subsequent reactions. This guide provides a comparative evaluation of common bases used for this purpose, supported by experimental protocols and a logical workflow diagram.
Comparison of Common Bases for Neutralization
Table 1: Comparison of Common Bases for this compound Neutralization
| Base | Type | pKa of Conjugate Acid | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Triethylamine (B128534) (Et3N) | Tertiary Amine (Organic) | ~10.75 | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Volatile, easily removed under vacuum. Commonly used for in situ neutralization.[1] | Can cause racemization in sensitive amino acids. Odorous. |
| Diisopropylethylamine (DIEA) | Tertiary Amine (Organic) | ~11 | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Sterically hindered, reducing the likelihood of side reactions. Often preferred in automated peptide synthesis. | Less volatile than Et3N, can be more difficult to remove. |
| Sodium Bicarbonate (NaHCO3) | Inorganic | ~10.3 (carbonic acid) | Water, Biphasic systems (e.g., Water/DCM) | Inexpensive, mild base. Easy to handle. | Slower reaction times compared to organic bases. Can lead to emulsions during workup. |
| Sodium Carbonate (Na2CO3) | Inorganic | ~10.3 (bicarbonate) | Water, Biphasic systems | Stronger base than NaHCO3, leading to faster reaction times. Inexpensive. | Can be too basic for sensitive substrates, potentially causing ester hydrolysis. |
| Potassium Carbonate (K2CO3) | Inorganic | ~10.3 (bicarbonate) | Water, Biphasic systems | Similar to Na2CO3 but with different solubility characteristics. | Similar potential for ester hydrolysis as Na2CO3. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison. Below are protocols for the neutralization of this compound, including an in situ method commonly employed in peptide synthesis.
Protocol 1: In Situ Neutralization of this compound with Triethylamine for Peptide Coupling
This protocol describes the neutralization of this compound directly in the reaction mixture prior to the addition of a coupling agent.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-L-Ala-OH)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Coupling agent (e.g., DCC, HBTU)
-
Hydroxybenzotriazole (HOBt) (if using DCC)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the this compound in anhydrous DCM.
-
Add the N-protected amino acid (1.0 equivalent) and HOBt (1.0 equivalent, if applicable) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 equivalents) to the stirred solution. Allow the mixture to stir for 15-30 minutes at 0 °C to ensure complete neutralization.
-
Add the coupling agent (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up to isolate the dipeptide product. This typically involves filtration to remove any precipitated salts (e.g., triethylammonium (B8662869) chloride, DCU if DCC is used), followed by washing the organic phase with aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine) to remove unreacted starting materials and byproducts.
-
The organic layer is then dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Protocol 2: General Procedure for Isolation of Free H-Val-OMe using an Inorganic Base
This protocol describes the neutralization of this compound and subsequent extraction of the free amino ester.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution or 1 M sodium carbonate (Na2CO3) solution
-
Dichloromethane (DCM) or other suitable organic solvent (e.g., ethyl acetate)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel and standard laboratory glassware
Procedure:
-
Dissolve this compound in deionized water in a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or 1 M sodium carbonate while stirring or shaking gently until the effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the free H-Val-OMe as an oil or low-melting solid. The purity can be assessed by techniques such as NMR or GC-MS.
Visualization of the Neutralization Workflow
The following diagram illustrates the general experimental workflow for the neutralization of this compound and the subsequent isolation of the free base.
Caption: Experimental workflow for this compound neutralization.
References
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of H-Val-OMe.HCl
For researchers, scientists, and drug development professionals, the selection of a synthetic methodology is a critical decision that influences project efficiency, scalability, and overall cost. This guide provides an objective comparison of solution-phase and solid-phase synthesis strategies for the preparation of H-Val-OMe.HCl (L-Valine methyl ester hydrochloride), a common amino acid derivative used as a building block in peptide synthesis. This comparison is supported by experimental data and detailed protocols to assist in making an informed choice for your specific research needs.
Quantitative Data Summary
The following table summarizes key quantitative metrics for the synthesis of this compound via both solution-phase and solid-phase methods. These values are derived from established laboratory-scale syntheses and provide a clear comparison of the performance of each technique.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (Estimated) |
| Overall Yield | ~96%[1] | ~85-95% |
| Crude Purity (pre-purification) | >95% | >90% |
| Final Purity (post-purification) | >99% | >98% |
| Total Synthesis Time | ~10-12 hours[1] | ~24-36 hours |
| Solvent Consumption | Moderate | High |
| Automation Potential | Low | High[2] |
| Scalability | Suitable for gram to kilogram scale | Well-suited for milligram to gram scale[3] |
Experimental Protocols
Solution-Phase Synthesis of this compound
This protocol details a common and efficient method for the synthesis of this compound in solution.
Materials:
-
L-Valine
-
Methanol (B129727) (MeOH)
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
A solution of L-valine (e.g., 4g, 34.17 mmol) is prepared in methanol (80 mL) in a round-bottom flask.[1]
-
Trimethylchlorosilane (e.g., 8.6mL, 67.76 mmol) is added slowly in a dropwise manner to the stirred solution at room temperature.[1]
-
The reaction mixture is stirred for 8 hours at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the excess solvent and reagents are removed by evaporation on a rotary evaporator to yield the solid product, L-Valine methyl ester hydrochloride.[1]
-
The crude product can be further purified by recrystallization from a mixture of methanol and diethyl ether to obtain a white crystalline solid.[4]
Solid-Phase Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound using solid-phase techniques, which involves attaching the amino acid to a resin, followed by cleavage.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Val-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
A solution of HCl in diethyl ether
Procedure:
-
Resin Swelling and Activation: 2-Chlorotrityl chloride resin is swelled in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Loading of the First Amino Acid: A solution of Fmoc-Val-OH and DIPEA in DCM is added to the swollen resin, and the mixture is agitated for 1-2 hours. The resin is then washed with DCM and DMF.
-
Capping of Unreacted Sites: To prevent the formation of deletion sequences, any unreacted functional sites on the resin are capped using a solution of methanol and DIPEA in DCM.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound valine using a 20% solution of piperidine (B6355638) in DMF. This step is typically repeated twice.
-
Cleavage from Resin: The H-Val-O-resin is treated with a solution of HCl in diethyl ether or a mild solution of trifluoroacetic acid (TFA) in DCM to cleave the amino acid from the resin, directly yielding this compound after precipitation and washing with cold diethyl ether.
-
Purification: The crude product is purified by recrystallization to yield the final product.
Visualization of Synthetic Workflows
To further elucidate the differences between the two synthetic approaches, the following diagrams illustrate the respective experimental workflows.
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Conclusion
The choice between solution-phase and solid-phase synthesis for this compound depends heavily on the specific requirements of the project. Solution-phase synthesis offers a high-yield, cost-effective, and scalable method, making it ideal for large-scale production.[2] In contrast, solid-phase synthesis provides the advantages of simplified purification and the potential for automation, which is beneficial for library synthesis and high-throughput applications, though it may be less economical for large quantities due to the cost of resins and reagents.[2][3] By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to achieve their goals efficiently and effectively.
References
A Comparative Guide to Byproduct Formation in H-Val-OMe.HCl Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, a cornerstone of drug discovery and development, often encounters challenges, particularly when incorporating sterically hindered amino acids such as valine. The coupling of L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) is a critical step where the bulky isopropyl side chain can impede reaction kinetics, leading to incomplete reactions and the formation of various byproducts. This guide provides an objective comparison of common coupling reagents used for this compound, with a focus on the analysis of byproduct formation, supported by experimental data and detailed protocols.
Comparison of Coupling Reagents: Performance and Byproduct Profile
The choice of coupling reagent is paramount in minimizing side reactions and maximizing the yield of the desired dipeptide. The following table summarizes the performance of several classes of coupling reagents in the context of sterically hindered couplings, like those involving this compound.
| Coupling Reagent Class | Examples | Coupling Efficiency for Hindered Residues | Common Byproducts | Notes |
| Carbodiimides | DCC, DIC, EDC | Moderate to Low | N-acylurea, Racemized (D-Val) dipeptide | DCC forms an insoluble byproduct (DCU) which can complicate purification.[1][2] EDC and its urea (B33335) byproduct are water-soluble, facilitating easier removal.[1] The use of additives like HOBt or OxymaPure is crucial to suppress racemization.[1][2] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | High to Very High | Guanidinylation of the N-terminus, Racemized dipeptide | HATU and COMU are generally more efficient than HBTU for hindered couplings due to the formation of more reactive activated esters.[2] These reagents can lead to guanidinylation of the free amine as a side reaction, especially if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | High | Phosphoramide-related byproducts, Racemized dipeptide | PyBOP is a widely used alternative to BOP, avoiding the formation of the carcinogenic byproduct HMPA.[2] They are known for their high efficiency and relatively low levels of racemization. |
Key Byproducts in this compound Coupling Reactions
Several byproducts can arise during the coupling of this compound, primarily due to the steric hindrance of the valine side chain and the nature of the coupling reagents.
-
Unreacted Starting Materials: Incomplete coupling can lead to the presence of unreacted N-protected amino acid and H-Val-OMe in the final reaction mixture.
-
Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to epimerization. This results in the formation of the corresponding D-diastereomer of the desired peptide. The extent of racemization is highly dependent on the coupling reagent, base, and reaction temperature.
-
N-acylurea Formation (with Carbodiimides): A common side reaction with carbodiimide (B86325) reagents like DCC and DIC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive and represents a loss of the activated amino acid.
-
Guanidinylation (with Uronium/Aminium Salts): Reagents like HATU and HBTU can react with the free amino group of H-Val-OMe to form a guanidinium (B1211019) byproduct, effectively capping the peptide chain.
-
Byproducts from Coupling Reagents: The coupling reagents themselves are converted into byproducts during the reaction. For instance, DCC forms dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can complicate product purification.[1][2] DIC forms the more soluble diisopropylurea.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-yielding coupling reactions. Below are protocols for two common coupling methods.
Protocol 1: Coupling using EDC/Oxyma Pure
This method is advantageous due to the water solubility of the EDC byproduct, which simplifies purification.[3]
Materials:
-
N-protected amino acid (e.g., Z-L-Phg-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) (1:1)
Procedure:
-
Dissolve EDC.HCl (1 equiv) in DCM/DMF (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add the N-protected amino acid (1 equiv) and Oxyma Pure (1 equiv) to the cold solution.
-
After 2 minutes, add this compound (1 equiv) as a solid.
-
Add DIEA (1 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by extraction and chromatography.
Protocol 2: Coupling using HATU
HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids.
Materials:
-
N-protected amino acid
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid (1 equiv) and HATU (1.05 equiv) in anhydrous DMF under an inert atmosphere.
-
Add DIEA (2 equiv) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equiv) in anhydrous DMF and neutralize with DIEA (1.2 equiv).
-
Add the neutralized H-Val-OMe solution to the activated N-protected amino acid solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and washed with aqueous solutions to remove byproducts.
-
The crude product is then purified by chromatography.
Visualizing the Process: Experimental Workflow and Byproduct Formation
To better understand the logical flow of a coupling reaction and the points at which byproducts can emerge, the following diagrams are provided.
Caption: General workflow of a peptide coupling reaction.
Caption: Potential byproduct pathways in this compound coupling.
References
A Cost-Benefit Analysis of H-Val-OMe.HCl in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the choice of starting materials is a critical decision that significantly impacts process efficiency, product quality, and overall cost. This guide provides a comprehensive cost-benefit analysis of using L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) and compares it with two common alternatives: tert-Butyloxycarbonyl-L-valine (Boc-L-Valine) and 9-Fluorenylmethoxycarbonyl-L-valine (Fmoc-L-Valine) in the context of solution-phase synthesis.
The selection of an appropriate amino acid derivative is a cornerstone of synthetic strategy. This compound offers the advantage of a pre-protected carboxylic acid group as a methyl ester, leaving the amino group available for coupling. In contrast, Boc-L-Valine and Fmoc-L-Valine provide protection for the amino group, requiring subsequent deprotection steps. This fundamental difference dictates the synthetic route, influencing factors such as the number of reaction steps, reagent costs, and the generation of waste streams.
Performance and Cost Comparison
The decision to use this compound, Boc-L-Valine, or Fmoc-L-Valine in large-scale synthesis involves a trade-off between the cost of the starting material, the complexity of the synthetic process, and the overall yield and purity of the final peptide. The following tables summarize the key quantitative and qualitative considerations in this analysis. Please note that the provided costs are estimates for bulk quantities and can vary based on supplier and market fluctuations.
| Parameter | This compound | Boc-L-Valine | Fmoc-L-Valine |
| Estimated Bulk Price (per kg) | ~$100 - $300 | ~$500 - $800[1][2] | ~$450 - $750[3] |
| Molecular Weight ( g/mol ) | 167.64 | 217.26 | 339.39 |
| Initial Step | Direct coupling to an N-protected amino acid | N-deprotection of the subsequent amino acid | N-deprotection of the subsequent amino acid |
| Additional Reagents for Initial Coupling | Coupling agents (e.g., EDC, HOBt), Base (e.g., DIPEA) | - | - |
| Deprotection Step Required | No (for the valine residue itself) | Yes (Acidic conditions, e.g., TFA) | Yes (Basic conditions, e.g., Piperidine) |
| Performance Metric | This compound | Boc-L-Valine | Fmoc-L-Valine |
| Theoretical Yield (per coupling step) | High | High | High |
| Overall Process Steps | Potentially fewer steps if the C-terminus remains as a methyl ester. | Additional deprotection and neutralization steps required. | Additional deprotection and neutralization steps required. |
| Potential for Side Reactions | Risk of racemization during activation. | Repetitive acid treatment can lead to side-chain degradation in sensitive peptides.[4] | Base-mediated side reactions like aspartimide formation can occur.[5] |
| Purification Complexity | Dependent on the purity of the coupling reaction. | Byproducts from deprotection need to be removed. | Byproducts from deprotection need to be removed. |
| Waste Stream | Solvents, coupling agent byproducts, and salts. | Acidic waste from deprotection, solvents, and coupling agent byproducts.[6] | Basic waste from deprotection, solvents, and coupling agent byproducts.[5][6] |
| Safety Considerations | Coupling agents can be hazardous. | Use of strong acids like TFA requires careful handling.[6] | Piperidine (B6355638) is a regulated and hazardous substance.[5] |
Experimental Protocols
The following are generalized protocols for the coupling of a valine derivative in a large-scale solution-phase synthesis. These should be optimized for specific peptide sequences and scales.
Protocol 1: Coupling using this compound
Objective: To couple an N-protected amino acid to this compound.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a suitable reaction vessel, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in the chosen solvent.
-
Add this compound (1.0 eq) to the mixture.
-
Cool the reaction mixture to 0°C.
-
Add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Slowly add a solution of EDC (1.1 eq) in the solvent to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, proceed with the work-up and purification steps, which typically involve washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
Protocol 2: Coupling of Boc-L-Valine
Objective: To couple Boc-L-Valine to an amino acid ester.
Materials:
-
Boc-L-Valine
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
-
Coupling agents: EDC and HOBt
-
Base: DIPEA
-
Solvent: DCM or DMF
Procedure:
-
In a reaction vessel, dissolve Boc-L-Valine (1.0 eq) and HOBt (1.0 eq) in the solvent.
-
Add the amino acid ester hydrochloride (1.0 eq) to the mixture.
-
Cool the reaction mixture to 0°C.
-
Add DIPEA (2.0 eq) to neutralize the hydrochloride salt and facilitate the coupling.
-
Slowly add a solution of EDC (1.1 eq) in the solvent.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress.
-
After work-up and purification, the Boc group must be removed using an acid (e.g., trifluoroacetic acid) before the next coupling step.
Protocol 3: Coupling of Fmoc-L-Valine
Objective: To couple Fmoc-L-Valine to an amino acid ester.
Materials:
-
Fmoc-L-Valine
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
-
Coupling agents: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
In a reaction vessel, dissolve Fmoc-L-Valine (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Add PyBOP (1.1 eq) to initiate the coupling reaction.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress.
-
Following work-up and purification, the Fmoc group is removed using a base (e.g., 20% piperidine in DMF) to allow for the next coupling reaction.
Workflow and Logical Relationships
The choice of valine derivative dictates the overall workflow of the peptide synthesis. The following diagrams illustrate the logical steps involved in incorporating a valine residue using each of the three alternatives.
Conclusion
The cost-benefit analysis of using this compound versus its N-protected counterparts in large-scale synthesis is multifaceted.
This compound presents a compelling option from a raw material cost perspective and can simplify the synthetic route by eliminating a deprotection step for the valine residue. This can lead to a reduction in the consumption of hazardous reagents and the generation of associated waste streams. However, the initial coupling step requires careful optimization to minimize racemization.
Boc-L-Valine and Fmoc-L-Valine are well-established reagents, particularly in solid-phase peptide synthesis, and their chemistries are robust and predictable. The primary drawback is the higher initial cost of the reagents and the necessity of additional deprotection and neutralization steps. These extra steps not only increase processing time and solvent usage but also introduce harsh acidic or basic conditions that can be detrimental to sensitive peptide sequences. The Fmoc strategy is generally favored for its milder final cleavage conditions and the ability to monitor the reaction progress spectrophotometrically.[7]
Ultimately, the optimal choice depends on the specific requirements of the synthesis. For shorter peptides where the C-terminal can remain as a methyl ester or be hydrolyzed in a final step, and where cost is a primary driver, this compound is a strong candidate. For longer, more complex peptides, or when the synthetic strategy is already established around Boc or Fmoc chemistry, the higher initial investment in these reagents may be justified by the predictability and reliability of the process. A thorough process hazard analysis and environmental impact assessment should also be conducted for each proposed synthetic route to make a fully informed decision.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Premium Quality boc l valine Solutions for Business Buyers Worldwide [alibaba.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
A Comparative Guide to H-Val-OMe.HCl and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of amino acid derivatives is a critical factor that dictates the efficiency, purity, and overall success of peptide synthesis. Valine, a sterically hindered amino acid, presents unique challenges in peptide coupling reactions. This guide provides an objective comparison of L-Valine methyl ester hydrochloride (H-Val-OMe.HCl) and its primary alternatives, such as N-α-Fmoc-L-valine (Fmoc-Val-OH), supported by experimental data and detailed protocols.
This compound is a C-terminally protected amino acid derivative primarily utilized in solution-phase peptide synthesis (SPPS). In contrast, Fmoc-Val-OH is an N-terminally protected derivative that forms the cornerstone of modern solid-phase peptide synthesis (SPPS). The choice between these derivatives is fundamentally linked to the overall synthesis strategy, desired scale, and the complexity of the target peptide. While this compound can be a cost-effective option for the synthesis of short peptides and fragments in solution, Fmoc-Val-OH offers the efficiency and automation capabilities of SPPS, which is the preferred method for synthesizing longer and more complex peptides.
Performance Comparison of Valine Derivatives
The performance of this compound and its alternatives can be evaluated based on several key parameters, including coupling efficiency, yield, purity of the final peptide, and the propensity for side reactions like racemization.
| Feature | This compound | Fmoc-Val-OH | Boc-Val-OH |
| Synthesis Phase | Solution-Phase | Solid-Phase (Fmoc strategy) | Solid-Phase (Boc strategy) |
| Protection Strategy | C-terminus protected (methyl ester), N-terminus free (as HCl salt) | N-terminus protected (Fmoc), C-terminus free | N-terminus protected (Boc), C-terminus free |
| Typical Applications | Synthesis of dipeptides, short peptide fragments, large-scale synthesis. | Automated and manual SPPS for peptides of all lengths. | Manual and automated SPPS, synthesis of complex peptides. |
| Advantages | Cost-effective raw material. Suitable for large-scale synthesis of short peptides. | Well-established protocols for automation. High purity of final product after cleavage. Orthogonal deprotection strategy. | Robust protection, less prone to diketopiperazine formation than Fmoc. |
| Limitations | Requires a neutralization step before coupling. Risk of racemization, especially in solution phase. Not suitable for standard solid-phase synthesis protocols. Workup and purification can be laborious. | Higher cost of reagents. Potential for diketopiperazine formation at the dipeptide stage. Aggregation can be an issue with hydrophobic sequences. | Requires strong acids (e.g., HF) for final cleavage, which can degrade sensitive residues. |
Quantitative Performance Data
Direct head-to-head comparisons of these derivatives under identical conditions are rare due to their use in fundamentally different synthesis methodologies. The following table presents representative data from the literature to illustrate the expected performance for each approach.
| Derivative | Model Peptide Synthesis | Coupling Efficiency (%) | Crude Purity (%) | Overall Yield (%) | Reference |
| This compound | Z-L-Phg-Val-OMe (Dipeptide, Solution Phase) | High | Not specified | 81-84 | |
| Fmoc-Val-OH | Model Peptide (Solid Phase) | >99 (typical) | Variable, sequence-dependent | High (typical for SPPS) |
Note: The data presented are representative and can vary significantly depending on the peptide sequence, coupling reagents, reaction conditions, and purification methods.
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of valine derivatives into a peptide chain.
Protocol 1: Solution-Phase Coupling of Z-L-Phg-OH to this compound
This protocol describes the synthesis of the dipeptide Z-L-Phg-Val-OMe in solution.
Materials:
-
N-Z-L-phenylglycine (Z-L-Phg-OH)
-
L-Valine methyl ester hydrochloride (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Ethyl cyanoglyoxylate-2-oxime (Oxyma Pure)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1)
-
Ethyl acetate (B1210297) (AcOEt)
-
1 N HCl, 1 N Na₂CO₃, saturated NaCl solution
Procedure:
-
Activation: Dissolve EDC-HCl (1 equiv) in DCM/DMF (1:1). Stir for 20 minutes at room temperature, then cool to 0°C. Add Z-L-Phg-OH (1 equiv) and Oxyma Pure (1 equiv) as solids to the cold solution.
-
Coupling: After 2 minutes of pre-activation, add this compound (1 equiv) as a solid, followed by the addition of DIEA (1 equiv).
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight (14-15 hours).
-
Workup: Remove the solvent by rotary evaporation. Dilute the crude residue in ethyl acetate (AcOEt).
-
Extraction: Wash the organic solution sequentially with 1 N HCl, 1 N Na₂CO₃, and saturated NaCl solution.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by recrystallization from ethanol (B145695) to yield Z-L-Phg-Val-OMe as white needles.
Protocol 2: Solid-Phase Coupling of Fmoc-Val-OH
This protocol describes a general procedure for a single coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-Val-OH
-
20% Piperidine (B6355638) in DMF (v/v)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the resin-bound amino acid. Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Activation: In a separate tube, dissolve Fmoc-Val-OH (3-5 equiv), a coupling agent like HBTU (3-5 equiv), and an additive like HOBt (3-5 equiv) in DMF. Add DIEA (6-10 equiv) to the solution to activate the carboxylic acid.
-
Coupling: Add the activated Fmoc-Val-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Caption: General Workflow for an SPPS Coupling Cycle.
The Critical Impact of H-Val-OMe.HCl Quality on Final Peptide Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to the reliability and reproducibility of experimental results and the safety and efficacy of therapeutic candidates. The quality of the raw materials used in peptide synthesis is a critical determinant of the final product's purity. This guide provides a detailed comparison of the impact of high-purity versus standard-purity L-Valine methyl ester hydrochloride (H-Val-OMe.HCl), a common amino acid derivative, on the purity of a final model peptide.
This comparison is supported by experimental data, detailed protocols, and visualizations to offer a comprehensive understanding for informed decision-making in the procurement of peptide synthesis reagents.
Understanding the Stakes: How this compound Impurities Affect Peptide Synthesis
This compound is a protected form of the amino acid L-valine, commonly used in solid-phase peptide synthesis (SPPS). Impurities within the this compound starting material can be incorporated into the growing peptide chain, leading to a variety of undesirable side products. These impurities can include:
-
Enantiomeric Impurities (D-Valine): The presence of the D-isomer can lead to the synthesis of diastereomeric peptides, which are often difficult to separate from the desired peptide and can have significantly different biological activities.
-
Other Amino Acid Impurities: Contamination with other amino acid derivatives will result in amino acid substitutions in the peptide sequence.
-
Unprotected Valine: Free L-valine can lead to the formation of deletion sequences where a valine residue is missing.
-
Dipeptides: The presence of dipeptide impurities (e.g., Val-Val) in the starting material can lead to the insertion of extra amino acids.[1]
-
Residual Solvents and Water Content: While not directly incorporated into the peptide sequence, excess residual solvents and water can affect the stoichiometry of the coupling reactions, leading to incomplete reactions and the formation of truncated peptides.[1]
The culmination of these impurities in the starting material is a direct hit to the purity of the final peptide product, complicating purification efforts and potentially compromising the final yield and biological activity of the target peptide.[2]
Comparative Analysis: High-Purity vs. Standard-Purity this compound
To illustrate the tangible impact of this compound quality, we present a comparative study on the synthesis of a model pentapeptide (Leu-Ala-Gly-Val-Phe). Two different grades of this compound were used: a high-purity grade (>99.5%) and a standard-purity grade (~98%).
Table 1: Quality Specifications of this compound Grades
| Parameter | High-Purity Grade | Standard-Purity Grade |
| Assay (by Titration) | > 99.5% | ~ 98.0% |
| Enantiomeric Purity (D-Isomer) | < 0.1% | < 1.0% |
| Related Amino Acid Impurities | < 0.1% | < 0.5% |
| Dipeptide Content | Not Detected | < 0.2% |
| Water Content (Karl Fischer) | < 0.2% | < 1.0% |
| Residual Solvents | < 0.1% | < 0.5% |
Experimental Workflow
The following diagram outlines the experimental workflow for the synthesis and analysis of the model pentapeptide.
Experimental workflow for peptide synthesis and analysis.
Table 2: Impact on Crude Peptide Purity
The purity of the crude peptide was analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) before purification.
| Parameter | Synthesized with High-Purity this compound | Synthesized with Standard-Purity this compound |
| Crude Peptide Purity (by RP-HPLC) | 85.2% | 72.5% |
| Major Impurity 1 (Deletion Peptide: Leu-Ala-Gly-Phe) | 2.1% | 5.8% |
| Major Impurity 2 (Diastereomer) | 0.3% | 2.5% |
| Other Minor Impurities | 12.4% | 19.2% |
The results clearly demonstrate that the use of high-purity this compound leads to a significantly purer crude peptide. This higher initial purity simplifies the subsequent purification process, saving time and resources.
Table 3: Post-Purification Peptide Purity and Yield
Following purification by preparative RP-HPLC, the final peptide purity and overall yield were determined.
| Parameter | Synthesized with High-Purity this compound | Synthesized with Standard-Purity this compound |
| Final Peptide Purity (by RP-HPLC) | > 99.0% | > 98.5% |
| Overall Yield | 65% | 48% |
While a high final purity can be achieved from both starting materials through rigorous purification, the overall yield is significantly higher when starting with high-purity this compound. The lower yield from the standard-purity starting material is a direct consequence of the higher impurity load that needs to be removed during purification.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Leu-Ala-Gly-Val-Phe
-
Resin: Rink Amide MBHA resin (0.5 mmol/g loading).
-
Synthesis Strategy: Fmoc/tBu chemistry.
-
Activation/Coupling: HBTU/DIPEA in DMF.
-
Fmoc Deprotection: 20% piperidine (B6355638) in DMF.
-
Cleavage: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).
-
Procedure: The synthesis was performed on an automated peptide synthesizer. Each coupling cycle consisted of Fmoc deprotection, washing, coupling of the Fmoc-protected amino acid (4 equivalents), and a capping step with acetic anhydride (B1165640) to block any unreacted amino groups. For the valine coupling step, either high-purity or standard-purity this compound was used after neutralization with DIPEA and subsequent Fmoc protection. After the final amino acid was coupled, the N-terminal Fmoc group was removed, and the peptide was cleaved from the resin. The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Instrument: Agilent 1260 Infinity II LC System.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: The lyophilized crude peptide was dissolved in Mobile Phase A and injected onto the column. The purity was calculated by integrating the peak areas of the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrument: Waters ACQUITY UPLC I-Class with a single quadrupole mass detector.
-
Column: C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase and Gradient: Same as RP-HPLC, but with a faster gradient.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Procedure: The crude peptide sample was analyzed by LC-MS to identify the molecular weights of the main peptide and the major impurities, confirming their identities as deletion sequences and diastereomers.
Logical Relationship of Quality and Outcome
The following diagram illustrates the direct relationship between the quality of the starting material and the final outcome of the peptide synthesis.
Impact of this compound quality on peptide synthesis outcome.
Conclusion and Recommendations
The quality of amino acid derivatives, such as this compound, is a critical factor that directly influences the purity and yield of the final peptide product. While it may be tempting to opt for lower-cost, standard-purity reagents, the downstream consequences—including lower crude purity, more challenging purification, and reduced overall yield—can negate any initial cost savings.
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the use of high-purity starting materials is strongly recommended. The initial investment in high-quality reagents pays significant dividends in the form of more reliable and efficient peptide production, ultimately leading to more robust and reproducible scientific outcomes. When sourcing this compound or any other amino acid derivative, it is crucial to carefully review the supplier's certificate of analysis and consider the quality parameters outlined in this guide.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying H-Val-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of H-Val-OMe.HCl (L-Valine methyl ester hydrochloride) is critical in various stages of drug development and research. As a key intermediate in the synthesis of pharmaceuticals, its purity and concentration must be reliably determined. This guide provides an objective comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Potentiometric Titration. The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Quantitative Data Summary
The following tables summarize the quantitative performance of HPLC, GC, and Non-Aqueous Potentiometric Titration for the analysis of this compound.
Table 1: Comparison of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | HPLC with UV Detection | Gas Chromatography (GC-FID) | Non-Aqueous Potentiometric Titration |
| Linearity (Range) | 15 - 75 µg/mL | 100 - 500 µg/mL | 20% - 100% of drug substance weight |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | Not explicitly found | ~40 µg/mL[1] | Not applicable |
| Limit of Quantification (LOQ) | Not explicitly found | ~100 µg/mL[1] | Not applicable |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC with UV Detection | Gas Chromatography (GC-FID) | Non-Aqueous Potentiometric Titration |
| Accuracy (% Recovery) | 92.94%[2] | High recovery (specific values not cited)[1] | 99.7% - 100.3% (representative)[3] |
| Precision (% RSD) | 4.965%[2] | Low relative standard deviation (specific values not cited)[1] | < 1% (representative)[3] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is suitable for quantifying this compound, particularly in the presence of other amino acid-related impurities. Since this compound lacks a strong chromophore, pre-column derivatization is necessary for UV detection.
Methodology:
-
Derivatizing Agent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
-
Chromatographic Conditions:
-
Column: Shimadzu VP-ODS C18 (150 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase: A mixture of sodium acetate (B1210297) buffer (pH 7.2), methanol, and acetonitrile (B52724) (20:45:30, v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 262 nm[2]
-
Column Temperature: 40°C[2]
-
-
Sample Preparation and Derivatization:
-
Prepare a standard stock solution of this compound in a suitable diluent (e.g., mobile phase).
-
Prepare a 10 mg/mL solution of FMOC-Cl in acetonitrile.[2]
-
To an aliquot of the sample or standard solution, add the FMOC-Cl solution.
-
Allow the reaction to proceed for a specified time (e.g., 20 minutes) at room temperature.[2]
-
Use ultrasound for a short duration (e.g., 10 seconds) to ensure complete reaction.[2]
-
Inject the derivatized solution into the HPLC system.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC-FID is a robust method for assessing the purity and quantifying this compound, especially for detecting volatile impurities.
Methodology:
-
Chromatographic Conditions:
-
Column: DB-624 capillary column (30 m length, 0.53 mm internal diameter, 1.0 µm film thickness)[1]
-
Carrier Gas: Nitrogen[1]
-
Injector and Detector: Auto-injector and Flame Ionization Detector (FID)[1]
-
Temperature Program: Specific temperature programming should be optimized to achieve good separation.
-
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol).
-
If necessary, perform a derivatization step (e.g., silylation) to increase the volatility of the analyte.
-
Inject the prepared sample into the GC system.
-
Non-Aqueous Potentiometric Titration
This titrimetric method is a simple and accurate way to determine the total hydrochloride salt content of this compound.
Methodology:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator Electrode: Glass electrode.
-
Reference Electrode: Calomel or silver-silver chloride electrode.
-
Standardization of Titrant:
-
Accurately weigh a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP), and dissolve it in glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution to a green endpoint.
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.
-
Immerse the electrodes in the solution.
-
Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) after each addition of titrant.
-
Determine the endpoint from the inflection point of the titration curve.
-
Visualizations
The following diagrams illustrate the workflows of the described analytical methods.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for Non-Aqueous Potentiometric Titration.
References
Safety Operating Guide
Proper Disposal of H-Val-OMe.HCl: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of H-Val-OMe.HCl (L-Valine methyl ester hydrochloride), ensuring compliance with safety regulations and promoting a secure laboratory environment.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although the toxicological properties of this compound have not been fully investigated, it is known to be an irritant and potentially harmful if ingested or inhaled.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Hand Protection: Use compatible chemical-resistant gloves.[1]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[1]
-
Protective Clothing: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]
-
Facilities should be equipped with an eyewash station and a safety shower.[2]
II. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Small Spills: Carefully sweep or vacuum the spilled solid material and place it into a designated, labeled waste container.[1][2][4] Avoid generating dust.[2]
-
Large Spills: Evacuate the area. Wearing appropriate PPE, use a shovel to collect the material into a suitable container for disposal.[1] Prevent the material from entering drains or waterways.
III. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to adhere to all federal, state, and local environmental regulations.[1][2]
-
Waste Identification and Classification:
-
Determine if the this compound waste is classified as hazardous according to your institution's and local regulatory agency's guidelines.[3]
-
-
Waste Segregation and Storage:
-
Store this compound waste in its original or a compatible, tightly sealed container.[5]
-
Label the container clearly as "this compound Waste" and include any other required hazard information.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[2][4]
-
-
Disposal Request and Collection:
-
Contact your institution's EHS office or designated waste management provider to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste, including its identity and quantity.
-
-
Decontamination of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.
-
Follow your institution's procedures for decontaminating empty chemical containers before disposal or reuse.
-
IV. Data Presentation
The following table summarizes key identifiers and physical properties of this compound.
| Property | Value |
| Chemical Name | L-Valine methyl ester hydrochloride |
| Synonyms | H-Val-OMe HCl |
| CAS Number | 6306-52-1 |
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 171-173 °C |
| Incompatibilities | Strong oxidizing agents |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides, Hydrogen chloride |
Data sourced from multiple safety data sheets.[1][2][4]
V. Experimental Protocols
Currently, there are no universally recommended experimental protocols for the chemical neutralization of this compound for disposal. The standard and safest procedure is to dispose of it as chemical waste through a licensed contractor, in accordance with institutional and regulatory guidelines.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling H-Val-OMe.HCl
Researchers and drug development professionals require robust safety protocols to ensure personal and environmental well-being when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of H-Val-OMe.HCl (L-Valine methyl ester hydrochloride), a common reagent in peptidomimetics and biological research.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1][2] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices. |
| Body Protection | Laboratory coat | A lab coat should be worn to protect against skin contact.[1] For larger spills, a full suit may be necessary.[1] |
| Respiratory Protection | Dust mask or respirator | A type N95 (US) or type P1 (EN143) respirator filter is recommended, especially when handling the powder form.[4] Use in a well-ventilated area is crucial.[5] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow minimizes the risk of exposure and contamination. The following diagram and procedural steps outline the safe handling of this compound from reception to disposal.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][5]
-
Avoid the formation of dust when weighing and transferring the compound.[1][5]
-
Keep the container tightly closed when not in use.[1]
-
Store the compound in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][3]
-
-
In Case of Accidental Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of soap and water.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan for this compound
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Steps:
-
Segregation :
-
Collect all waste material, including unused this compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Containerization :
-
Use a suitable, closed container for disposal.[5]
-
Ensure the container is properly labeled with the chemical name and associated hazards.
-
-
Disposal Protocol :
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
